molecular formula C13H6N2O5 B1213979 2,7-Dinitro-9-fluorenone CAS No. 31551-45-8

2,7-Dinitro-9-fluorenone

Cat. No.: B1213979
CAS No.: 31551-45-8
M. Wt: 270.2 g/mol
InChI Key: HDVGAFBXTXDYIB-UHFFFAOYSA-N
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Description

2,7-Dinitro-9-fluorenone forms 1:1 Π -complex with tetrathiafulvalene.>2,7-dinitro-9h-fluoren-9-one is a light green solid. Used a photo conducting material. (NTP, 1992)

Properties

IUPAC Name

2,7-dinitrofluoren-9-one
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InChI

InChI=1S/C13H6N2O5/c16-13-11-5-7(14(17)18)1-3-9(11)10-4-2-8(15(19)20)6-12(10)13/h1-6H
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InChI Key

HDVGAFBXTXDYIB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=CC(=C3)[N+](=O)[O-]
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Molecular Formula

C13H6N2O5
Record name 2,7-DINITRO-9H-FLUOREN-9-ONE
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DSSTOX Substance ID

DTXSID4025163
Record name 2,7-Dinitro-9H-fluoren-9-one
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Molecular Weight

270.20 g/mol
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Physical Description

2,7-dinitro-9h-fluoren-9-one is a light green solid. Used a photo conducting material. (NTP, 1992), Light green solid; [CAMEO] Yellow to brown crystalline powder; [Acros Organics MSDS]
Record name 2,7-DINITRO-9H-FLUOREN-9-ONE
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
Record name 2,7-DINITRO-9H-FLUOREN-9-ONE
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Vapor Pressure

0.00000001 [mmHg]
Record name 2,7-Dinitrofluorenone
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CAS No.

31551-45-8
Record name 2,7-DINITRO-9H-FLUOREN-9-ONE
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Melting Point

554 to 563 °F (NTP, 1992)
Record name 2,7-DINITRO-9H-FLUOREN-9-ONE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,7-Dinitro-9-fluorenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical and biological properties of 2,7-Dinitro-9-fluorenone (2,7-DNF). It includes key physical and spectral data, detailed experimental protocols for its synthesis and biological evaluation, and diagrams illustrating its mechanism of action and synthetic pathways. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and drug discovery.

Core Chemical and Physical Properties

This compound is a nitro-substituted derivative of 9-fluorenone. The presence of two electron-withdrawing nitro groups on the fluorenone backbone makes it a strong π-electron acceptor, a property that underpins many of its chemical and biological activities.[1] It appears as a light green or yellow to orange crystalline powder.[2][3]

Table 1: Chemical Identifiers and Physical Properties
PropertyValueCitations
IUPAC Name 2,7-dinitrofluoren-9-one[4]
Synonyms 2,7-Dinitrofluorenone, 9-Oxo-2,7-dinitrofluorene[2]
CAS Number 31551-45-8[4]
Molecular Formula C₁₃H₆N₂O₅[4]
Molecular Weight 270.20 g/mol [1][2]
Melting Point 292-295 °C[3][5], 298 °C[1][1][3][5]
Appearance Light green solid[2][5], Pale yellow to yellow crystals/powder[2][5]
Solubility Insoluble in water[2]; Soluble in DMF (25 mg/mL).[5][2][5]
Table 2: Spectroscopic Data
TechniqueCharacteristic Peaks / SignalsCitations
FTIR ~1700 cm⁻¹ (C=O stretch)[1], ~1520 cm⁻¹ (asymmetric NO₂ stretch)[1], ~1340 cm⁻¹ (symmetric NO₂ stretch).[1][1]
¹H NMR (DMSO-d₆) Aromatic protons appear as doublets between δ 8.2–8.5 ppm.[1][1]
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 270.[1][4][1][4]

Chemical Synthesis and Reactivity

The synthesis of this compound is primarily achieved through the electrophilic nitration of a 9-fluorenone precursor.[1] The reactivity of the final compound is dominated by its functional groups: the ketone at the 9-position and the two nitro groups at the 2- and 7-positions.

  • Reactivity of Nitro Groups : The nitro groups can be reduced to form 2,7-diamino-9-fluorenone, a key intermediate for further functionalization.[6]

  • Reactivity of the Ketone : The carbonyl group can undergo reduction to the corresponding alcohol, 2,7-dinitro-9-fluorenol.

  • Electrophilic Aromatic Substitution : The electron-withdrawing nature of the existing substituents makes further electrophilic substitution difficult.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative method for the dinitration of 9-fluorenone based on established procedures for fluorenone nitration.[3][6]

Materials:

  • 9-Fluorenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ethanol or Glacial Acetic Acid (for recrystallization)

  • Deionized Water

  • Ice

Procedure:

  • Preparation of Nitrating Mixture : In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid (1:1 ratio) while cooling in an ice bath to maintain a temperature between 0-5 °C.

  • Dissolution of Starting Material : Dissolve the 9-fluorenone in a minimal amount of concentrated sulfuric acid in a separate flask, with gentle warming if necessary.

  • Nitration Reaction : Slowly add the dissolved 9-fluorenone solution dropwise to the cold nitrating mixture. Maintain vigorous stirring and keep the reaction temperature below 10 °C throughout the addition.

  • Reaction Progression : After the addition is complete, allow the mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material. For a more exhaustive reaction, the mixture can be heated under reflux.[3][6]

  • Workup : Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.

  • Isolation : The precipitated yellow solid product is collected by suction filtration and washed thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Purification : The crude product is purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to yield pure this compound.

  • Drying : The purified crystals are dried in a vacuum oven.

G Synthesis Workflow for this compound cluster_0 Step 1: Oxidation cluster_1 Step 2: Dinitration Fluorene Fluorene Fluorenone Fluorenone Fluorene->Fluorenone  O₂, Base (e.g., KOH) DNF This compound Fluorenone->DNF  Conc. HNO₃, Conc. H₂SO₄

Synthesis of this compound.

Biological Activity and Applications in Drug Development

This compound is not only a synthetic intermediate but also a biologically active molecule, primarily recognized for its role as a urea transporter inhibitor and as a precursor to the antiviral drug Tilorone.

Urea Transporter Inhibition

Derivatives of 2,7-diamino-fluorenone, obtained from the reduction of 2,7-DNF, have been identified as potent inhibitors of urea transporters UT-A1 and UT-B.[6] This activity is significant for the development of novel, salt-sparing diuretics.

Mechanism of Action: The inhibition is reversible and follows a non-competitive mechanism.[6] Computational docking studies suggest that these fluorenone-based inhibitors bind to the cytoplasmic or outer pore regions of the transporter, a site distinct from the path taken by urea.[6] This allosteric binding induces a conformational change that impedes urea passage. The carbonyl group at the C9 position is essential for this inhibitory activity.[6]

G Mechanism of Urea Transporter Inhibition cluster_membrane Cell Membrane Urea_out Urea (Extracellular) UT Urea Transporter (UT-A1) Urea_out->UT Enters Channel Urea_in Urea (Intracellular) Inhibitor Fluorenone Inhibitor BindingSite Allosteric Binding Site Inhibitor->BindingSite Binds (Non-competitive) UT->Urea_in Translocation BindingSite->UT Induces Conformational Change (Blocks Channel)

Non-competitive inhibition of a urea transporter.
Experimental Protocol: Cell-Based Urea Transport Inhibition Assay

This protocol outlines a common method for assessing urea transporter inhibition in a laboratory setting.[2]

Principle: This assay measures changes in cell volume in response to a urea gradient. Cells stably expressing the target urea transporter (e.g., UT-A1) are used. Cell volume is monitored using a fluorescent reporter whose signal is sensitive to intracellular ion concentration, which changes with cell volume. Inhibition of the transporter slows urea influx, thus altering the rate of cell volume recovery, which is detected as a change in fluorescence.

Procedure:

  • Cell Culture : Culture Madin-Darby Canine Kidney (MDCK) cells stably transfected to express the human UT-A1 transporter.

  • Plate Preparation : Seed the cells into 96-well microplates and grow to confluence.

  • Compound Incubation : Pre-incubate the cells with varying concentrations of the test compound (e.g., a 2,7-disubstituted fluorenone analog) or vehicle control for a defined period.

  • Assay Execution : Using a fluorescence plate reader with automated injection, rapidly add a hyperosmotic urea solution to the wells.

  • Data Acquisition : Measure the fluorescence intensity over time. An initial rapid decrease in fluorescence occurs due to osmotic water efflux and cell shrinking. This is followed by a recovery phase as urea and water enter the cell through the transporter, causing the cell to swell back towards its original volume.

  • Analysis : The rate of fluorescence recovery is proportional to the rate of urea transport. Calculate the initial rate of recovery for each concentration of the test compound. Plot the rates against compound concentration to determine the IC₅₀ value.

Intermediate in Tilorone Synthesis

This compound is a crucial intermediate in the synthesis of Tilorone, a broad-spectrum antiviral drug known to be an oral inducer of interferons (IFNs).[1] The synthesis involves the reduction of the nitro groups of 2,7-DNF to amines, followed by further chemical modifications.

Mechanism of Tilorone Action: Tilorone's antiviral activity is attributed to its ability to activate the host's innate immune system, leading to the production of Type I interferons (IFN-α and IFN-β).[5] The hypothesized mechanism involves the activation of cytosolic pattern recognition receptors, such as the RIG-I-like receptor (RLR) signaling pathway.[2][3] This pathway detects viral components and initiates a cascade that results in the transcription and secretion of interferons, which in turn establish an antiviral state in surrounding cells.

G Hypothesized Tilorone-Induced Interferon Pathway cluster_nucleus Inside Nucleus Tilorone Tilorone RLR RIG-I-like Receptor (RLR) Tilorone->RLR Activates MAVS MAVS RLR->MAVS Activates TBK1 TBK1/IKKε MAVS->TBK1 Recruits & Activates IRF IRF3/7 TBK1->IRF Phosphorylates IRF_P p-IRF3/7 (Dimer) IRF->IRF_P Dimerizes Nucleus Nucleus IRF_P->Nucleus Translocates to IFN_Gene IFN-α/β Genes IFN IFN-α/β (Secreted) IFN_Gene->IFN Transcription & Translation

References

An In-Depth Technical Guide to the Molecular Structure and Properties of 2,7-Dinitro-9-fluorenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 2,7-Dinitro-9-fluorenone. The information is intended for researchers, scientists, and professionals involved in drug development and materials science.

Molecular Structure and Physicochemical Properties

This compound is a nitro-substituted derivative of 9-fluorenone, characterized by the presence of two nitro groups at the 2 and 7 positions of the fluorene backbone.[1] This substitution pattern significantly influences its chemical and physical properties. The molecule possesses a planar structure, which, combined with the electron-withdrawing nature of the nitro groups and the carbonyl group, makes it a strong π-electron acceptor.[1][2]

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₆N₂O₅[1][3]
Molecular Weight 270.20 g/mol [1][3]
CAS Number 31551-45-8[3]
Appearance Light green or pale yellow to yellow solid/crystals/powder[3][4]
Melting Point 292-295 °C (lit.)
IUPAC Name 2,7-dinitrofluoren-9-one[3]
Solubility Insoluble in water[3]

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from fluorene. The first step involves the oxidation of fluorene to 9-fluorenone, which is then followed by a regioselective nitration.

Experimental Protocol: Oxidation of Fluorene to 9-Fluorenone

This protocol is adapted from established methods for fluorene oxidation.

Materials:

  • Fluorene

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Organic solvent (e.g., Dimethylformamide - DMF)

  • Hydrochloric acid (HCl) for neutralization

  • Ice

Procedure:

  • Dissolve fluorene in an organic solvent in a reaction flask.

  • Add an inorganic alkali (e.g., NaOH or KOH) to the solution.

  • Stir the reaction mixture at room temperature (20-30°C).

  • After the reaction is complete (monitor by TLC), filter the mixture.

  • Pour the filtrate into ice water to precipitate the product.

  • Filter the precipitate and wash with water.

  • Neutralize the filtrate with HCl and filter any further precipitate.

  • Dry the combined product to obtain 9-fluorenone.

Experimental Protocol: Nitration of 9-Fluorenone

This protocol is based on the nitration procedures for producing nitro-fluorenones.[5][6]

Materials:

  • 9-Fluorenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Water

Procedure:

  • Prepare a 1:1 mixture of concentrated sulfuric acid and concentrated nitric acid.[6]

  • In a round-bottomed flask, add the 9-fluorenone.

  • Slowly add the mixed acid to the 9-fluorenone with stirring.

  • Reflux the reaction mixture. The temperature and time will need to be carefully controlled to favor dinitration at the 2 and 7 positions.

  • After the reaction is complete, cool the mixture and pour it onto ice to precipitate the crude this compound.

  • Filter the yellow precipitate and wash thoroughly with water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or dimethylformamide.[1]

Below is a diagram illustrating the synthesis workflow.

G Synthesis of this compound Fluorene Fluorene Oxidation Oxidation (e.g., NaOH/KOH, Solvent, RT) Fluorene->Oxidation Fluorenone 9-Fluorenone Oxidation->Fluorenone Nitration Nitration (H₂SO₄/HNO₃, Reflux) Fluorenone->Nitration DNFN This compound Nitration->DNFN

Caption: Workflow for the synthesis of this compound from fluorene.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Solvent Chemical Shift (δ) ppm Description
¹H NMRDMSO-d₆8.2 - 8.5Aromatic protons as doublets[1]
¹³C NMRData available on PubChem[3]
Infrared (IR) Spectroscopy
Technique **Key Peaks (cm⁻¹) **Assignment Reference
FTIR (KBr wafer)~1700C=O stretch[1]
~1520Asymmetric NO₂ stretch[1]
~1340Symmetric NO₂ stretch[1]
Mass Spectrometry
Technique m/z Description Reference
GC-MS270Molecular ion peak [M]⁺[3]
196, 150Major fragment ions[3]

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the nitro groups and the carbonyl function.

Reduction of Nitro Groups

The nitro groups can be readily reduced to amino groups to form 2,7-Diamino-9-fluorenone, a key intermediate in the synthesis of the antiviral drug Tilorone.[7]

Experimental Protocol: Reduction to 2,7-Diamino-9-fluorenone [7]

Materials:

  • This compound

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol-water mixture (e.g., 5:1)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • To a solution of this compound in an ethanol-water mixture, add iron powder and concentrated HCl under a nitrogen atmosphere.

  • Stir the mixture at reflux temperature (e.g., 110 °C) for 24 hours.

  • Make the reaction mixture basic by adding an aqueous sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer and evaporate the solvent to obtain 2,7-Diamino-9-fluorenone.

The following diagram illustrates the key chemical reactions.

G Key Reactions of this compound DNFN This compound Reduction Reduction (e.g., Fe/HCl) DNFN->Reduction DAFN 2,7-Diamino-9-fluorenone Reduction->DAFN Tilorone_synthesis Further steps to Tilorone DAFN->Tilorone_synthesis

Caption: Key chemical reactions of this compound.

Applications
  • Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of Tilorone, an antiviral drug.[1]

  • Photoconducting Material: Used in photoconductive materials.[3]

  • Mutagenicity Studies: this compound has been identified as a potent mutagen in the Ames Salmonella assay.[8]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is a combustible solid.

This guide provides a detailed overview of this compound, offering valuable information for researchers and professionals in related fields. For more specific applications and detailed analytical data, consulting the primary literature is recommended.

References

A Comprehensive Technical Guide to the Synthesis of 2,7-Dinitro-9-fluorenone from Fluorene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis of 2,7-Dinitro-9-fluorenone, a key intermediate in the synthesis of various compounds, including the antiviral drug Tilorone.[1] The synthesis is a two-step process commencing with the oxidation of fluorene to 9-fluorenone, followed by a regioselective nitration. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic pathway.

Synthetic Pathway Overview

The conversion of fluorene to this compound is efficiently achieved in two sequential reaction steps:

  • Oxidation: The methylene bridge of the fluorene molecule is oxidized to a carbonyl group to form 9-fluorenone. This transformation can be accomplished using various oxidizing agents, with air or oxygen in an alkaline medium being a cost-effective and efficient method.[2][3]

  • Nitration: The 9-fluorenone intermediate undergoes electrophilic aromatic substitution, specifically nitration, to introduce nitro groups at the 2 and 7 positions of the aromatic backbone.[1] This regioselectivity is crucial for the desired product. The most common method employs a mixed acid system of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1][4][5]

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_oxidation Step 1: Oxidation cluster_nitration Step 2: Nitration Fluorene Fluorene Fluorenone 9-Fluorenone Fluorene->Fluorenone Air (O₂), KOH THF, Room Temp. DNF This compound Fluorenone->DNF conc. HNO₃ / conc. H₂SO₄ (1:1) Reflux

Caption: Synthetic pathway from Fluorene to this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound.

This protocol is adapted from a method utilizing air as the oxidant in an alkaline medium, which is noted for its mild conditions, high yield, and simple operation.[2]

Materials and Equipment:

  • Fluorene

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Three-necked flask equipped with a mechanical stirrer and reflux condenser

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a 250 ml three-necked flask, add 20 g of fluorene (0.12 mol), 120 ml of tetrahydrofuran, and 6.70 g of potassium hydroxide (0.12 mol).[2] The weight ratio of fluorene to tetrahydrofuran should be between 1:4 and 1:6.[2]

  • Commence stirring the mixture at room temperature under normal pressure. The reaction utilizes oxygen from the air as the oxidizing agent.[2][3]

  • Continue the reaction for approximately 6 hours.[2]

  • Upon completion, filter the reaction solution to remove the solid potassium hydroxide.[2]

  • The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the THF solvent.[2]

  • The resulting solid is washed three times with water and then dried to yield 9-fluorenone.[2]

This procedure utilizes a standard mixed-acid nitration method.[1][4][5]

Materials and Equipment:

  • 9-Fluorenone

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Concentrated nitric acid (HNO₃, 70%)

  • Water

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Ice bath

  • Suction filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Prepare a mixed acid solution by carefully adding concentrated sulfuric acid to an equal volume of concentrated nitric acid (1:1 ratio) while cooling in an ice bath.[1][4][5]

  • In a round-bottom flask, add 2.5 g of 9-fluorenone.[1]

  • Slowly add 19 mL of the cold mixed acid to the flask containing the 9-fluorenone.[1]

  • Fit the flask with a reflux condenser and heat the mixture to reflux.[1][4]

  • Maintain the reflux for a period sufficient to ensure complete dinitration. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto cracked ice with stirring.[6]

  • The precipitated yellow solid product, this compound, is collected by suction filtration.[4]

  • Wash the solid thoroughly with a large volume of water until the washings are neutral to remove residual acids.[6]

  • The crude product can be further purified by recrystallization, for instance from glacial acetic acid, if necessary.[6]

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

ParameterStep 1: OxidationStep 2: NitrationFinal Product
Product 9-FluorenoneThis compoundThis compound
Yield 98-99%[2]~90%[1]-
Purity 99-99.5%[2]>98%[1]-
Molecular Formula C₁₃H₈O[1]C₁₃H₆N₂O₅[1][7]C₁₃H₆N₂O₅[1][7]
Molecular Weight 180.21 g/mol [1]270.20 g/mol [1][7][8]270.20 g/mol [1][7][8]
Melting Point 83-84 °C[1][6]-298 °C[1]
Appearance -Yellow solid[4]Light green solid[8]

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point at or near the literature value of 298 °C is indicative of high purity.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carbonyl group (C=O) and the nitro groups (NO₂).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the chemical structure and the substitution pattern on the fluorenone core.

  • Mass Spectrometry: Provides the molecular weight of the compound, confirming the molecular formula C₁₃H₆N₂O₅.[1][7]

References

An In-depth Technical Guide to the Spectroscopic Data of CAS 31551-45-8 (2,7-Dinitro-9-fluorenone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound with CAS number 31551-45-8, identified as 2,7-Dinitro-9-fluorenone. The information is curated to be a vital resource for researchers and professionals involved in chemical analysis and drug development.

Chemical Information

  • CAS Number: 31551-45-8

  • Chemical Name: this compound[1][2][3][4]

  • Molecular Formula: C₁₃H₆N₂O₅[1][3][4]

  • Molecular Weight: 270.20 g/mol [1][3]

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignmentSolvent
8.2 - 8.5DoubletAromatic ProtonsDMSO-d₆

Data sourced from Benchchem[1]

Table 2: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
~1700C=O (Carbonyl) stretch
~1520Asymmetric NO₂ (Nitro) stretch
~1340Symmetric NO₂ (Nitro) stretch

Data sourced from Benchchem[1]

Table 3: Mass Spectrometry Data for this compound

m/zInterpretation
270.21Molecular Ion Peak

Data sourced from Benchchem[1]

A more detailed fragmentation pattern is available, with notable peaks at various m/z values, indicating the complex fragmentation of the molecule under electron ionization.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a blueprint for reproducing the spectroscopic analysis of this compound.

  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is used for the analysis.

  • Data Acquisition: The ¹H NMR spectrum is acquired at room temperature. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆.

  • Sample Preparation: The analysis is conducted using a Potassium Bromide (KBr) wafer. A small amount of this compound is ground with dry KBr powder and pressed into a thin, transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is then analyzed for characteristic absorption bands.

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Electron Ionization (EI) at 75 eV is a common method for this type of compound.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The detector records the abundance of each ion, and the data is plotted as a mass spectrum. The source and sample temperatures are maintained at 170 °C and 180 °C, respectively.[2]

Visualizations

The following diagrams illustrate key workflows and logical relationships in the spectroscopic analysis of chemical compounds.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample Chemical Compound (CAS 31551-45-8) Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution KBr_Pellet Preparation of KBr Pellet (for FTIR) Sample->KBr_Pellet Direct_Insertion Direct Insertion (for MS) Sample->Direct_Insertion NMR NMR Spectrometer Dissolution->NMR FTIR FTIR Spectrometer KBr_Pellet->FTIR MS Mass Spectrometer Direct_Insertion->MS Processing Fourier Transform & Baseline Correction NMR->Processing FTIR->Processing MS->Processing Analysis Spectral Interpretation Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Experimental workflow for spectroscopic analysis.

Structure_Elucidation_Pathway cluster_data Spectroscopic Data cluster_interpretation Interpretation cluster_conclusion Conclusion NMR_Data NMR Data (Proton Environment) Interpretation Combined Spectral Interpretation NMR_Data->Interpretation IR_Data IR Data (Functional Groups) IR_Data->Interpretation MS_Data MS Data (Molecular Weight, Fragmentation) MS_Data->Interpretation Proposed_Structure Proposed Structure (this compound) Interpretation->Proposed_Structure

Caption: Logical pathway for structure elucidation.

References

2,7-Dinitro-9-fluorenone: An In-depth Technical Guide on its Electron Acceptor Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Dinitro-9-fluorenone (2,7-DNF) is a crystalline organic compound characterized by a fluorenone backbone with two nitro groups at the 2 and 7 positions. These strongly electron-withdrawing nitro groups impart significant π-electron acceptor properties to the molecule, making it a subject of interest in materials science and as a synthetic intermediate in pharmaceuticals. This technical guide provides a comprehensive overview of the core electron acceptor properties of 2,7-DNF, including its synthesis, electrochemical behavior, and its role in the formation of charge-transfer complexes. Detailed experimental protocols and quantitative data, where available, are presented to facilitate further research and application.

Introduction

This compound (2,7-DNF) is a well-established electron acceptor, a class of molecules crucial for the development of organic electronics, sensors, and for studying charge-transfer phenomena.[1] The presence of two nitro groups on the fluorenone core significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), enabling it to readily accept electrons from donor molecules. This property is central to its application in areas such as photoconductive materials and as an intermediate in the synthesis of antiviral drugs like Tilorone.[1] This guide will delve into the fundamental characteristics of 2,7-DNF as an electron acceptor, providing researchers with the necessary data and methodologies for its study and utilization.

Physicochemical Properties

2,7-DNF is a light green to pale yellow solid with the following key properties:

PropertyValueReference
Molecular Formula C₁₃H₆N₂O₅[2]
Molecular Weight 270.20 g/mol [2]
CAS Number 31551-45-8[2]
Melting Point 292-295 °C[2]
Appearance Light green to pale yellow solid[2]

Synthesis of this compound

The synthesis of 2,7-DNF is typically achieved through a two-step process involving the oxidation of fluorene to 9-fluorenone, followed by the nitration of the 9-fluorenone core.[1]

Experimental Protocol: Synthesis

This protocol is adapted from procedures described for the synthesis of nitrofluorenones.[3][4][5]

Step 1: Oxidation of Fluorene to 9-Fluorenone

  • In a round-bottom flask, dissolve fluorene in an organic solvent such as dimethylformamide (DMF).

  • Add an inorganic base, for example, potassium hydroxide (KOH), to the solution.

  • Stir the reaction mixture at room temperature (20-30°C) under an oxygen atmosphere.

  • Upon completion of the reaction, neutralize the mixture with an acid (e.g., HCl).

  • Filter the resulting precipitate, wash with water, and dry to obtain 9-fluorenone.

Step 2: Nitration of 9-Fluorenone to this compound

  • In a three-necked flask equipped with a stirrer and a dropping funnel, prepare a nitrating mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃), typically in a 1:1 ratio.[5]

  • Dissolve the 9-fluorenone obtained from Step 1 in a suitable solvent like glacial acetic acid.

  • Slowly add the 9-fluorenone solution to the nitrating mixture while maintaining a controlled temperature.

  • After the addition is complete, heat the reaction mixture under reflux.[5]

  • Pour the reaction mixture onto ice to precipitate the crude this compound.

  • Filter the yellow solid, wash thoroughly with water until the washings are neutral, and dry under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent like glacial acetic acid.

Electron Acceptor Properties and Electrochemical Characterization

The electron acceptor strength of 2,7-DNF is primarily characterized by its reduction potential, which is related to its Lowest Unoccupied Molecular Orbital (LUMO) energy and electron affinity. Cyclic voltammetry (CV) is the principal technique used to probe these properties.

Experimental Protocol: Cyclic Voltammetry

The following is a general protocol for performing cyclic voltammetry on a fluorenone derivative to determine its reduction potential.

Materials and Equipment:

  • Potentiostat

  • Three-electrode cell (working electrode, reference electrode, counter electrode)

  • Glassy carbon working electrode

  • Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode

  • Platinum wire counter electrode

  • Electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in anhydrous acetonitrile)

  • Analyte solution (e.g., 1 mM 2,7-DNF in the electrolyte solution)

  • Inert gas (e.g., argon or nitrogen) for deoxygenation

Procedure:

  • Preparation: Polish the working electrode with alumina slurry, sonicate in deionized water and then in the solvent to be used, and dry it. Assemble the three-electrode cell.

  • Deoxygenation: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Blank Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window and to check for any impurities.

  • Analyte Scan: Add the analyte (2,7-DNF) to the cell to the desired concentration and record the cyclic voltammogram. The potential should be scanned from an initial value where no reaction occurs towards a negative potential to observe the reduction, and then the scan direction is reversed.

  • Data Analysis: The reduction potential can be determined from the resulting voltammogram. For a reversible process, the half-wave potential (E₁/₂) is the average of the cathodic (reduction) and anodic (oxidation) peak potentials. For irreversible processes, the peak potential (Ep) or the inflection-point potential can be used as an estimate.[6]

Formation of Charge-Transfer Complexes

A key manifestation of the electron acceptor properties of 2,7-DNF is its ability to form charge-transfer (CT) complexes with electron-donor molecules. In these complexes, there is a partial transfer of electron density from the Highest Occupied Molecular Orbital (HOMO) of the donor to the LUMO of the acceptor, 2,7-DNF. This interaction often results in the appearance of a new, low-energy absorption band in the electronic spectrum, which is characteristic of the CT complex.

dot

ChargeTransferComplex cluster_0 Donor Molecule cluster_1 Acceptor Molecule cluster_2 Charge-Transfer Complex Donor Electron Donor (e.g., Carbazole) CT_Complex [Donor]δ+•••[Acceptor]δ- Donor->CT_Complex π-π interaction HOMO HOMO LUMO LUMO HOMO->LUMO Partial Electron Transfer (δe-) Acceptor This compound Acceptor->CT_Complex CT_Transition hνCT (New Absorption Band) CT_Complex->CT_Transition Photoexcitation

Caption: Formation of a Charge-Transfer Complex.

Experimental Workflow and Data Analysis

The characterization of the electron acceptor properties of a molecule like 2,7-DNF typically follows a structured workflow, from synthesis to detailed analysis.

dot

ExperimentalWorkflow Synthesis Synthesis of This compound Purification Purification (Recrystallization) Synthesis->Purification CV Cyclic Voltammetry Purification->CV Spectroscopy UV-Vis Spectroscopy (Charge-Transfer Complex) Purification->Spectroscopy Data_Analysis Data Analysis CV->Data_Analysis Spectroscopy->Data_Analysis Reduction_Potential Reduction Potential (Ered) Data_Analysis->Reduction_Potential LUMO_Energy LUMO Energy Estimation Data_Analysis->LUMO_Energy CT_Band Charge-Transfer Band (λCT) Data_Analysis->CT_Band Reduction_Potential->LUMO_Energy

Caption: Workflow for Characterizing Electron Acceptor Properties.

Conclusion

This compound is a potent electron acceptor due to the presence of two electron-withdrawing nitro groups on its aromatic framework. This property is fundamental to its utility in various scientific and industrial applications. While precise, universally reported values for its reduction potential and LUMO energy are scarce, its electrochemical reducibility is well-documented. The methodologies and comparative data provided in this guide offer a solid foundation for researchers to investigate and harness the electron acceptor characteristics of 2,7-DNF in their respective fields of study. Further research to precisely quantify its electrochemical properties under standardized conditions would be a valuable contribution to the field of materials science.

References

Solubility Profile of 2,7-Dinitro-9-fluorenone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,7-Dinitro-9-fluorenone, a key intermediate in various chemical syntheses. Understanding the solubility of this compound is critical for its application in organic synthesis, materials science, and pharmaceutical development. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. However, the following table summarizes the known values. For context, qualitative solubility information for the parent compound, fluorenone, and a related trinitro-derivative are also included.

CompoundSolventTemperatureSolubilityData Type
This compound Water17.8°C (64°F)< 0.1 mg/mL[1]Quantitative
This compound Dimethylformamide (DMF)Not Specified25 mg/mL[2]Quantitative
This compound MethanolNot SpecifiedSoluble (implied)¹Qualitative
Fluorenone (parent compound)WaterNot SpecifiedInsoluble[3][4][5]Qualitative
Fluorenone (parent compound)ChloroformNot SpecifiedSoluble[3][4]Qualitative
Fluorenone (parent compound)MethanolNot SpecifiedSoluble[3][4][5]Qualitative
Fluorenone (parent compound)EthanolNot SpecifiedSoluble[3][4][5]Qualitative
Fluorenone (parent compound)DichloromethaneNot SpecifiedSoluble[3][4]Qualitative
Fluorenone (parent compound)AcetonitrileNot SpecifiedSoluble[3][4]Qualitative
2,4,7-TrinitrofluorenoneWaterNot SpecifiedLimited[6]Qualitative
2,4,7-TrinitrofluorenoneBenzeneNot SpecifiedSoluble[6]Qualitative
2,4,7-TrinitrofluorenoneTolueneNot SpecifiedSoluble[6]Qualitative

¹The use of methanol to dampen solid this compound during spill cleanup procedures suggests some degree of solubility or miscibility.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various research and development applications. Below are two common and reliable methods for determining the solubility of a compound like this compound in organic solvents.

Isothermal Saturation Method (Gravimetric Analysis)

This method directly measures the mass of the solute dissolved in a known volume of solvent at a constant temperature to determine the saturation solubility.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Vials with tight-sealing caps

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Analytical balance (accurate to ±0.0001 g)

  • Syringe with a solvent-resistant filter (e.g., PTFE, 0.22 µm pore size)

  • Pre-weighed evaporation dishes or vials

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound powder to a vial. An excess is ensured when undissolved solid remains visible after equilibration.

    • Add a precise volume of the chosen organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Separation of Undissolved Solute:

    • After equilibration, cease agitation and allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully draw the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved particles.

  • Gravimetric Determination:

    • Transfer a known volume or mass of the clear supernatant to a pre-weighed, dry evaporation dish.

    • Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, re-weigh the dish containing the dried solute.

  • Calculation of Solubility:

    • The solubility is calculated as the mass of the dissolved solute per volume (or mass) of the solvent.

UV-Vis Spectrophotometric Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It relies on creating a calibration curve to relate absorbance to concentration.

Materials:

  • This compound (high purity)

  • Selected organic solvent (UV-grade)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Determination of Maximum Wavelength (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. This should yield a linear relationship that follows the Beer-Lambert law.

  • Preparation of a Saturated Solution and Measurement:

    • Prepare a saturated solution as described in the Isothermal Saturation Method (steps 1 and 2).

    • After equilibration and settling of the excess solid, carefully withdraw a sample of the supernatant.

    • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted saturated solution at the λmax.

  • Calculation of Solubility:

    • Use the absorbance of the diluted saturated solution and the equation from the calibration curve to calculate the concentration of the diluted solution.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Solubility_Determination_Workflow cluster_prep Saturated Solution Preparation cluster_analysis Analysis cluster_calc Calculation start Start add_excess Add excess solute to solvent in a sealed vial start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle separate Separate supernatant (filtration/centrifugation) settle->separate gravimetric Gravimetric Method: Evaporate solvent and weigh residue separate->gravimetric spectro Spectrophotometric Method: Dilute and measure absorbance separate->spectro calc_grav Calculate solubility (mass/volume) gravimetric->calc_grav calc_spectro Calculate concentration from calibration curve spectro->calc_spectro end End calc_grav->end calc_spectro->end

Caption: Workflow for solubility determination.

References

In-Depth Technical Guide: 2,7-Dinitro-9-fluorenone - Physicochemical Properties and Stability Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, stability, and synthetic methodologies of 2,7-Dinitro-9-fluorenone. The information is intended to support research and development activities where this compound is of interest.

Core Physicochemical Data

This compound is a yellow crystalline solid. The following table summarizes its key quantitative physicochemical properties.

PropertyValueSource(s)
Melting Point292-298 °C[1]
Molecular FormulaC₁₃H₆N₂O₅[2]
Molecular Weight270.20 g/mol [2]
AppearancePale yellow to yellow crystals or powder[2]

Stability Profile

The stability of this compound is a critical consideration for its handling, storage, and application. This section details its thermal, photochemical, and chemical stability based on available data.

Thermal Stability:

Photochemical Stability:

This compound is known to possess photochemical properties and has been utilized in photochemical studies. However, detailed studies on its photodegradation pathways and quantum yields are not extensively reported. Given its nitroaromatic structure, it is plausible that the compound may be sensitive to light, and appropriate precautions, such as storage in amber vials and minimizing exposure to direct light during experiments, should be taken to ensure its integrity.

Chemical Stability:

This compound is a nitrated ketone and, as such, exhibits reactivity towards strong acids, bases, and reducing agents. It is sparingly soluble in water but demonstrates greater solubility in organic solvents. Information regarding its stability across different pH ranges is limited, and therefore, it is advisable to use it in neutral, aprotic solvents when its chemical integrity is paramount.

Experimental Protocols

Synthesis of this compound:

The primary route for the synthesis of this compound is the nitration of 9-fluorenone. While a highly detailed, step-by-step protocol specifically for the 2,7-dinitro derivative is not available in the provided search results, a general procedure can be inferred from the synthesis of related nitrofluorenones. The following is a representative, generalized protocol based on the synthesis of trinitrofluorenone, which can be adapted and optimized for the desired product.

Materials:

  • 9-Fluorenone

  • Red fuming nitric acid (sp. gr. 1.59–1.60)

  • Concentrated sulfuric acid (sp. gr. 1.84)

  • Glacial acetic acid

  • Ethanol

  • Water

Procedure:

  • In a well-ventilated fume hood, equip a three-necked round-bottomed flask with a dropping funnel, a thermometer, and a mechanical stirrer.

  • Charge the flask with red fuming nitric acid and add concentrated sulfuric acid with stirring, maintaining the temperature below 20 °C using an ice bath.

  • Dissolve 9-fluorenone in glacial acetic acid and add this solution dropwise to the cooled acid mixture over a period of approximately 40 minutes. The temperature of the reaction mixture should be carefully monitored and controlled.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to reflux for a specified period to drive the reaction to completion.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the crude product.

  • Collect the solid product by suction filtration and wash thoroughly with water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as glacial acetic acid or an ethanol/water mixture, to yield the purified this compound.

Note: This is a generalized procedure and the specific equivalents of reagents, reaction times, and temperatures should be optimized to selectively obtain the 2,7-dinitro isomer and minimize the formation of other isomers and over-nitrated products.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like this compound.

Workflow for Chemical Stability Assessment A Compound Synthesis and Purification B Characterization (e.g., NMR, MS, HPLC) A->B Purity Check C Initial Stability Screening B->C D Thermal Stability (TGA, DSC) C->D E Photochemical Stability (UV/Vis Exposure) C->E F Chemical Stability (pH, Solvents) C->F G Forced Degradation Studies D->G E->G F->G H Identify Degradation Products (LC-MS, etc.) G->H Analysis I Establish Degradation Pathways H->I J Develop Stability-Indicating Method I->J K Long-Term and Accelerated Stability Studies J->K L Define Storage Conditions and Shelf-Life K->L Data Analysis

Caption: Logical workflow for assessing the stability of a chemical compound.

References

Dinitrofluorenone Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitrofluorenone derivatives, a class of aromatic compounds characterized by a fluorenone backbone substituted with two nitro groups, have emerged as a significant area of interest in medicinal chemistry. The electron-withdrawing nature of the nitro groups, coupled with the planar fluorenone ring system, imparts unique physicochemical properties to these molecules, leading to a diverse range of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and enzyme-inhibiting properties of dinitrofluorenone derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Anticancer Activity

Dinitrofluorenone derivatives have demonstrated notable potential as anticancer agents, primarily through the induction of apoptosis and the inhibition of key enzymes involved in DNA replication and repair.

Quantitative Anticancer Activity Data

The cytotoxic effects of various dinitrofluorenone derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological function, are summarized below.

CompoundDerivativeCancer Cell LineIC50 (µM)Reference
1 2,7-Dinitro-9-fluorenoneNot SpecifiedNot Specified[1]
2 2,7-bis(acetamido)fluorenoneNot Specified~1[1]
Mechanism of Action: ROS-Mediated Apoptosis

One of the proposed mechanisms for the anticancer activity of dinitrofluorenone derivatives involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis (programmed cell death).[2][3] Elevated ROS levels can disrupt cellular homeostasis and activate signaling cascades that culminate in cell death.

ROS_Apoptosis_Pathway Dinitrofluorenone Derivative Dinitrofluorenone Derivative Cellular Uptake Cellular Uptake Dinitrofluorenone Derivative->Cellular Uptake ↑ ROS Production ↑ ROS Production Cellular Uptake->↑ ROS Production Oxidative Stress Oxidative Stress ↑ ROS Production->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase Activation Caspase Activation Apoptosome Formation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: ROS-mediated intrinsic apoptosis pathway.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Dinitrofluorenone derivatives

  • Human cancer cell lines

  • Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

  • 96-well plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the dinitrofluorenone derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value from the dose-response curve.

SRB_Assay_Workflow cluster_setup Plate Setup cluster_processing Assay Procedure cluster_analysis Data Analysis Cell Seeding Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition Incubation Incubation Compound Addition->Incubation Cell Fixation (TCA) Cell Fixation (TCA) Incubation->Cell Fixation (TCA) Washing Washing Cell Fixation (TCA)->Washing SRB Staining SRB Staining Washing->SRB Staining Wash Unbound Dye Wash Unbound Dye SRB Staining->Wash Unbound Dye Solubilization (Tris) Solubilization (Tris) Wash Unbound Dye->Solubilization (Tris) Absorbance Reading Absorbance Reading Solubilization (Tris)->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for the Sulforhodamine B (SRB) assay.

Antimicrobial Activity

Dinitrofluorenone derivatives have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of dinitrofluorenone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

CompoundDerivativeMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
3 7-hydroxy-6-nitro-2H-1-benzopyran-2-oneAspergillus fumigatus16Not Reported[4]
4 7-hydroxy-6-nitro-2H-1-benzopyran-2-oneAspergillus flavus16Not Reported[4]

Note: Data for a nitro-containing coumarin derivative is provided to illustrate the potential antimicrobial activity of nitroaromatic compounds. Specific MIC/MBC values for a range of dinitrofluorenone derivatives were not available in the searched literature.

Experimental Protocol: Determination of MIC and MBC

The broth microdilution method is a standard procedure for determining the MIC and MBC of antimicrobial agents.

Materials:

  • Dinitrofluorenone derivatives

  • Bacterial or fungal strains

  • Culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

  • Agar plates

Procedure for MIC Determination:

  • Serial Dilution: Prepare a two-fold serial dilution of the dinitrofluorenone derivatives in the appropriate broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Procedure for MBC Determination:

  • Subculturing: Following MIC determination, take an aliquot from the wells that show no visible growth and plate it onto agar plates.

  • Incubation: Incubate the agar plates at the appropriate temperature for 24-48 hours.

  • MBC Reading: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Enzyme Inhibition

Dinitrofluorenone derivatives have been identified as inhibitors of specific enzymes, highlighting their potential for targeted therapeutic interventions.

Urea Transporter Inhibition

This compound and its derivatives have been shown to inhibit urea transporters (UTs), which are involved in the kidney's urine concentrating mechanism.[1] Inhibition of these transporters can lead to a diuretic effect.

Quantitative Urea Transporter Inhibition Data

The inhibitory activity of dinitrofluorenone derivatives against urea transporters UT-A1 and UT-B has been quantified.

CompoundDerivativeTargetIC50 (µM)Reference
1 This compoundUT-A1, UT-B~1[1]
2 2,7-bis(acetamido)fluorenoneUT-A11[1]
2 2,7-bis(acetamido)fluorenoneUT-B1.5[1]
5 2,7-bis(isobutyramido)fluorenoneUT-A11.5[1]
5 2,7-bis(isobutyramido)fluorenoneUT-B2[1]
Experimental Protocol: Urea Transporter Inhibition Assay (Erythrocyte Lysis)

This assay measures the inhibition of UT-B, which is naturally expressed in red blood cells (erythrocytes).

Materials:

  • Dinitrofluorenone derivatives

  • Fresh whole blood

  • Phosphate-buffered saline (PBS)

  • Acetamide solution

  • Microplate reader

Procedure:

  • Erythrocyte Preparation: Dilute whole blood to a low hematocrit in PBS containing acetamide.

  • Compound Incubation: Incubate the erythrocyte suspension with various concentrations of the dinitrofluorenone derivatives for 15 minutes.

  • Lysis Induction: Rapidly mix the erythrocyte suspension with PBS to create an osmotic gradient, inducing cell lysis.

  • Absorbance Measurement: Quantify the percentage of lysis by measuring the absorbance at 710 nm.

  • Data Analysis: Calculate the percentage of UT-B inhibition and determine the IC50 value.

DNA Topoisomerase I Inhibition

Certain fluorenone derivatives have been found to inhibit DNA topoisomerase I, an enzyme that relaxes supercoiled DNA and is a validated target for anticancer drugs.[1]

Experimental Protocol: DNA Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

  • Dinitrofluorenone derivatives

  • Human DNA Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer

  • Agarose gel electrophoresis system

  • Ethidium bromide

  • UV transilluminator

Procedure:

  • Reaction Setup: In a reaction tube, combine the assay buffer, supercoiled plasmid DNA, and the dinitrofluorenone derivative at various concentrations.

  • Enzyme Addition: Add DNA Topoisomerase I to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS.

  • Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: Quantify the amount of relaxed DNA to determine the extent of topoisomerase I inhibition.

TopoI_Assay_Principle Supercoiled DNA Supercoiled DNA Relaxed DNA Relaxed DNA Supercoiled DNA->Relaxed DNA  + Topo I   Supercoiled DNA_inhib Supercoiled DNA Supercoiled DNA_inhib_result Supercoiled DNA Supercoiled DNA_inhib->Supercoiled DNA_inhib_result  + Topo I + Inhibitor  

Caption: Principle of the DNA Topoisomerase I relaxation assay.

Synthesis of Dinitrofluorenone Derivatives

A common synthetic route to bioactive dinitrofluorenone derivatives often starts with the nitration of fluorenone, followed by further functionalization. For instance, 2,7-diaminofluorenone, a precursor for many active compounds, can be synthesized from 2,7-dinitrofluorenone.

Experimental Protocol: Synthesis of 2,7-Diaminofluorenone from 2,7-Dinitrofluorenone

Materials:

  • 2,7-Dinitrofluorenone

  • Ethanol

  • Anhydrous calcium chloride

  • Zinc dust

  • Concentrated hydrochloric acid

  • Amalgamated zinc

Procedure:

  • Reduction to 2,7-Diaminofluorenone:

    • Dissolve 2,7-dinitrofluorenone in an alcoholic solution.

    • Add anhydrous calcium chloride and zinc dust.

    • Carry out a reflux reaction.

    • After the reaction, precipitate the product by adding water.

    • Collect the 2,7-diaminofluorenone by suction filtration.

  • Reduction to 2,7-Diaminofluorene:

    • Dissolve the obtained 2,7-diaminofluorenone in an alcoholic solution.

    • Carry out a reflux reaction while dropwise adding concentrated hydrochloric acid and amalgamated zinc in batches.

    • After cooling, collect the crude product by suction filtration.

    • Recrystallize the crude product to obtain pure 2,7-diaminofluorene.[5]

Conclusion

Dinitrofluorenone derivatives represent a versatile scaffold for the development of novel therapeutic agents. Their demonstrated anticancer, antimicrobial, and enzyme-inhibiting properties, coupled with established synthetic routes, make them attractive candidates for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising class of compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of dinitrofluorenone derivatives for various biological targets.

References

The Discovery and Chemical History of 2,7-Dinitro-9-fluorenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Dinitro-9-fluorenone is a nitroaromatic compound that has transitioned from an early 20th-century chemical curiosity to a pivotal intermediate in modern pharmaceutical synthesis. This guide provides a comprehensive overview of its discovery, historical context, synthesis, and chemical properties. Detailed experimental protocols for its preparation and its subsequent conversion to the antiviral agent Tilorone are presented. All quantitative data is summarized in structured tables, and key chemical pathways are visualized using workflow diagrams to facilitate a deeper understanding for researchers in organic synthesis and drug development.

Discovery and Historical Context

The study of nitroaromatic compounds was a burgeoning field in the late 19th and early 20th centuries, driven by the dye and explosives industries. The nitration of fluorenone, the parent ketone of this compound, was first explored by German chemists in the early 1900s. The synthesis of this compound is attributed to the work of J. Schmidt and his collaborators. In 1905, Schmidt and Bauer, and later in 1912, Schmidt, Retzlaff, and Haid, reported on the nitration of 9-fluorenone, which yielded the 2,7-dinitro derivative[1].

The initial interest in such compounds was likely driven by a systematic exploration of the chemical possibilities of coal tar derivatives, which were becoming readily available. Fluorene, the precursor to fluorenone, is a component of coal tar. The introduction of nitro groups to aromatic systems was a common strategy to create chromophores for dyes and to synthesize high-energy materials. While there is limited information on the specific early applications of this compound itself, its historical significance lies in its role as a well-characterized derivative within the broader family of nitrated polycyclic aromatic hydrocarbons. Its modern importance, however, is firmly rooted in its use as a key building block in the synthesis of the antiviral drug Tilorone.

Chemical and Physical Properties

This compound is a light green to yellow crystalline solid. The presence of two electron-withdrawing nitro groups on the fluorenone backbone significantly influences its chemical reactivity and physical properties. It is sparingly soluble in water but can be dissolved in organic solvents.

PropertyValueSource
Molecular Formula C₁₃H₆N₂O₅[1]
Molecular Weight 270.20 g/mol [1]
Melting Point 293-295 °C
Appearance Light green to yellow solid[1]
CAS Number 31551-45-8[1]

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from fluorene. The first step is the oxidation of fluorene to 9-fluorenone, followed by the nitration of the resulting ketone.

Step 1: Oxidation of Fluorene to 9-Fluorenone

A common and efficient method for the oxidation of fluorene to 9-fluorenone involves atmospheric oxygen in the presence of a base.

  • Reactants:

    • Fluorene

    • Potassium hydroxide (KOH)

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve fluorene in tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer. The suggested weight ratio of fluorene to THF is between 1:4 and 1:6.

    • Add potassium hydroxide (KOH) to the solution. The molar ratio of fluorene to KOH should be between 1:0.5 and 1:2.5.

    • Stir the mixture at room temperature under normal atmospheric pressure for 1-8 hours. The reaction utilizes atmospheric oxygen as the oxidant.

    • After the reaction is complete, filter the reaction mixture to remove the potassium hydroxide.

    • Remove the THF from the filtrate by distillation.

    • Wash the resulting solid with water three times.

    • Dry the solid to obtain 9-fluorenone.

  • Yield: This method can produce 9-fluorenone with a purity of up to 99.5% and a yield of 99.1%.

Step 2: Nitration of 9-Fluorenone

The second step involves the dinitration of 9-fluorenone using a mixture of concentrated nitric and sulfuric acids.

  • Reactants:

    • 9-Fluorenone

    • Concentrated Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Water

  • Procedure:

    • In a reactor, add a specific amount of 9-fluorenone and water.

    • Heat the mixture to 75 °C while stirring.

    • Slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid. The molar ratio of 9-fluorenone to nitric acid to sulfuric acid should be approximately 1:1.8-3.8:2-4.

    • Control the reaction temperature between 80-120 °C for a duration of 0.5 to 3 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture and wash the solid product with water.

    • Dry the solid to obtain the crude this compound.

    • The crude product can be purified by recrystallization from ethanol to yield a product with a purity of over 99%.

  • Yield: This method can achieve yields in the range of 91.0% to 96.0%.

Application in the Synthesis of Tilorone

The primary contemporary application of this compound is as a crucial intermediate in the synthesis of Tilorone, a broad-spectrum antiviral agent known to be an interferon inducer. The synthesis involves the reduction of the nitro groups to amines, followed by diazotization and subsequent etherification.

Synthetic Pathway to Tilorone

The overall transformation from this compound to Tilorone follows these key steps:

  • Reduction: The two nitro groups of this compound are reduced to amino groups to form 2,7-Diamino-9-fluorenone.

  • Diazotization: The diamino compound is then subjected to diazotization to convert the amino groups into diazonium salts.

  • Hydrolysis: The diazonium salts are subsequently hydrolyzed to yield 2,7-Dihydroxy-9-fluorenone.

  • Etherification: The final step involves the etherification of the two hydroxyl groups with 2-(diethylamino)ethyl chloride to produce Tilorone.

Experimental Protocols for Tilorone Synthesis

The following protocols outline the conversion of this compound to Tilorone.

Reduction of this compound
  • Reactants:

    • This compound

    • Iron powder

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol/Water solution

  • Procedure:

    • Dissolve this compound in an aqueous ethanol solution.

    • Add iron powder and concentrated hydrochloric acid to the mixture.

    • Reflux the reaction mixture.

    • After the reaction is complete, filter the hot solution by suction to remove the iron salts.

    • The filtrate containing 2,7-Diamino-9-fluorenone is used in the next step.

Diazotization and Hydrolysis to 2,7-Dihydroxy-9-fluorenone
  • Reactants:

    • 2,7-Diamino-9-fluorenone (from the previous step)

    • Mineral acid (e.g., HCl)

    • Sodium nitrite (NaNO₂)

    • Water

  • Procedure:

    • Dissolve the 2,7-Diamino-9-fluorenone in a 1:1.33 ratio of water and mineral acid.

    • Cool the solution to a temperature between -10 °C and 0 °C.

    • Slowly add a solution of sodium nitrite.

    • After the addition is complete, reflux the mixture.

    • Filter the resulting precipitate to obtain 2,7-Dihydroxy-9-fluorenone.

Etherification to Tilorone
  • Reactants:

    • 2,7-Dihydroxy-9-fluorenone

    • 2-(diethylamino)ethyl chloride hydrochloride

    • Potassium hydroxide (KOH)

    • Acetonitrile

    • Water

  • Procedure:

    • To a round-bottom flask, add 2,7-Dihydroxy-9-fluorenone, 2-(diethylamino)ethyl chloride hydrochloride, potassium hydroxide, acetonitrile, and water.

    • Heat the mixture to reflux and stir vigorously for approximately 20 hours.

    • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as diethyl ether.

    • Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate) and evaporate the solvent under reduced pressure to yield Tilorone.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Conclusion

This compound, a compound with historical roots in early 20th-century organic chemistry, has proven to be of significant contemporary value as a key intermediate in the synthesis of the antiviral drug Tilorone. Its preparation from readily available fluorene via a two-step oxidation and nitration process is well-established. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers and professionals in the fields of chemical synthesis and drug development, facilitating a deeper understanding and practical application of the chemistry of this important nitroaromatic compound.

References

Theoretical and Experimental Insights into 2,7-Dinitro-9-fluorenone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Dinitro-9-fluorenone (2,7-DNF) is a nitro-substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its robust electron-accepting nature, a consequence of the dinitro substitution on the fluorenone core, underpins its utility in forming charge-transfer complexes and serves as a critical intermediate in the synthesis of antiviral agents, most notably Tilorone. This technical guide provides a comprehensive review of the theoretical and experimental studies on 2,7-DNF, presenting its physicochemical properties, detailed synthetic protocols, and spectroscopic characterization. While dedicated computational studies on 2,7-DNF are not extensively available in public literature, this guide consolidates the existing experimental data to serve as a foundational resource for researchers.

Physicochemical Properties

This compound is a yellow crystalline solid with established physical and chemical characteristics.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₆N₂O₅[2][3]
Molecular Weight 270.20 g/mol [2][3]
Melting Point 293-295 °C[4]
Appearance Yellow crystalline solid[1]
Solubility Sparingly soluble in water, soluble in organic solvents like acetone and ethanol.[1]
CAS Number 31551-45-8[2][3]

Synthesis of this compound

The primary synthetic route to this compound involves the nitration of 9-fluorenone. Detailed experimental procedures have been reported, providing a basis for laboratory-scale synthesis.

Nitration of 9-Fluorenone

A common and effective method for the synthesis of 2,7-DNF is the direct nitration of 9-fluorenone using a mixture of concentrated nitric and sulfuric acids.

Experimental Protocol:

  • Reactants: 9-fluorenone, concentrated nitric acid, concentrated sulfuric acid.

  • Procedure:

    • In a three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and mechanical stirrer, place 900 mL of red fuming nitric acid (sp. gr. 1.59–1.60).

    • With stirring, add 675 mL of concentrated sulfuric acid (sp. gr. 1.84). Cool the mixture to 20°C.

    • Prepare a solution of 45 g (0.25 mole) of 9-fluorenone in 135 mL of glacial acetic acid.

    • Add the fluorenone solution dropwise to the mixed acids over approximately 40 minutes. The temperature of the reaction mixture will rise to about 45°C.[5]

    • After the addition is complete, reflux the reaction mixture for 1 hour.[5]

    • Pour the hot reaction mixture slowly onto 7 kg of cracked ice with shaking.

    • The precipitated yellow solid is collected by suction filtration and washed with 5 L of water.

    • To remove acidic impurities, the product is suspended in 2 L of water, and steam is passed through the mixture for 1 hour.

    • The purified product is collected by suction filtration, washed with water until the washings are neutral, and air-dried.[5]

  • Purification: The crude product can be further purified by recrystallization from glacial acetic acid to yield small yellow needles.[5]

A patent also describes a similar process where 2.5 g of fluorenone is refluxed with a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid (19 mL) in water (6 mL) at 120°C for 24 hours. The product is isolated by filtration.[6]

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product 9-Fluorenone 9-Fluorenone Mixing & Nitration Mixing & Nitration 9-Fluorenone->Mixing & Nitration Mixed Acid (HNO3/H2SO4) Mixed Acid (HNO3/H2SO4) Mixed Acid (HNO3/H2SO4)->Mixing & Nitration Acetic Acid Acetic Acid Acetic Acid->Mixing & Nitration Reflux Reflux Mixing & Nitration->Reflux Precipitation on Ice Precipitation on Ice Reflux->Precipitation on Ice Filtration & Washing Filtration & Washing Precipitation on Ice->Filtration & Washing Steam Distillation Steam Distillation Filtration & Washing->Steam Distillation Recrystallization Recrystallization Steam Distillation->Recrystallization This compound This compound Recrystallization->this compound

Synthesis of this compound.
Oxidation of 2,7-Dinitrofluorene

An alternative route involves the oxidation of 2,7-dinitrofluorene.

Experimental Protocol:

  • Reactants: 2,7-dinitrofluorene, potassium hydroxide, tetrahydrofuran.

  • Procedure:

    • In a 250 mL three-necked flask equipped with a reflux condenser and mechanical stirrer, add 20 g (0.078 mol) of 2,7-dinitrofluorene, 120 mL of tetrahydrofuran, and 2.18 g (0.039 mol) of potassium hydroxide.

    • Stir the reaction mixture at room temperature for 1.5 hours.

    • Filter the reaction solution to remove potassium hydroxide.

    • The filtrate is distilled to remove the solvent, washed three times with water, and dried to yield this compound.[4]

  • Purity and Yield: This method reportedly yields a product with 99.5% purity and a 99.1% yield.[4]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Spectroscopic DataObserved Peaks/SignalsSource
Infrared (IR) (KBr, cm⁻¹) 3072, 3054, 1748, 1610, 1606, 1520, 1480, 1430, 1410, 1340, 1212, 1162, 930, 846, 790, 742[4]
¹H NMR (δ ppm) 8.26 (s, 2H), 7.92-7.94 (d, 2H), 7.44-7.46 (d, 2H)[4]
Mass Spectrometry (MS) Available[2][7]
¹³C NMR Available[7]
Raman Spectroscopy Available[7]

Theoretical Studies

Currently, there is a notable scarcity of dedicated theoretical and computational studies focused specifically on the electronic and structural properties of isolated this compound in the public domain. However, the broader class of nitrofluorenones and the parent 9-fluorenone have been the subject of computational investigations, which can provide some contextual understanding.

Theoretical approaches such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting molecular geometries, vibrational frequencies, and electronic transitions.[8][9] For instance, DFT calculations on related nitroaromatic compounds have been used to analyze their vibrational spectra and electronic properties.[8]

G cluster_properties Molecular Properties cluster_applications Chemical Behavior & Applications Fluorenone Core Fluorenone Core Electron Withdrawing Nature Electron Withdrawing Nature Fluorenone Core->Electron Withdrawing Nature Nitro Groups (-NO2) Nitro Groups (-NO2) Nitro Groups (-NO2)->Electron Withdrawing Nature Strong Electron Acceptor Strong Electron Acceptor Electron Withdrawing Nature->Strong Electron Acceptor Charge-Transfer Complexes Charge-Transfer Complexes Strong Electron Acceptor->Charge-Transfer Complexes Intermediate for Tilorone Intermediate for Tilorone Strong Electron Acceptor->Intermediate for Tilorone

Logical relationships of 2,7-DNF's properties.

Applications in Drug Development and Materials Science

The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of Tilorone.[6] Tilorone is an antiviral drug known to be an inducer of interferon.

In materials science, the strong electron-acceptor character of 2,7-DNF makes it a valuable component in the formation of charge-transfer complexes. These complexes can exhibit interesting electronic and optical properties, making them relevant for research in organic electronics and photoconductive materials.[1]

Conclusion

This compound is a well-characterized compound with established synthetic routes and a clear role in both medicinal chemistry and materials science. While the experimental data provides a solid foundation for its use, there is a clear opportunity for further research in the area of computational chemistry. Detailed theoretical studies on its electronic structure, vibrational properties, and reactivity would provide deeper insights into its behavior and could guide the design of new derivatives with tailored properties for various applications. This guide consolidates the currently available information to aid researchers in their work with this important molecule.

References

Methodological & Application

Application Notes and Protocols: 2,7-Dinitro-9-fluorenone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Dinitro-9-fluorenone is a versatile nitroaromatic compound that serves as a valuable building block in various domains of organic synthesis. Its electron-deficient aromatic system, a consequence of the two nitro groups, makes it an excellent precursor for the synthesis of functional materials and complex organic molecules. Key applications include its role as a pivotal intermediate in the synthesis of the antiviral drug Tilorone, its use in the preparation of photoconductive materials, and its function as a monomer for fluorene-based polymers. Furthermore, its ability to form charge-transfer complexes is being explored for applications such as the desulfurization of fuels. This document provides detailed application notes and experimental protocols for the synthesis and key transformations of this compound.

Synthesis of this compound

The standard laboratory synthesis of this compound involves the nitration of 9-fluorenone using a mixture of concentrated nitric acid and sulfuric acid.[1]

Experimental Protocol: Nitration of 9-Fluorenone

Materials:

  • 9-Fluorenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Water

  • Ethanol

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Thermometer

  • Mechanical stirrer

  • Reflux condenser

  • Büchner funnel and filter flask

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, thermometer, and mechanical stirrer, place 900 mL of red fuming nitric acid (sp. gr. 1.59–1.60).

  • With stirring, slowly add 675 mL of concentrated sulfuric acid (sp. gr. 1.84). Cool the mixture to 20°C.

  • Prepare a solution of 45 g (0.25 mole) of 9-fluorenone in 135 mL of glacial acetic acid.

  • Add the 9-fluorenone solution dropwise to the mixed acids over approximately 40 minutes, maintaining the temperature of the reaction mixture around 45°C.

  • After the addition is complete, replace the dropping funnel and thermometer with stoppers and attach a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 1 hour.

  • Carefully pour the hot reaction mixture onto 7 kg of cracked ice in a large flask with shaking.

  • The product will precipitate as a yellow solid. Collect the solid by suction filtration and wash thoroughly with 5 L of water.

  • To remove acidic impurities, suspend the product in 2 L of water in a round-bottom flask and pass steam through the mixture for 1 hour.

  • Filter the purified product by suction, wash with water until the washings are neutral to Congo red paper, and air-dry overnight.

  • Further dry the product in a vacuum oven at 80–90°C for several hours.

Expected Yield: 72–74 g (91–94%) of crude this compound. The crude product can be recrystallized from glacial acetic acid to yield small yellow needles with a melting point of 175.2–176.0°C.[2]

Synthesis Workflow

G Fluorenone 9-Fluorenone Reaction Nitration Reflux, 1h Fluorenone->Reaction MixedAcid Mixed Acid (HNO₃/H₂SO₄) MixedAcid->Reaction Quenching Quenching on Ice Reaction->Quenching Filtration Filtration & Washing Quenching->Filtration Purification Steam Distillation Filtration->Purification Drying Drying Purification->Drying Product This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Application in the Synthesis of Tilorone

This compound is a key intermediate in the multi-step synthesis of Tilorone, a broad-spectrum antiviral drug.[1] The synthetic route involves the reduction of the nitro groups to amines, followed by diazotization and subsequent etherification.

Reduction to 2,7-Diamino-9-fluorenone

The nitro groups of this compound can be readily reduced to amino groups using various reducing agents. A common laboratory method employs iron powder in the presence of an acid.

Experimental Protocol: Reduction of this compound

Materials:

  • This compound

  • Ethanol

  • Water

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (aqueous solution)

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, prepare a solution of 1.5 g of this compound in a mixture of 50 mL of ethanol and 10 mL of water.

  • To this solution, add 9.3 g of iron powder and 38 mL of concentrated HCl under a nitrogen atmosphere.

  • Stir the mixture vigorously and heat to reflux (approximately 110°C) for 24 hours.

  • After cooling, make the reaction mixture basic by the addition of an aqueous sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 2,7-Diamino-9-fluorenone.[3]

Expected Yield: 97%[3]

Tilorone Synthesis Pathway

G DNF This compound Reduction Reduction (Fe/HCl) DNF->Reduction DAF 2,7-Diamino-9-fluorenone Reduction->DAF Diazotization Diazotization (NaNO₂/H⁺) DAF->Diazotization Hydrolysis Hydrolysis Diazotization->Hydrolysis DHF 2,7-Dihydroxy-9-fluorenone Hydrolysis->DHF Etherification Etherification (2-bromo-N,N-diethylethylamine hydrobromide, KOH) DHF->Etherification Tilorone_base Tilorone (base) Etherification->Tilorone_base Acidification Acidification (HCl) Tilorone_base->Acidification Tilorone_HCl Tilorone Dihydrochloride Acidification->Tilorone_HCl

Caption: Synthetic pathway to Tilorone from this compound.

Application in Polymer Synthesis

2,7-Diamino-9-fluorenone, derived from this compound, can be used as a monomer in the synthesis of fluorene-based polymers. These polymers are of interest for their potential applications in organic electronics.

Experimental Protocol: Synthesis of a Poly(pyridinium salt)-Fluorene Copolymer

This protocol describes the synthesis of a copolymer from 2,7-diamino-9,9-dioctylfluorene (a derivative of 2,7-diamino-9-fluorenone) and a bis(pyrylium salt).

Materials:

  • 2,7-Diamino-9,9-dioctylfluorene

  • Bis(pyrylium salt) monomer

  • Dimethyl sulfoxide (DMSO)

  • Toluene

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dean-Stark trap

  • Water condenser

  • Nitrogen inlet

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, place the bis(pyrylium salt) monomer (5.00 g, 5.65 mmol), 9,9-dioctyl-9H-fluorene-2,7-diamine (2.38 g, 5.65 mmol), and DMSO (120 mL).

  • Add a small amount of toluene (6 mL) and attach a Dean-Stark trap and a water condenser to remove the water generated during the reaction by azeotropic distillation.

  • Stir the solution at 130–135°C for 48 hours under a nitrogen atmosphere.

  • After the reaction is complete, concentrate the solution using a rotary evaporator until it becomes viscous.[2]

Application in Charge-Transfer Complexes for Desulfurization

The electron-accepting nature of this compound allows it to form charge-transfer complexes (CTCs) with electron-donating molecules. This property has been explored for the removal of sulfur-containing compounds from fuels. A derivative, 4,5-dicyano-2,7-dinitrofluorenone, has been shown to be a particularly effective π-acceptor for this purpose.[3]

Conceptual Workflow for Desulfurization

G Fuel Sulfur-containing Fuel CTC_Formation Charge-Transfer Complex Formation Fuel->CTC_Formation Acceptor Immobilized π-acceptor (e.g., fluorenone derivative) Acceptor->CTC_Formation Separation Separation CTC_Formation->Separation Desulfurized_Fuel Desulfurized Fuel Separation->Desulfurized_Fuel Sulfur_Complex Sulfur-Acceptor Complex Separation->Sulfur_Complex Regeneration Regeneration (e.g., with Toluene) Regeneration->Acceptor Sulfur_Complex->Regeneration

References

2,7-Dinitro-9-fluorenone: A Key Intermediate in the Synthesis of the Antiviral Agent Tilorone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tilorone is a broad-spectrum antiviral agent recognized for its role as an interferon inducer.[1] Its synthesis involves a multi-step process wherein 2,7-Dinitro-9-fluorenone serves as a critical intermediate.[2] This document provides a detailed overview of the synthesis of Tilorone, with a specific focus on the preparation and conversion of this compound. Detailed experimental protocols for the key synthetic steps are provided, along with a summary of quantitative data and a visualization of the synthetic pathway and the hypothesized mechanism of action of Tilorone.

Introduction

Tilorone, chemically known as 2,7-Bis[2-(diethylamino)ethoxy]-9H-fluoren-9-one, is an orally bioavailable small molecule that has demonstrated broad-spectrum antiviral activity.[3] It was one of the first synthetic compounds identified as an inducer of interferon, a key component of the innate immune system's response to viral infections.[1] The synthesis of Tilorone is a multi-step process that often commences from fluorene. A crucial stage in this synthesis is the formation of this compound, a key intermediate that undergoes subsequent transformations to yield the final Tilorone molecule.[4][5] This document outlines the synthetic route from fluorene to Tilorone, providing detailed protocols for each major step.

Synthesis of Tilorone via this compound

The synthesis of Tilorone from fluorene can be summarized in the following key steps:

  • Oxidation: Conversion of fluorene to 9-fluorenone.

  • Nitration: Synthesis of this compound from 9-fluorenone.

  • Reduction: Conversion of this compound to 2,7-Diamino-9-fluorenone.

  • Diazotization: Synthesis of 2,7-Dihydroxy-9-fluorenone from 2,7-Diamino-9-fluorenone.

  • Etherification: Reaction of 2,7-Dihydroxy-9-fluorenone with 2-diethylaminoethyl chloride to yield Tilorone.

Quantitative Data Summary

The following table summarizes the reported yields for each step in the synthesis of Tilorone.

Step No.ReactionStarting MaterialProductReported Yield (%)
1OxidationFluorene9-Fluorenone~97%[2]
2Nitration9-FluorenoneThis compound~90%[2]
3ReductionThis compound2,7-Diamino-9-fluorenone~89%[4]
4Diazotization & Hydrolysis2,7-Diamino-9-fluorenone2,7-Dihydroxy-9-fluorenoneNot explicitly stated
5Etherification2,7-Dihydroxy-9-fluorenoneTilorone~93%[6]

Experimental Protocols

Step 1: Synthesis of 9-Fluorenone from Fluorene (Oxidation)

This protocol is based on an alkaline oxidation method.

Materials:

  • Fluorene

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Oxygen gas

  • Hydrochloric acid (HCl)

Procedure:

  • In a suitable reaction vessel, dissolve fluorene (1 g) in DMF (15 mL).[2]

  • Add potassium hydroxide (1.2 equivalents) to the solution.[2]

  • Purge the reaction mixture with oxygen gas.[2]

  • Stir the mixture vigorously at room temperature (20–30°C) for 24 hours.[2]

  • After the reaction is complete, neutralize the mixture with hydrochloric acid.[2]

  • Filter the resulting precipitate and dry it under reduced pressure to obtain 9-fluorenone.[2]

Step 2: Synthesis of this compound from 9-Fluorenone (Nitration)

This protocol involves the nitration of 9-fluorenone using a mixture of nitric and sulfuric acids.

Materials:

  • 9-Fluorenone

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Water

Procedure:

  • In a reaction flask, add 9-fluorenone.

  • Prepare a 1:1 mixture of concentrated sulfuric acid and concentrated nitric acid.[4][5]

  • Carefully add the mixed acid to the 9-fluorenone while stirring.

  • Reflux the reaction mixture. The exact temperature and time may need optimization, but reflux conditions are specified.[4][5]

  • Upon completion of the reaction, cool the mixture and pour it into ice water to precipitate the product.

  • Filter the yellow solid, wash it with water until the washings are neutral, and dry to obtain this compound.[4]

Step 3: Synthesis of 2,7-Diamino-9-fluorenone from this compound (Reduction)

This protocol describes the reduction of the nitro groups to amino groups using iron powder in an acidic medium.

Materials:

  • This compound

  • Ethanol

  • Water

  • Iron powder

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide solution

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.5 g) in a mixture of ethyl alcohol and water (5:1 ratio, 60 mL).[4]

  • Add iron powder (9.3 g) to the solution.[4]

  • Under a nitrogen atmosphere, add concentrated HCl (38 mL).[4]

  • Stir the mixture at reflux temperature (approximately 110°C) for 24 hours.[4]

  • After the reaction, make the mixture basic by adding an aqueous sodium hydroxide solution.[4]

  • Extract the product with ethyl acetate.[4]

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 2,7-Diamino-9-fluorenone as a brown solid.[4]

Step 4: Synthesis of 2,7-Dihydroxy-9-fluorenone from 2,7-Diamino-9-fluorenone (Diazotization)

This protocol involves the conversion of the amino groups to hydroxyl groups via a diazonium salt intermediate.

Materials:

  • 2,7-Diamino-9-fluorenone

  • Mineral acid (e.g., HCl or H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Water

Procedure:

  • Dissolve 2,7-Diamino-9-fluorenone in a 1:1.33 ratio of water and a mineral acid.[5]

  • Cool the solution to a temperature between -10°C and 0°C.[5]

  • Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.

  • After the formation of the diazonium salt is complete, heat the reaction mixture to reflux with a mineral acid and water to hydrolyze the diazonium groups to hydroxyl groups.[5]

  • Cool the mixture and filter the precipitate to obtain 2,7-Dihydroxy-9-fluorenone.[5]

Step 5: Synthesis of Tilorone from 2,7-Dihydroxy-9-fluorenone (Etherification)

This final step involves the alkylation of the hydroxyl groups to form the ether linkages of Tilorone.

Materials:

  • 2,7-Dihydroxy-9-fluorenone

  • 2-bromo-N,N-diethylethylamine hydrobromide or 2-diethylaminoethylchloride hydrochloride[4][6]

  • Potassium hydroxide (KOH)

  • Acetonitrile

  • Water

  • Diethyl ether (Et₂O) or Toluene[4][6]

  • Hydrochloric acid (gas or solution)

Procedure using 2-bromo-N,N-diethylethylamine hydrobromide:

  • To a round bottom flask, add 2,7-dihydroxy-9H-fluorenone (1 g), 2-bromo-N,N-diethylethylamine hydrobromide (4.55 g), and KOH (2.26 g).[4]

  • Add acetonitrile (15 mL) and distilled water (3.2 mL).[4]

  • Stir the reaction mixture vigorously and heat to reflux for 20 hours.[4]

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.[4]

  • Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the Tilorone free base.[4]

Procedure using 2-diethylaminoethylchloride hydrochloride:

  • A mixture of 2,7-dihydroxy-9-fluorenone (100 g), 2-diethylaminoethylchloride hydrochloride (300 g), KOH (225 g), water (320 mL), and toluene (1.5 L) is refluxed for 24 hours.[6]

  • After cooling, the organic layer is separated, washed with aqueous KOH solution, and concentrated to dryness in a vacuum.[6]

  • The residue is dissolved in anhydrous ethanol and acidified with gasified HCl to a pH of 3.0 to precipitate Tilorone dihydrochloride.[6]

  • The orange product can be recrystallized from ethanol.[6]

Visualizations

Tilorone Synthesis Workflow

Tilorone_Synthesis Fluorene Fluorene Fluorenone 9-Fluorenone Fluorene->Fluorenone Oxidation Dinitro This compound Fluorenone->Dinitro Nitration Diamino 2,7-Diamino-9-fluorenone Dinitro->Diamino Reduction Dihydroxy 2,7-Dihydroxy-9-fluorenone Diamino->Dihydroxy Diazotization Tilorone Tilorone Dihydroxy->Tilorone Etherification

Caption: Synthetic pathway of Tilorone from Fluorene.

Hypothesized Mechanism of Action of Tilorone

Tilorone is believed to exert its antiviral effects primarily through the activation of innate immunity signaling pathways, such as the RIG-I-like receptor (RLR) pathway, which leads to the induction of interferons (IFNs).[3][7]

Tilorone_MOA cluster_cell Host Cell Tilorone Tilorone RIG_I RIG-I Tilorone->RIG_I Activates Viral_RNA Viral RNA Viral_RNA->RIG_I Sensed by MAVS MAVS RIG_I->MAVS Activates Signaling_Cascade Signaling Cascade MAVS->Signaling_Cascade Initiates IRF3_7 IRF3/7 Signaling_Cascade->IRF3_7 Activates IFN_Production Interferon (IFN) Production IRF3_7->IFN_Production Induces Antiviral_Response Cellular Antiviral Response IFN_Production->Antiviral_Response Leads to

Caption: Tilorone's activation of the RIG-I pathway.

Conclusion

The synthesis of Tilorone relies on a well-established synthetic route where this compound serves as a pivotal intermediate. The protocols provided herein offer a detailed guide for researchers engaged in the synthesis of Tilorone and its analogues. The multi-step synthesis, while requiring careful execution of each reaction, provides a reliable pathway to this potent antiviral compound. Further research into optimizing reaction conditions and yields can contribute to more efficient and scalable production of Tilorone for potential therapeutic applications.

References

Synthesis of 2,7-Dinitro-9-fluorenone: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the laboratory-scale synthesis of 2,7-dinitro-9-fluorenone from 9-fluorenone via electrophilic nitration. This procedure is intended for researchers in chemistry, materials science, and drug development who require a reliable method for obtaining this key intermediate. This compound is a valuable building block in the synthesis of various organic materials, including charge-transfer complexes and potential therapeutic agents.

Overview

The synthesis involves the nitration of 9-fluorenone using a mixture of concentrated sulfuric acid and nitric acid. The strong electrophile, the nitronium ion (NO₂⁺), is generated in situ and subsequently attacks the electron-rich positions of the fluorenone aromatic system. The directing effects of the carbonyl group and the aromatic rings favor substitution at the 2 and 7 positions. The resulting product is then isolated and purified.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the final product.

Property9-Fluorenone (Starting Material)This compound (Product)
Molecular Formula C₁₃H₈OC₁₃H₆N₂O₅
Molecular Weight 180.21 g/mol 270.20 g/mol [1]
Appearance Yellow crystalline solidLight green to yellow solid[1]
Melting Point 84 °C290-295 °C (decomposes)
Purity (Typical) >98%>97%
Yield (Typical) N/A~90%[2]

Experimental Protocol

This protocol outlines the step-by-step procedure for the nitration of 9-fluorenone to yield this compound.

Materials and Reagents:
  • 9-Fluorenone (C₁₃H₈O)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Distilled Water (H₂O)

  • Ice

  • Glacial Acetic Acid (for recrystallization)

Equipment:
  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beakers

  • Buchner funnel and filter paper

  • Vacuum flask

  • Standard laboratory glassware

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, carefully add a 1:1 mixture of concentrated sulfuric acid and concentrated nitric acid.[3][4] Caution: This mixture is highly corrosive and exothermic. Prepare it in a fume hood with appropriate personal protective equipment (PPE).

  • Addition of 9-Fluorenone: While stirring the acid mixture, slowly add 9-fluorenone in small portions. Control the rate of addition to maintain the reaction temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The exact reaction time may vary, but a duration of 2-4 hours is typically sufficient. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of ice and water. Slowly and carefully pour the reaction mixture onto the ice-water mixture with constant stirring. This will precipitate the crude this compound as a yellow solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with copious amounts of cold distilled water until the filtrate is neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization. Glacial acetic acid is a suitable solvent for this purpose. Dissolve the crude solid in a minimum amount of hot glacial acetic acid, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum to obtain pure this compound.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Melting Point: Determine the melting point of the purified product and compare it with the literature value.

  • Infrared (IR) Spectroscopy: Acquire an IR spectrum of the product. Characteristic peaks for the nitro groups (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and the carbonyl group (around 1720 cm⁻¹) should be present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the desired 2,7-dinitro isomer. The aromatic region of the ¹H NMR spectrum will show a characteristic pattern for the substituted fluorenone core.

Safety Precautions

  • Corrosive Reagents: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood. Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is exothermic. Control the addition of reagents and monitor the temperature to prevent the reaction from becoming too vigorous.

  • Handling of Product: While the final product is generally stable, it is a nitro-aromatic compound and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

Diagrams

experimental_workflow reagents Reagents: - 9-Fluorenone - Conc. H₂SO₄ - Conc. HNO₃ mixing Mixing of Acids (1:1 ratio) reagents->mixing addition Slow Addition of 9-Fluorenone mixing->addition reflux Reflux Reaction (2-4 hours) addition->reflux workup Quenching on Ice-Water reflux->workup filtration1 Vacuum Filtration & Washing workup->filtration1 recrystallization Recrystallization (Glacial Acetic Acid) filtration1->recrystallization filtration2 Vacuum Filtration & Washing recrystallization->filtration2 drying Drying under Vacuum filtration2->drying product Pure 2,7-Dinitro- 9-fluorenone drying->product signaling_pathway cluster_reagents Reagent Interaction cluster_reaction Electrophilic Aromatic Substitution H2SO4 H₂SO₄ NO2_plus NO₂⁺ (Nitronium ion) H2SO4->NO2_plus protonation HNO3 HNO₃ HNO3->NO2_plus dehydration fluorenone 9-Fluorenone NO2_plus->fluorenone intermediate Sigma Complex (intermediate) fluorenone->intermediate + NO₂⁺ product This compound intermediate->product - H⁺

References

Application of 2,7-Dinitro-9-fluorenone in Photoconductive Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dinitro-9-fluorenone (2,7-DNF) is an organic compound characterized by a fluorenone backbone with two electron-withdrawing nitro groups at the 2 and 7 positions.[1] This molecular structure imparts strong electron-accepting properties, making 2,7-DNF a material of significant interest for applications in organic electronics, particularly as a sensitizer and electron transport material in photoconductive devices. Its ability to absorb light and facilitate charge separation and transport is crucial for its function in technologies such as electrophotography (xerography) and organic photodetectors.[1][2] This document provides detailed application notes and experimental protocols for the synthesis, device fabrication, and characterization of 2,7-DNF for photoconductive applications.

Physicochemical Properties and Synthesis

A comprehensive understanding of the material's properties is essential before its application.

PropertyValueReference
Molecular Formula C₁₃H₆N₂O₅[3][4]
Molecular Weight 270.20 g/mol [3][4]
Appearance Pale yellow to yellow crystalline solid[5]
Melting Point 292-295 °C[6]
Solubility Sparingly soluble in water; soluble in organic solvents like acetone and ethanol.
Synthesis Protocol: Nitration of 9-Fluorenone

This compound is typically synthesized via the nitration of 9-fluorenone. The following protocol is a general guideline based on established methods for the synthesis of nitrofluorenones.[7][8]

Materials:

  • 9-Fluorenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Glacial Acetic Acid

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Thermometer

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Preparation of the Nitrating Mixture: In a well-ventilated fume hood, carefully add concentrated sulfuric acid to a three-necked flask equipped with a stirrer and thermometer. Cool the acid in an ice bath. Slowly add fuming nitric acid to the cooled sulfuric acid while stirring. Maintain the temperature of the mixture below 10 °C.

  • Dissolution of 9-Fluorenone: Dissolve 9-fluorenone in glacial acetic acid in a separate beaker.

  • Nitration Reaction: Slowly add the 9-fluorenone solution to the nitrating mixture using a dropping funnel over a period of approximately 40 minutes, ensuring the reaction temperature does not exceed 45 °C.

  • Reaction Completion: After the addition is complete, attach a reflux condenser to the flask and heat the mixture under reflux for one hour.

  • Precipitation: Carefully pour the hot reaction mixture onto a large volume of cracked ice with constant stirring. The crude this compound will precipitate as a yellow solid.

  • Filtration and Washing: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with large volumes of cold deionized water until the washings are neutral to litmus paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to yield a yellow crystalline powder.

  • Drying: Dry the purified product in a vacuum oven at 80-90 °C for several hours.

dot

Caption: Workflow for the synthesis of this compound.

Application in Photoconductive Devices

2,7-DNF functions as an electron acceptor and transport material in organic photoconductors. A typical device architecture consists of a multi-layer structure, often including a charge generation layer (CGL) and a charge transport layer (CTL) deposited on a conductive substrate. 2,7-DNF can be incorporated into the CTL or a sensitizing layer.

Experimental Protocol: Fabrication of a Two-Layer Photoreceptor

This protocol describes the fabrication of a simple two-layer organic photoreceptor using a solution-based spin-coating method.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Charge Generation Material (e.g., Titanyl Phthalocyanine, TiOPc)

  • This compound (2,7-DNF)

  • Binder Polymer (e.g., Polycarbonate, Polystyrene)

  • Solvents (e.g., Dichloromethane, Tetrahydrofuran)

Equipment:

  • Spin coater

  • Hot plate

  • Vacuum evaporator (for top electrode deposition)

  • Ultrasonic bath

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol). Dry the substrates with a stream of nitrogen gas.

  • Charge Generation Layer (CGL) Deposition:

    • Prepare a dispersion of the charge generation material (e.g., TiOPc) in a suitable solvent (e.g., dichloromethane).

    • Deposit the dispersion onto the ITO substrate using a spin coater. The spin speed and time should be optimized to achieve the desired layer thickness (typically in the range of 100-500 nm).

    • Anneal the coated substrate on a hot plate to remove residual solvent.

  • Charge Transport Layer (CTL) Deposition:

    • Prepare a solution of 2,7-DNF and a binder polymer (e.g., polycarbonate) in a suitable solvent (e.g., tetrahydrofuran). The weight ratio of 2,7-DNF to the binder is a critical parameter and should be optimized.

    • Deposit the CTL solution onto the CGL using a spin coater. The spin parameters will determine the thickness of the CTL (typically several micrometers).

    • Anneal the device on a hot plate to remove the solvent.

  • Top Electrode Deposition: Deposit a top metal electrode (e.g., Aluminum or Gold) onto the CTL by thermal evaporation under high vacuum. The thickness of the electrode is typically around 100 nm.

dot

Device_Fabrication_Workflow Start Start Substrate_Cleaning ITO Substrate Cleaning Start->Substrate_Cleaning CGL_Deposition Charge Generation Layer (e.g., TiOPc) Deposition (Spin Coating) Substrate_Cleaning->CGL_Deposition CTL_Deposition Charge Transport Layer (2,7-DNF + Binder) Deposition (Spin Coating) CGL_Deposition->CTL_Deposition Top_Electrode Top Electrode Deposition (Thermal Evaporation) CTL_Deposition->Top_Electrode End End Top_Electrode->End

Caption: General workflow for fabricating a two-layer organic photoreceptor.

Characterization of Photoconductive Properties

The performance of a 2,7-DNF-based photoconductive device is evaluated through several key characterization techniques.

Experimental Protocol: Photocurrent Measurement

This protocol outlines a basic setup for measuring the photocurrent response of the fabricated device.

Equipment:

  • Light source (e.g., Xenon lamp with a monochromator or a laser diode)

  • Picoammeter or source-measure unit (SMU)

  • Probe station

  • Optical power meter

Procedure:

  • Device Connection: Place the fabricated device on the probe station and make electrical contact with the top and bottom electrodes using microprobes.

  • Dark Current Measurement: With the light source off, apply a bias voltage across the device and measure the resulting current (dark current) using the picoammeter.

  • Photocurrent Measurement: Illuminate the device with light of a specific wavelength and intensity. Measure the total current under illumination.

  • Calculate Photocurrent: The photocurrent is the difference between the current under illumination and the dark current.

  • Spectral Response: To determine the spectral photosensitivity, vary the wavelength of the incident light using a monochromator and measure the photocurrent at each wavelength. Normalize the photocurrent by the incident light power at each wavelength.

dot

Photocurrent_Measurement_Setup cluster_light Light Source cluster_device Device Under Test cluster_measurement Measurement Light_Source Light Source (e.g., Xenon Lamp) Monochromator Monochromator Light_Source->Monochromator Broadband Light Device Photoconductive Device Monochromator->Device Monochromatic Light SMU Source-Measure Unit (Picoammeter) Device->SMU Electrical Signal Computer Computer SMU->Computer Data Acquisition Charge_Transport_Pathway cluster_device Photoconductive Device Light Incident Light (hν) CGL Charge Generation Layer (CGL) Light->CGL Photon Absorption CTL Charge Transport Layer (CTL) (containing 2,7-DNF) CGL->CTL Exciton Dissociation & Electron Injection Electrode2 Bottom Electrode (-) CGL->Electrode2 Hole Transport (h⁺) Electrode1 Top Electrode (+) CTL->Electrode1 Electron Transport (e⁻)

Caption: Charge generation and transport pathway in a two-layer photoreceptor.

Conclusion

This compound is a promising organic material for photoconductive applications due to its strong electron-accepting nature. The protocols provided herein offer a foundational framework for the synthesis of 2,7-DNF, the fabrication of basic photoconductive devices, and their characterization. Further research and optimization of material composition, layer thicknesses, and device architecture are necessary to fully realize the potential of 2,7-DNF in advanced electronic applications. Researchers are encouraged to use these notes as a starting point for their investigations into this and related fluorenone-based materials.

References

Application Notes and Protocols: 2,7-Dinitro-9-fluorenone for Electrochemical Sensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

2,7-Dinitro-9-fluorenone (2,7-DNF) is a nitro-substituted derivative of 9-fluorenone characterized by its strong π-electron accepting properties, a consequence of the electron-withdrawing nitro groups on its aromatic structure.[1] This inherent electrochemical activity makes it a compelling candidate for the development of sensitive and selective electrochemical sensors. The principle of detection often relies on the reversible electrochemical reduction and oxidation of the nitro groups, which can be modulated by the presence of specific analytes. This document provides detailed protocols for the fabrication of a 2,7-DNF modified electrode and its potential application in electrochemical sensing.

Principle of Detection

The sensing mechanism of a 2,7-DNF-based electrochemical sensor is predicated on the redox activity of its two nitro groups. These groups can undergo a series of electron and proton transfer reactions. The electrochemical reduction of the dinitro compound can lead to the formation of nitroso and hydroxylamine derivatives.[2] The presence of an analyte that can interact with these redox-active groups, either through direct chemical reaction or by catalyzing the electron transfer process, will result in a measurable change in the voltammetric response (e.g., peak current or potential).

This proposed protocol focuses on the development of a sensor for the detection of electroactive species. The 2,7-DNF is immobilized onto a multi-walled carbon nanotube (MWCNT) modified glassy carbon electrode (GCE). The MWCNTs provide a large surface area and enhanced electrical conductivity, which amplifies the electrochemical signal.

Experimental Protocols

Preparation of a Glassy Carbon Electrode (GCE)

A pristine and well-polished GCE is crucial for the development of a reliable sensor.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Polishing cloth

  • Alumina slurry (0.3 µm and 0.05 µm)

  • Deionized water

  • Ethanol

  • Ultrasonic bath

Protocol:

  • Mechanical Polishing:

    • Polish the GCE surface with 0.3 µm alumina slurry on a polishing cloth for 5 minutes in a figure-eight motion.

    • Rinse the electrode thoroughly with deionized water.

    • Repeat the polishing step with 0.05 µm alumina slurry for 5 minutes.

    • Rinse the electrode thoroughly with deionized water.

  • Sonication:

    • Sonicate the polished GCE in ethanol for 5 minutes to remove any residual alumina particles.

    • Sonicate the GCE in deionized water for 5 minutes.

  • Drying:

    • Dry the cleaned GCE under a gentle stream of nitrogen gas.

    • The electrode is now ready for modification.

Fabrication of a this compound Modified Electrode (2,7-DNF/MWCNT/GCE)

This protocol describes the modification of the polished GCE with MWCNTs followed by the immobilization of 2,7-DNF.

Materials:

  • Polished Glassy Carbon Electrode (GCE)

  • Multi-walled carbon nanotubes (MWCNTs)

  • N,N-Dimethylformamide (DMF)

  • This compound (2,7-DNF)

  • 1,3-Dioxolane

Protocol:

  • Preparation of MWCNT Suspension:

    • Disperse 1 mg of MWCNTs in 1 mL of DMF.

    • Sonicate the suspension for 30 minutes to obtain a homogeneous black suspension.

  • Modification of GCE with MWCNTs:

    • Drop-cast 5 µL of the MWCNT suspension onto the surface of the polished GCE.

    • Allow the solvent to evaporate at room temperature or under an infrared (IR) lamp.

    • The resulting electrode is designated as MWCNT/GCE.

  • Immobilization of 2,7-DNF:

    • Prepare a solution of 2,7-DNF in 1,3-dioxolane.

    • Immerse the MWCNT/GCE into the 2,7-DNF solution for 2-4 seconds.[2]

    • Remove the electrode and wash it thoroughly with deionized water to remove any non-immobilized 2,7-DNF.[2]

    • The fabricated sensor is designated as 2,7-DNF/MWCNT/GCE.

Electrochemical Detection of Analyte (General Protocol)

This protocol outlines a general procedure for the electrochemical detection of a target analyte using Differential Pulse Voltammetry (DPV).

Apparatus:

  • Potentiostat/Galvanostat with a three-electrode cell

  • 2,7-DNF/MWCNT/GCE (Working Electrode)

  • Ag/AgCl (3 M KCl) (Reference Electrode)

  • Platinum wire (Counter Electrode)

Reagents:

  • Phosphate buffer solution (PBS, 0.1 M, pH 7.0) or other suitable supporting electrolyte.

  • Standard stock solution of the target analyte.

Protocol:

  • Electrochemical Cell Setup:

    • Assemble the three-electrode system in the electrochemical cell containing the supporting electrolyte (e.g., 0.1 M PBS, pH 7.0).

  • Electrochemical Measurement:

    • Record a blank DPV scan in the supporting electrolyte over a potential range appropriate for the target analyte.

    • Add a known concentration of the target analyte to the electrochemical cell.

    • Record the DPV scan. The appearance or change in a peak current will indicate the detection of the analyte.

    • Perform subsequent measurements with varying concentrations of the analyte to construct a calibration curve.

DPV Parameters (Example):

  • Initial Potential: -0.8 V

  • Final Potential: 0.2 V

  • Pulse Amplitude: 50 mV

  • Pulse Width: 0.05 s

  • Scan Rate: 20 mV/s

Data Presentation

The performance of an electrochemical sensor is evaluated based on several key parameters. The following table provides an illustrative example of the analytical performance of a hypothetical 2,7-DNF-based sensor for the detection of an analyte.

ParameterValue
Linear Range 0.1 µM - 100 µM
Limit of Detection (LOD) 0.05 µM
Limit of Quantification (LOQ) 0.15 µM
Sensitivity 1.5 µA/µM·cm²
Response Time < 5 s
Repeatability (RSD, n=5) 3.5%
Reproducibility (RSD, n=3) 4.2%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Electrode Preparation cluster_mod Electrode Modification cluster_detection Electrochemical Detection cluster_analysis Data Analysis p1 Polish GCE p2 Sonicate GCE p1->p2 p3 Dry GCE p2->p3 m1 Prepare MWCNT Suspension p3->m1 m2 Drop-cast MWCNTs on GCE m1->m2 m3 Immobilize 2,7-DNF m2->m3 d1 Assemble 3-Electrode Cell m3->d1 d2 Add Analyte d1->d2 d3 Run DPV Scan d2->d3 a1 Construct Calibration Curve d3->a1 a2 Determine Sensor Performance a1->a2

Caption: Experimental workflow for sensor fabrication and analysis.

Proposed Sensing Mechanism

sensing_mechanism Proposed catalytic redox cycle for analyte detection. cluster_electrode Electrode Surface DNF This compound (R-NO₂) DNF_reduced Reduced Intermediate (R-NHOH) DNF->DNF_reduced Electrochemical Reduction DNF_reduced->DNF Chemical Oxidation Analyte Analyte (A) DNF_reduced->Analyte e⁻ transfer Analyte_oxidized Oxidized Analyte (A_ox) Analyte->Analyte_oxidized Oxidation

Caption: Proposed catalytic redox cycle at the electrode surface.

References

Synthesis of Novel Dyes and Pigments from 2,7-Dinitro-9-fluorenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of dyes and pigments starting from 2,7-Dinitro-9-fluorenone. This versatile precursor, characterized by its electron-accepting fluorenone core and reactive nitro groups, offers a gateway to a diverse range of colorful compounds with potential applications in materials science and medicinal chemistry. The primary synthetic pathway involves the reduction of the nitro groups to form the key intermediate, 2,7-Diamino-9-fluorenone, which can be further transformed into vibrant azo dyes.

Key Synthetic Pathways

The synthesis of dyes and pigments from this compound predominantly follows two main routes:

  • Reduction to 2,7-Diamino-9-fluorenone: The nitro groups of this compound can be readily reduced to amino groups, yielding 2,7-Diamino-9-fluorenone. This diamine is a crucial building block for the synthesis of various dye classes.

  • Diazotization and Azo Coupling: The resulting 2,7-Diamino-9-fluorenone can be diazotized to form a bis-diazonium salt. This highly reactive intermediate is then coupled with a wide array of electron-rich aromatic compounds (coupling components) to produce a library of bis-azo dyes with diverse colors and properties.

A visual representation of the general synthetic workflow is provided below.

Synthesis_Workflow Start This compound Intermediate 2,7-Diamino-9-fluorenone Start->Intermediate Reduction Diazonium Bis-diazonium Salt Intermediate->Diazonium Diazotization End Azo Dyes & Pigments Diazonium->End Azo Coupling Coupling Coupling Components (e.g., Phenols, Anilines) Coupling->End

Caption: General workflow for the synthesis of azo dyes from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2,7-Diamino-9-fluorenone

This protocol details the reduction of this compound to 2,7-Diamino-9-fluorenone using hydrazine hydrate as the reducing agent and Raney Nickel as the catalyst.

Materials:

  • This compound

  • Ethanol (95%)

  • Hydrazine hydrate (85%)

  • Raney Nickel (slurry in water)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in an appropriate volume of 95% ethanol by heating the mixture to boiling.

  • To the hot solution, cautiously add hydrazine hydrate (85%) followed by a catalytic amount of Raney Nickel slurry. An exothermic reaction with the evolution of gas may be observed.

  • Heat the reaction mixture under reflux with continuous stirring for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully filter the hot solution through a fluted filter paper to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry and should be handled with care. Keep it wet at all times.

  • Cool the filtrate in an ice bath to induce crystallization of the product.

  • Collect the precipitated 2,7-Diamino-9-fluorenone by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at a moderate temperature.

Protocol 2: General Procedure for the Synthesis of Bis-Azo Dyes from 2,7-Diamino-9-fluorenone

This protocol outlines the diazotization of 2,7-Diamino-9-fluorenone and the subsequent coupling reaction with a generic aromatic coupling component.

Part A: Diazotization of 2,7-Diamino-9-fluorenone

  • In a beaker, suspend 2,7-Diamino-9-fluorenone in a solution of dilute hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition.

  • Continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the bis-diazonium salt solution. This solution should be used immediately in the next step.

Part B: Azo Coupling Reaction

  • In a separate beaker, dissolve the chosen coupling component (e.g., phenol, naphthol, or an aromatic amine) in an aqueous alkaline solution (e.g., sodium hydroxide for phenols) or an acidic solution (e.g., dilute hydrochloric acid for amines).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold bis-diazonium salt solution from Part A to the cold solution of the coupling component with vigorous stirring.

  • A colored precipitate of the bis-azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the dye thoroughly with water until the filtrate is neutral.

  • Dry the synthesized dye in an oven at an appropriate temperature.

Data Presentation

The following tables summarize the key properties of the starting material and the intermediate. Data for specific synthesized dyes would be dependent on the coupling component used and should be determined experimentally.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₆N₂O₅
Molecular Weight 270.20 g/mol
Appearance Pale yellow to yellow solid
Melting Point 298-300 °C
Solubility Insoluble in water, soluble in organic solvents

Table 2: Spectroscopic Data for this compound

SpectroscopyKey Peaks/Signals
IR (KBr, cm⁻¹) ~1720 (C=O), ~1530 & ~1350 (NO₂)
¹H NMR (DMSO-d₆, ppm) δ 8.5-8.8 (m, Ar-H), δ 8.0-8.2 (m, Ar-H)
¹³C NMR (DMSO-d₆, ppm) ~192 (C=O), ~148 (C-NO₂), ~120-140 (Ar-C)

Table 3: Properties of the Intermediate 2,7-Diamino-9-fluorenone

PropertyValue
Molecular Formula C₁₃H₁₀N₂O
Molecular Weight 210.23 g/mol
Appearance Solid
Solubility Sparingly soluble in common organic solvents

Visualization of Key Processes

The following diagrams illustrate the key chemical transformations involved in the synthesis of azo dyes from this compound.

Caption: Reduction of this compound to 2,7-Diamino-9-fluorenone.

Azo_Coupling_Example cluster_coupling Azo Coupling Diamine 2,7-Diamino-9-fluorenone Diazonium Bis-diazonium Salt Diamine->Diazonium NaNO₂, HCl 0-5 °C AzoDye Bis-azo Dye Diazonium->AzoDye Naphthol 2-Naphthol (Coupling Component) Naphthol->AzoDye

Caption: Example of a bis-azo dye synthesis from 2,7-Diamino-9-fluorenone.

Applications and Future Perspectives

The azo dyes synthesized from this compound have potential applications as high-performance pigments for plastics, coatings, and textiles due to the rigid and planar structure of the fluorenone core, which can enhance properties like lightfastness and thermal stability. Furthermore, the introduction of various functional groups via the coupling component allows for the fine-tuning of the dye's color, solubility, and other physicochemical properties.

For professionals in drug development, the fluorenone scaffold is of interest due to its presence in various biologically active molecules. The synthesized azo dyes can be screened for potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The ability to create a diverse library of these compounds through the described synthetic routes facilitates structure-activity relationship (SAR) studies.

Future research could focus on exploring a wider range of coupling components to generate novel dyes with unique spectral properties, such as near-infrared (NIR) absorption or fluorescence, for applications in bioimaging and sensor technology. Additionally, the development of more environmentally friendly and efficient synthetic methods remains a key area of interest.

Application Note: Protocols for the Chemical Reduction of 2,7-Dinitro-9-fluorenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,7-Dinitro-9-fluorenone is a polycyclic aromatic hydrocarbon derivative characterized by two nitro groups on its fluorenone core.[1] The reduction of these nitro groups to form 2,7-Diamino-9-fluorenone is a critical transformation for synthesizing various fine chemicals, including dyes, plastics, and materials for electroluminescent applications.[2][3] The resulting diamine is a versatile intermediate in drug development and materials science. This document provides detailed protocols for two common and effective methods for this reduction: using Tin(II) Chloride and Catalytic Transfer Hydrogenation.

General Reaction Scheme: The overall chemical transformation involves the reduction of the two nitro groups (-NO₂) to amino groups (-NH₂).

  • Starting Material: this compound

  • Product: 2,7-Diamino-9-fluorenone

  • Molecular Formula: C₁₃H₆N₂O₅ → C₁₃H₁₀N₂O

  • Molecular Weight: 270.20 g/mol → 210.23 g/mol [1][2]

Comparative Data of Reduction Methods

The following table summarizes key parameters for different methods used in the reduction of aromatic nitro compounds.

Method Primary Reagents Typical Conditions Typical Reaction Time Advantages Disadvantages
Method 1: Tin(II) Chloride SnCl₂·2H₂O, HCl or EthanolRoom Temp to Reflux1 - 4 hoursMild conditions, good functional group tolerance.[4][5]Requires stoichiometric amounts of tin salt, leading to metal waste.
Method 2: Catalytic Transfer Hydrogenation Hydrazine Hydrate (N₂H₄·H₂O), Pd/CRoom Temp to Reflux30 min - 5 hoursAvoids use of high-pressure H₂ gas, generally high yields, rapid with microwave heating.[6][7]Hydrazine is toxic; catalyst can be expensive.
Catalytic Hydrogenation H₂ gas, Pd/C or Raney Nickel1 - 4 atm H₂, Room Temp2 - 12 hoursHigh yields, clean reaction, catalytic amount of metal.[4][8]Requires specialized high-pressure equipment, flammable H₂ gas.[6]

Experimental Protocols

Protocol 1: Reduction using Tin(II) Chloride (SnCl₂) Dihydrate

This protocol employs stannous chloride, a mild and effective reducing agent for aromatic nitro groups.[4][9]

Materials and Reagents:

  • This compound

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol (Absolute)

  • Ethyl Acetate

  • 2M Potassium Hydroxide (KOH) solution

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC Eluent: e.g., 7:3 Hexane:Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, add this compound (1.0 g, 3.70 mmol).

  • Add ethanol (50 mL) and stir to dissolve the starting material.

  • To this solution, add Tin(II) chloride dihydrate (8.35 g, 37.0 mmol, ~10 equivalents).[10]

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with vigorous stirring.

  • Monitor the reaction progress using TLC. Take aliquots periodically, neutralize with a drop of KOH solution, extract with ethyl acetate, and spot on a TLC plate. The disappearance of the starting material spot indicates reaction completion. The reaction typically takes 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the crude residue, add ethyl acetate (50 mL) and 2M KOH solution (50 mL) and transfer to a separatory funnel.[10] Caution: The neutralization can be exothermic.

  • Shake the funnel vigorously, venting frequently. The tin salts will precipitate as tin hydroxides.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

  • Combine all organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the crude 2,7-Diamino-9-fluorenone by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Catalytic Transfer Hydrogenation

This method uses hydrazine hydrate as a hydrogen source in the presence of a palladium catalyst, avoiding the need for gaseous hydrogen.[6][11]

Materials and Reagents:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Hydrazine Monohydrate (N₂H₄·H₂O)

  • Ethanol or Methanol

  • Celite™ (for filtration)

  • Deionized Water

  • Thin Layer Chromatography (TLC) plates and eluent

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Vacuum filtration apparatus

Procedure:

  • To a three-neck round-bottom flask, add this compound (1.0 g, 3.70 mmol) and ethanol (50 mL).

  • Carefully add 10% Pd/C (0.10 g, 10% w/w). Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or as a slurry.

  • Heat the suspension to reflux (approx. 78°C) under a nitrogen atmosphere.

  • Add hydrazine monohydrate (1.8 mL, ~10 equivalents) dropwise via a dropping funnel over 30 minutes. Caution: The reaction is exothermic, and gas evolution (N₂) will occur. Ensure adequate venting.

  • After the addition is complete, maintain the reflux and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with several portions of hot ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude product. Purify by recrystallization from an ethanol/water mixture to obtain pure 2,7-Diamino-9-fluorenone.

Visualizations

The following diagrams illustrate the general workflow for the reduction experiments and the chemical pathway for the transformation of a nitro group to an amine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Weigh Reactant (this compound) prep2 Add Solvent & Reagents prep1->prep2 react1 Set up Apparatus (e.g., Reflux) prep2->react1 react2 Heat & Stir react1->react2 react3 Monitor by TLC react2->react3 react3->react2 Incomplete workup1 Cool Reaction react3->workup1 Complete workup2 Filter Catalyst (if any) workup1->workup2 workup3 Solvent Removal workup2->workup3 workup4 Extraction / Neutralization workup3->workup4 workup5 Drying & Concentration workup4->workup5 workup6 Recrystallization workup5->workup6 analysis1 Yield Calculation workup6->analysis1 analysis2 Characterization (NMR, IR, MS, MP) analysis1->analysis2

Caption: General experimental workflow for the reduction of this compound.

G A Aryl Nitro (Ar-NO₂) B Nitroso Intermediate (Ar-NO) A->B + 2e⁻, + 2H⁺ C Hydroxylamine Intermediate (Ar-NHOH) B->C + 2e⁻, + 2H⁺ D Aryl Amine (Ar-NH₂) C->D + 2e⁻, + 2H⁺

Caption: Sequential reduction pathway of an aromatic nitro group.[8][12]

References

Application Notes and Protocols for the Study of Urea Transport Inhibition by 2,7-Dinitro-9-fluorenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea transporters (UTs) are membrane proteins that facilitate the transport of urea across cell membranes. They play a crucial role in the kidney's ability to concentrate urine and maintain water homeostasis. Inhibition of these transporters, particularly UT-A1 found in the kidney's inner medullary collecting duct, presents a promising therapeutic strategy for the development of novel, salt-sparing diuretics. While 2,7-Dinitro-9-fluorenone itself is not a direct inhibitor, its derivatives, specifically 2,7-disubstituted fluorenones, have been identified as potent inhibitors of urea transport. This document provides detailed application notes and experimental protocols for studying the inhibitory effects of these compounds on urea transporters.

Mechanism of Action

Derivatives of this compound, such as 2,7-bisacetamido fluorenone, have been shown to inhibit both UT-A1 and UT-B urea transporters.[1] Functional studies have indicated that these compounds act as reversible, non-competitive inhibitors of urea transport.[1] This non-competitive mechanism suggests that the inhibitors do not bind to the same site as urea but rather to an allosteric site, altering the transporter's conformation and reducing its transport capacity.[1] Computational docking studies propose that these fluorenone analogs bind to the outer pore region of the UT-A1 transporter.[1] The binding is thought to involve interactions with a pocket surrounded by specific amino acid residues, distinct from the putative urea binding site.[1]

Quantitative Data: Inhibition of Urea Transporters by 2,7-Disubstituted Fluorenone Analogs

The inhibitory potency of various 2,7-disubstituted fluorenone analogs against UT-A1 and UT-B has been determined using in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their efficacy.

Compound NumberR Group at positions 2 and 7UT-A1 IC50 (µM)UT-B IC50 (µM)
1 -NO2> 50> 50
2 -NH2> 50> 50
3 -NHCOCH31.01.5
4 -NHCOCH2CH35.27.8
5 -NHCOCH(CH3)211.215.6
6 -NHCO(CH2)2CH315.120.3
7 -NHCOCF325.330.1
8 -NHCONH23.51.8
9 -NHSO2CH32.13.2
11 -NHCOCH2Br10.512.4
12 -NHCOCH2OH35.240.1
15 -NHCOCH2O-benzyl> 50> 50
16 -NHCO-maleamic acid18.922.5
17 Oxime at C9, -NHCOCH3 at C2,712.318.5
18 Hydroxyl at C9, -NHCOCH3 at C2,7> 50> 50
20 Sulfone at C9, -NHCOCH3 at C2,715.02.0
21 3,3'-diaminobenzophenone> 50> 50
22 3,3'-bis(acetamido)benzophenone8.911.2
23 3,3'-bis(benzyloxyacetamido)benzophenone> 50> 50
24 3,3'-bis(methanesulfonamido)benzophenone> 50> 50

Experimental Protocols

Protocol 1: In Vitro Urea Transport Inhibition Assay in UT-A1-Expressing MDCK Cells

This protocol describes a cell-based assay to determine the inhibitory activity of compounds on UT-A1 urea transporters by measuring changes in cell volume using a fluorescent dye, calcein.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells stably expressing rat UT-A1

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Hygromycin B for selection of transfected cells

  • Collagen-coated permeable supports (e.g., Transwell®)

  • Calcein-AM (acetoxymethyl ester)

  • Probenecid

  • Hanks' Balanced Salt Solution (HBSS)

  • Urea solution (e.g., 300 mM in HBSS)

  • Test compounds (2,7-disubstituted fluorenone analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Fluorescence plate reader with bottom-reading capabilities and injectors

Procedure:

  • Cell Culture:

    • Culture UT-A1-expressing MDCK cells in DMEM supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

    • Maintain selection pressure by including hygromycin B in the culture medium.

    • Seed cells onto collagen-coated permeable supports and grow to confluence to form a polarized monolayer.

  • Calcein Loading:

    • Prepare a loading buffer containing 5 µM Calcein-AM and 1 mM probenecid in HBSS.

    • Wash the confluent cell monolayers twice with HBSS.

    • Incubate the cells with the loading buffer for 60-90 minutes at 37°C in the dark.

  • Inhibitor Incubation:

    • Prepare serial dilutions of the test compounds in HBSS. The final DMSO concentration should be kept below 0.5%.

    • Wash the calcein-loaded cells twice with HBSS to remove extracellular dye.

    • Add the test compound solutions to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Measurement of Urea Transport:

    • Place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Set the plate reader to measure calcein fluorescence (excitation ~490 nm, emission ~520 nm) from the bottom at short time intervals (e.g., every 2 seconds).

    • After a baseline fluorescence reading for 10-20 seconds, inject a hyperosmotic urea solution (e.g., 300 mM final concentration) into each well.

    • Continue to record fluorescence for at least 60 seconds. The influx of urea will be followed by water, causing cell swelling and a decrease in calcein fluorescence due to quenching.

    • The rate of fluorescence decrease is proportional to the rate of urea transport.

  • Data Analysis:

    • Calculate the initial rate of fluorescence change for each well.

    • Normalize the rates of the compound-treated wells to the rate of the vehicle control (0% inhibition) and a known inhibitor or no urea condition (100% inhibition).

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

experimental_workflow_mdck cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis culture Culture UT-A1 MDCK cells on permeable supports load Load cells with Calcein-AM culture->load Confluent monolayer wash Wash to remove extracellular dye load->wash incubate Incubate with test compounds wash->incubate read_baseline Read baseline fluorescence incubate->read_baseline inject_urea Inject hyperosmotic urea solution read_baseline->inject_urea read_quenching Record fluorescence quenching inject_urea->read_quenching analyze Calculate IC50 read_quenching->analyze

MDCK cell-based urea transport inhibition assay workflow.
Protocol 2: Erythrocyte Lysis Assay for UT-B Inhibition

This protocol outlines a high-throughput screening method to assess the inhibitory effect of compounds on UT-B, which is endogenously expressed in red blood cells (erythrocytes). The assay is based on the principle that inhibition of urea transport leads to increased cell lysis in a hypotonic urea solution.

Materials:

  • Freshly collected human or animal blood with an anticoagulant (e.g., heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lysis buffer: 150 mM NH4Cl, 10 mM Tris-HCl, pH 7.4

  • Assay buffer: 150 mM NaCl, 20 mM HEPES, pH 7.4

  • Urea solution (e.g., 1.2 M in assay buffer)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at ~700 nm

Procedure:

  • Erythrocyte Preparation:

    • Centrifuge the whole blood at 500 x g for 10 minutes at 4°C.

    • Aspirate and discard the plasma and buffy coat.

    • Wash the erythrocyte pellet three times with 10 volumes of cold PBS, centrifuging at 500 x g for 5 minutes after each wash.

    • Resuspend the washed erythrocytes in the assay buffer to a 50% hematocrit.

  • Inhibitor Incubation:

    • In a 96-well plate, add 2 µL of the test compound dilutions to each well.

    • Add 98 µL of the 50% erythrocyte suspension to each well.

    • Incubate the plate at room temperature for 30 minutes.

  • Lysis Induction and Measurement:

    • Add 100 µL of the 1.2 M urea solution to each well to initiate lysis. This creates a hypotonic environment as urea enters the cells.

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 700 nm over time (e.g., every 15 seconds for 5 minutes). The decrease in absorbance corresponds to cell lysis.

  • Data Analysis:

    • Determine the rate of lysis for each well from the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition by comparing the lysis rate in the presence of the test compound to the vehicle control (0% inhibition) and a known potent inhibitor or a condition without urea (100% inhibition).

    • Plot the percentage of inhibition against the compound concentration and fit the data to determine the IC50 value.

experimental_workflow_erythrocyte cluster_prep Erythrocyte Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis isolate Isolate and wash erythrocytes resuspend Resuspend in assay buffer isolate->resuspend incubate Incubate with test compounds resuspend->incubate induce_lysis Induce lysis with hypotonic urea incubate->induce_lysis measure_absorbance Measure absorbance change over time induce_lysis->measure_absorbance analyze Calculate IC50 measure_absorbance->analyze

Erythrocyte lysis assay workflow for UT-B inhibition.

Proposed Binding of 2,7-Disubstituted Fluorenones to UT-A1

Computational docking studies have provided insights into the potential binding mode of 2,7-disubstituted fluorenone inhibitors within the UT-A1 transporter. The model suggests that the inhibitor binds to a site in the outer pore region of the transporter.

binding_site Proposed Binding of a 2,7-Disubstituted Fluorenone to the UT-A1 Transporter cluster_transporter UT-A1 Transporter (Outer Pore Region) cluster_pocket Binding Pocket Residues inhibitor 2,7-Disubstituted Fluorenone Glu572 Glu572 inhibitor->Glu572 H-bond Val603 Val603 inhibitor->Val603 Hydrophobic Asn604 Asn604 inhibitor->Asn604 H-bond Phe832 Phe832 inhibitor->Phe832 π-π stacking Tyr900 Tyr900 inhibitor->Tyr900 Hydrophobic

Proposed binding of a fluorenone inhibitor to UT-A1.

Disclaimer: This document provides generalized protocols and should be adapted and optimized for specific experimental conditions and equipment. Appropriate safety precautions should be taken when handling all chemicals and biological materials.

References

Application Notes and Protocols for the Characterization of 2,7-Dinitro-9-fluorenone

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 2,7-Dinitro-9-fluorenone, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound is a nitro-substituted derivative of 9-fluorenone. Its chemical structure, featuring a fluorenone backbone with two nitro groups at the 2 and 7 positions, makes it a strong π-electron acceptor. This property is crucial for its various applications, including its use as an intermediate in the synthesis of antiviral drugs like Tilorone and in the development of photoconductive materials. Accurate characterization of this compound is essential for quality control, impurity profiling, and understanding its physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₁₃H₆N₂O₅[1][2][3]
Molecular Weight270.20 g/mol [1]
Melting Point292-295 °C[4]
AppearanceLight green to pale yellow solid[5][6]
SolubilityInsoluble in water. Soluble in methanol for analytical purposes.[5]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and identification of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to analyze the electronic transitions within the molecule. The nitro-aromatic conjugation in this compound results in strong absorbance in the UV-Vis region.

Quantitative Data:

Wavelength (λmax)Solvent
300-400 nmMethanol (typical)

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-grade solvent, such as methanol. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Sample Measurement: Record the UV-Vis spectrum of the sample solution from 200 to 800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in this compound.

Quantitative Data:

Wavenumber (cm⁻¹)Assignment
~1700C=O (carbonyl) stretch
~1520Asymmetric NO₂ stretch
~1340Symmetric NO₂ stretch

Experimental Protocol (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[7]

  • Pellet Formation: Transfer the mixture to a pellet die and press under vacuum to form a transparent or semi-transparent pellet.[8]

  • Background Spectrum: Collect a background spectrum of a pure KBr pellet.

  • Sample Spectrum: Place the sample pellet in the FTIR spectrometer and collect the spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Quantitative Data (¹H NMR in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityAssignment
8.2 - 8.5DoubletAromatic protons

Note: The absence of a singlet for a ketone proton is due to the deshielding effect of the nitro groups.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals.

  • Spectral Interpretation: Assign the chemical shifts to the respective protons and carbons in the molecule.

Chromatographic and Mass Spectrometric Analysis

Chromatographic techniques are essential for separating this compound from impurities and for quantitative analysis. Mass spectrometry is used for molecular weight determination and structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound.

Typical HPLC Parameters (Starting Point for Method Development):

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength corresponding to an absorbance maximum (e.g., 254 nm or a λmax between 300-400 nm)
Injection Volume 10 µL

Experimental Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Data Acquisition and Analysis: Record the chromatogram and determine the retention time and peak area of this compound. Purity can be calculated based on the relative peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile impurities and for confirming the molecular weight of this compound.

Quantitative Data:

m/zAssignment
270.21Molecular ion [M]⁺

Typical GC-MS Parameters (Starting Point for Method Development):

ParameterCondition
GC Column Capillary column suitable for aromatic compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250 °C
Oven Temperature Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., acetone or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC.

  • Separation and Detection: The sample is vaporized and separated on the GC column, and the eluted components are detected by the mass spectrometer.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum.

Thermal Analysis

Thermal analysis techniques provide information on the thermal stability and phase transitions of this compound.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and heat of fusion.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the endothermic melting transition.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile.

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of this compound into a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

  • Data Analysis: Record the weight loss as a function of temperature to determine the decomposition temperature range.

Visualizations

Characterization_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic & MS Analysis cluster_thermal Thermal Analysis cluster_results Data Interpretation Sample This compound Sample UV_Vis UV-Vis Spectroscopy Sample->UV_Vis FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR HPLC HPLC Sample->HPLC GC_MS GC-MS Sample->GC_MS DSC DSC Sample->DSC TGA TGA Sample->TGA Structure Structural Elucidation UV_Vis->Structure FTIR->Structure NMR->Structure Purity Purity Assessment HPLC->Purity GC_MS->Structure GC_MS->Purity Thermal_Stability Thermal Stability DSC->Thermal_Stability Phys_Chem Physicochemical Properties DSC->Phys_Chem TGA->Thermal_Stability

Caption: Workflow for the analytical characterization of this compound.

HPLC_Protocol cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_output Result Prep Dissolve sample in mobile phase Filter Filter through 0.45 µm filter Prep->Filter Equilibrate Equilibrate system Filter->Equilibrate Inject Inject sample Equilibrate->Inject Run Run analysis Inject->Run Chromatogram Record chromatogram Run->Chromatogram Analyze Determine retention time & peak area Chromatogram->Analyze Purity Purity Assessment Analyze->Purity

Caption: Experimental workflow for HPLC analysis.

FTIR_KBr_Protocol cluster_prep Sample Preparation cluster_ftir FTIR Measurement cluster_analysis Data Interpretation Grind Grind sample with KBr Press Press into a pellet Grind->Press Background Collect background spectrum Press->Background Sample_Spec Collect sample spectrum Background->Sample_Spec Identify_Peaks Identify characteristic peaks Sample_Spec->Identify_Peaks Functional_Groups Assign functional groups Identify_Peaks->Functional_Groups

Caption: Protocol for FTIR analysis using the KBr pellet method.

References

Functionalization of 2,7-Dinitro-9-fluorenone at the 9-Position: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of 2,7-dinitro-9-fluorenone at the 9-position, a key transformation for the synthesis of various bioactive molecules and functional materials. The primary focus is on the Knoevenagel condensation, a versatile carbon-carbon bond-forming reaction, to introduce new functionalities at the carbonyl group.

Introduction

This compound is a versatile building block in organic synthesis, primarily utilized as an intermediate in the preparation of antiviral agents and other pharmacologically active compounds. The electron-withdrawing nature of the two nitro groups significantly influences the reactivity of the fluorene core, including the carbonyl group at the 9-position. Functionalization at this site allows for the introduction of a wide range of substituents, enabling the modulation of the molecule's electronic, optical, and biological properties.

One of the most effective methods for modifying the 9-position is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of a carbonyl compound with an active methylene compound, leading to the formation of a new carbon-carbon double bond. In the case of this compound, this reaction provides a straightforward route to novel derivatives with potential applications in drug discovery and materials science.

Key Applications of 9-Substituted this compound Derivatives

Derivatives of this compound functionalized at the 9-position have been investigated for a variety of applications, including:

  • Antiviral Agents: As precursors to complex molecules with antiviral activity.

  • Organic Electronics: As electron-acceptor materials in organic photovoltaics and other electronic devices.

  • Molecular Sensing: As chromophores in sensors for the detection of various analytes.

Experimental Protocols

This section provides a detailed protocol for a key functionalization reaction at the 9-position of this compound.

Protocol 1: Synthesis of 9-(Dicyanomethylene)-2,7-dinitrofluorene via Knoevenagel Condensation

This protocol describes the synthesis of 9-(dicyanomethylene)-2,7-dinitrofluorene (DDNF) through the Knoevenagel condensation of this compound with malononitrile.

Reaction Scheme:

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product DNF This compound DDNF 9-(Dicyanomethylene)-2,7-dinitrofluorene DNF->DDNF + Malononitrile Malononitrile Malononitrile Malononitrile->DDNF Catalyst Piperidine (cat.) Catalyst->DDNF Solvent Ethanol Solvent->DDNF Temperature Reflux Temperature->DDNF

Caption: Knoevenagel condensation of this compound.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.2 eq) in absolute ethanol.

  • Add a catalytic amount of piperidine (e.g., 5-10 mol%) to the reaction mixture.

  • Heat the mixture to reflux with constant stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete (typically within 2-4 hours, as indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, concentrate the solution under reduced pressure.

  • Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials and impurities.

  • For further purification, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/dichloromethane mixture.

  • Dry the purified product under vacuum to obtain 9-(dicyanomethylene)-2,7-dinitrofluorene as a solid.

Experimental Workflow:

experimental_workflow start Start dissolve Dissolve this compound and Malononitrile in Ethanol start->dissolve add_catalyst Add Piperidine dissolve->add_catalyst reflux Reflux Reaction Mixture add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete isolate Isolate Crude Product (Filtration or Concentration) cool->isolate wash Wash with Cold Ethanol isolate->wash purify Recrystallize wash->purify dry Dry Under Vacuum purify->dry end End dry->end

Caption: Workflow for the synthesis of DDNF.

Data Presentation

The following table summarizes the expected characterization data for the starting material and the product of the Knoevenagel condensation.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Spectroscopic Data
This compoundC₁₃H₆N₂O₅270.20Yellow crystalline solid~298¹³C NMR (DMSO-d₆ + CF₃COOH): Characteristic peaks for the fluorenone core and nitro-substituted carbons.[1]
9-(Dicyanomethylene)-2,7-dinitrofluoreneC₁₆H₅N₄O₄⁻ (anion) or C₁₆H₆N₄O₄ (neutral)317.25 (anion)Colored solidN/A¹³C NMR (DMSO-d₆ + CF₃COOH): Shows characteristic signals for the dicyanomethylene group and shifts in the fluorene core signals upon functionalization.[1]

Note: Specific yield and melting point data for the direct Knoevenagel condensation of this compound were not explicitly found in the search results. The data presented is based on the characterization of the product, 2,7-dinitro-9-dicyanomethylenefluorene (DDNF), which confirms its synthesis.[1] Researchers should expect to optimize the reaction conditions to achieve high yields.

Signaling Pathways and Logical Relationships

The functionalization of this compound at the 9-position is a critical step in the synthesis of more complex molecules with potential applications in drug development. The following diagram illustrates the logical relationship from the starting material to its potential application.

logical_relationship start This compound functionalization Functionalization at 9-Position (e.g., Knoevenagel Condensation) start->functionalization derivative 9-Substituted Derivative (e.g., DDNF) functionalization->derivative application Potential Applications derivative->application antiviral Antiviral Drug Development application->antiviral materials Materials Science application->materials

Caption: From starting material to potential applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,7-Dinitro-9-fluorenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 2,7-Dinitro-9-fluorenone synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.- Ensure the reaction is heated to the appropriate temperature (reflux at 120°C) for a sufficient duration (up to 24 hours).[1] - Use the correct ratio of nitrating agents (a 1:1 mixture of concentrated sulfuric acid and concentrated nitric acid is recommended).[2][3] - Ensure efficient stirring to maintain a homogenous reaction mixture.
Sub-optimal reaction temperature.- Monitor and maintain the reaction temperature at 120°C. Lower temperatures will result in a slower reaction rate, while excessively high temperatures may lead to decomposition.[1]
Impure starting material (9-fluorenone).- Use high-purity 9-fluorenone for the reaction. Impurities can lead to the formation of unwanted side products. Recrystallize commercial 9-fluorenone from a suitable solvent like a benzene-ethanol mixture if purity is a concern.[4]
Loss of product during work-up.- When quenching the reaction with ice-cold water, ensure the mixture is sufficiently cold to precipitate the maximum amount of product.[1][4] - Wash the filtered product with an adequate amount of cold water to remove residual acids without dissolving a significant amount of the product.
Product is an oil or fails to solidify Incomplete nitration or presence of oily side products.- Ensure the reaction has gone to completion by monitoring with an appropriate technique (e.g., TLC). - During work-up, wash the crude product thoroughly with water to remove any remaining acids which can contribute to an oily consistency.
Insufficient cooling during precipitation.- Use a sufficient quantity of ice when quenching the reaction to ensure rapid and complete precipitation of the solid product.[4]
Low Melting Point of the Final Product Presence of impurities, such as mono- or poly-nitrated fluorenones (e.g., 2-nitro-9-fluorenone, 2,4,7-trinitrofluorenone).- Recrystallize the crude product from glacial acetic acid to remove impurities.[4] - If the product has a brownish color, it may contain acidic impurities. A steam distillation of the crude product before recrystallization can help remove these.[4]
Incomplete removal of solvent.- Ensure the final product is thoroughly dried under vacuum to remove any residual acetic acid or water.
Formation of Multiple Products (observed by TLC or other analytical methods) Incorrect nitrating agent ratio or reaction temperature.- A precise 1:1 ratio of concentrated sulfuric acid to concentrated nitric acid is crucial for the regioselective dinitration at the 2 and 7 positions.[2][3] - Maintain a constant reaction temperature of 120°C. Fluctuations can lead to the formation of other isomers or over-nitration.[1]
Rapid addition of the nitrating mixture.- Add the nitrating mixture dropwise to the solution of 9-fluorenone to control the reaction temperature and prevent localized overheating, which can lead to side reactions. Vigorous evolution of nitrogen oxides can be a sign of too rapid addition.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of nitric acid to sulfuric acid for the synthesis of this compound?

A1: A 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid is the most commonly recommended ratio for this synthesis.[2][3] This ratio ensures the efficient generation of the nitronium ion (NO₂⁺), the electrophile responsible for the nitration.

Q2: What is the role of sulfuric acid in this reaction?

A2: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Q3: My final product has a brownish tint. What is the cause and how can I remove it?

A3: A brownish color in the recrystallized product often indicates the presence of acidic impurities.[4] To remove these, you can perform a steam distillation on the crude product before recrystallization from glacial acetic acid.[4]

Q4: Can I use a different solvent for recrystallization instead of glacial acetic acid?

A4: Glacial acetic acid is the most commonly reported and effective solvent for the recrystallization of this compound. Using other solvents may result in lower recovery or less effective purification. When filtering the hot acetic acid solution, it is recommended to use a sintered-glass Büchner funnel as hot acetic acid can damage filter paper.[4]

Q5: How can I be sure that my product is this compound and not another isomer?

A5: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The expected melting point for pure this compound is around 298°C.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a synthesized procedure based on established methods.

Materials:

  • 9-Fluorenone

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Ice

  • Distilled Water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Thermometer

  • Büchner funnel and flask

  • Sintered glass funnel

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Preparation of Nitrating Mixture: Carefully and slowly add a 1:1 mixture of concentrated sulfuric acid and concentrated nitric acid to the dropping funnel.

  • Reaction: Place 9-fluorenone in the round-bottom flask. Begin stirring and slowly add the nitrating mixture from the dropping funnel. Control the rate of addition to maintain a steady reaction and avoid excessive frothing or a rapid increase in temperature.

  • Heating: Once the addition is complete, heat the reaction mixture to reflux at 120°C.[1] Maintain this temperature and continue stirring for 24 hours to ensure the reaction goes to completion.[1]

  • Quenching and Precipitation: After 24 hours, cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of ice and cold water. Slowly and carefully pour the reaction mixture onto the ice-water with constant stirring. A yellow solid should precipitate.

  • Filtration and Washing: Collect the yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold water until the washings are neutral to pH paper. This step is crucial to remove any residual acid.

  • Drying: Dry the crude product in a vacuum oven at 80-90°C.[4]

  • Recrystallization: Dissolve the crude, dried product in a minimal amount of boiling glacial acetic acid. Filter the hot solution through a sintered glass funnel to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, which should result in the formation of yellow needles.

  • Final Filtration and Drying: Collect the recrystallized product by vacuum filtration. Wash the crystals with a small amount of cold ethanol, followed by water, and then another small portion of cold ethanol.[4] Dry the pure this compound in a vacuum oven.

Data Presentation

Table 1: Reaction Parameters and Reported Yields

Starting MaterialNitrating AgentTemperature (°C)Time (h)Reported YieldReference
9-FluorenoneConc. HNO₃ / Conc. H₂SO₄ (1:1)120 (Reflux)2490%[1]
9-FluorenoneFuming HNO₃ / Acetic Acid25145%[5]
9-FluorenoneFuming HNO₃ / Conc. H₂SO₄15-200.560% (crude)[5]

Table 2: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₆N₂O₅[1]
Molecular Weight270.20 g/mol [1]
Melting Point298°C[1]
AppearanceLight green to yellow solid[6]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start 9-Fluorenone 9-Fluorenone Start->9-Fluorenone Reaction_Vessel Reaction at 120°C for 24h 9-Fluorenone->Reaction_Vessel Nitrating_Mixture 1:1 Conc. HNO3 / Conc. H2SO4 Nitrating_Mixture->Reaction_Vessel Quench Pour into Ice-Water Reaction_Vessel->Quench Filter_Wash Filter and Wash with Water Quench->Filter_Wash Dry_Crude Dry Crude Product Filter_Wash->Dry_Crude Recrystallize Recrystallize from Glacial Acetic Acid Dry_Crude->Recrystallize Final_Product Pure this compound Recrystallize->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield? Impure_Start Check Purity of 9-Fluorenone Start->Impure_Start Yes Low_MP Low Melting Point? Start->Low_MP No Reaction_Conditions Verify Reaction Time, Temp, & Acid Ratio Impure_Start->Reaction_Conditions Workup_Loss Optimize Quenching & Washing Reaction_Conditions->Workup_Loss Workup_Loss->Low_MP Recrystallize Recrystallize from Glacial Acetic Acid Low_MP->Recrystallize Yes Side_Products Multiple Products? Low_MP->Side_Products No Steam_Distill Consider Steam Distillation for Acidic Impurities Recrystallize->Steam_Distill Check_Drying Ensure Thorough Drying Steam_Distill->Check_Drying Check_Drying->Side_Products Control_Addition Slow, Controlled Addition of Nitrating Agent Side_Products->Control_Addition Yes Success Optimized Synthesis Side_Products->Success No Maintain_Temp Maintain Stable Reaction Temperature Control_Addition->Maintain_Temp Maintain_Temp->Success

References

Technical Support Center: Purification of Crude 2,7-Dinitro-9-fluorenone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2,7-Dinitro-9-fluorenone via recrystallization.

Data Presentation

Physical and Solubility Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₆N₂O₅[1][2]
Molecular Weight 270.20 g/mol [1][2]
Appearance Pale yellow to yellow crystals or powder[3][4]
Melting Point 296-298 °C[2][3]
Solubility in Water Insoluble
Solubility in Organic Solvents
Glacial Acetic AcidSoluble when hot, sparingly soluble when cold[3][5]
EthanolMentioned as a recrystallization solvent
Dimethylformamide (DMF)Mentioned as a recrystallization solvent

Common Impurities in Crude this compound

ImpuritySourceRemoval Strategy
9-Fluorenone Unreacted starting material from the nitration reaction.Recrystallization from a suitable solvent.[6]
Other Nitro Isomers Side-products from the nitration of 9-fluorenone.Careful recrystallization.
Acidic Impurities Residual acids (e.g., nitric acid, sulfuric acid) from the nitration step.Washing the crude product with water until neutral.[5]
Colored Impurities Byproducts from the synthesis or degradation of the product.Treatment with activated charcoal during recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My crude this compound sample is dark brown. What is the likely cause and how can I remove the color?

A1: A dark brown color in the crude product often indicates the presence of colored impurities or residual acidic traces from the nitration process.[5] To address this, first ensure the crude material is washed thoroughly with water until the washings are neutral to pH paper.[5] If the color persists after washing, it is likely due to organic impurities. During the recrystallization process, you can add a small amount of activated charcoal to the hot solution before filtration. The activated charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Use activated charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.

Q2: I am not getting any crystals to form upon cooling the recrystallization solution. What should I do?

A2: The failure of crystals to form is a common issue in recrystallization and can be due to several factors:

  • Too much solvent: This is the most frequent reason. If an excessive amount of solvent was used, the solution may not be supersaturated upon cooling. To remedy this, reheat the solution and carefully evaporate some of the solvent to increase the concentration of the solute. Then, allow the solution to cool again.

  • Supersaturation: The solution may be supersaturated, but crystallization has not been initiated. To induce crystallization, you can try scratching the inside of the flask at the surface of the solution with a glass rod. This creates a rough surface that can promote nucleation. Alternatively, if you have a small crystal of pure this compound, you can add it to the solution as a "seed crystal" to initiate crystallization.

  • Cooling too rapidly: If the solution is cooled too quickly, it may become a supersaturated oil rather than forming crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q3: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A3: A low and broad melting point is a strong indication that your sample is still impure. The presence of impurities disrupts the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range. To obtain a purer product with a sharp melting point in the expected range (296-298 °C), a second recrystallization is recommended.[2][3] Ensure that the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration to remove any residual mother liquor containing impurities.

Q4: After recrystallization, my yield of this compound is very low. How can I improve it?

A4: A low recovery can result from several factors during the recrystallization process:

  • Using too much solvent: As mentioned in Q2, using the minimum amount of hot solvent to dissolve the crude product is crucial.

  • Premature crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a significant amount of material. To prevent this, use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize the precipitation of the product.

  • Washing with too much cold solvent: While washing the collected crystals is necessary to remove impurities, using an excessive amount of cold solvent will dissolve some of your product. Use only a small amount of ice-cold solvent for washing.

Q5: The product "oils out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is highly impure. To resolve this, reheat the solution to redissolve the oil. Add a small amount of additional solvent to ensure the solute remains dissolved at a slightly lower temperature. Then, allow the solution to cool very slowly, perhaps by insulating the flask, to encourage the formation of crystals rather than an oil. Seeding the solution with a crystal of the pure compound can also be beneficial.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound from Glacial Acetic Acid

This protocol is adapted from a known synthetic procedure for this compound.[3]

Materials:

  • Crude this compound

  • Glacial acetic acid

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound (e.g., 2.71 g) in an Erlenmeyer flask of appropriate size.[3]

  • Add a volume of glacial acetic acid (e.g., 400 mL) to the flask.[3]

  • Heat the mixture to boiling with stirring to dissolve the crude product completely. If there are insoluble impurities, perform a hot filtration at this stage.

  • Once the solid is fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. The formation of long, yellow needles should be observed.[3]

  • After the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold acetic acid, followed by a thorough wash with cold water until the filtrate is neutral to pH paper.[3]

  • Dry the purified crystals in a vacuum oven to obtain pure this compound.

  • Characterize the final product by measuring its melting point. A sharp melting point around 296-297 °C indicates high purity.[3]

Protocol 2: Solubility Testing for Optimal Recrystallization Solvent Selection

Materials:

  • Crude this compound

  • A selection of potential recrystallization solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, glacial acetic acid)

  • Small test tubes

  • Hot plate or water bath

  • Cold water or ice bath

Procedure:

  • Place a small, measured amount of the crude this compound (e.g., 50 mg) into several separate test tubes.

  • To each test tube, add a small volume (e.g., 0.5 mL) of a different potential solvent.

  • Observe the solubility at room temperature. An ideal solvent should not dissolve the compound at this stage.

  • Gently heat the test tubes in a water bath or on a hot plate. Add the solvent dropwise with stirring until the solid just dissolves. Note the approximate volume of solvent required. A good solvent will dissolve the compound completely at an elevated temperature.

  • Allow the test tubes to cool to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. The ideal solvent will result in the formation of a large quantity of well-defined crystals upon cooling.

  • Based on these observations, select the solvent that provides the best balance of high solubility at an elevated temperature and low solubility at a low temperature for the large-scale recrystallization.

Visualizations

Recrystallization_Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution to room temperature dissolve->cool no_crystals No crystals form? cool->no_crystals Check for crystals oiling_out Product 'oils out'? cool->oiling_out ice_bath Cool in ice bath filter Filter and wash crystals ice_bath->filter dry Dry purified product filter->dry low_yield Low yield? filter->low_yield impure_product Product still impure? (low/broad MP) dry->impure_product end Pure this compound no_crystals->ice_bath No too_much_solvent Too much solvent. Boil off excess. no_crystals->too_much_solvent Yes oiling_out->ice_bath No reheat_add_solvent Reheat, add more solvent, cool slowly. oiling_out->reheat_add_solvent Yes low_yield->dry No check_solvent_volume Check solvent volume and cooling time. low_yield->check_solvent_volume Yes impure_product->end No rerun_recrystallization Perform a second recrystallization. impure_product->rerun_recrystallization Yes too_much_solvent->dissolve supersaturated Supersaturated. Scratch flask or seed. reheat_add_solvent->cool check_solvent_volume->dissolve rerun_recrystallization->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Experimental_Workflow start Start: Crude This compound add_solvent Add minimum volume of hot recrystallization solvent (e.g., Glacial Acetic Acid) start->add_solvent dissolve Heat to dissolve add_solvent->dissolve hot_filtration Hot filtration (if insoluble impurities are present) dissolve->hot_filtration cool_rt Cool to room temperature hot_filtration->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice vacuum_filtration Vacuum filtration to collect crystals cool_ice->vacuum_filtration wash Wash crystals with ice-cold solvent vacuum_filtration->wash dry Dry the purified crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the purification of this compound.

References

identifying byproducts in the synthesis of 2,7-Dinitro-9-fluorenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,7-Dinitro-9-fluorenone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts.

Q1: My reaction produced a mixture of products, and the yield of this compound is low. What are the likely byproducts?

A1: The nitration of 9-fluorenone can lead to the formation of several isomeric byproducts due to the competing directing effects of the carbonyl group and the first nitro group. The most common byproducts are other dinitro-isomers, as well as products of under- or over-nitration.

Potential Byproducts in the Synthesis of this compound:

Byproduct Structure Reason for Formation
2-Nitro-9-fluorenone C₁₃H₇NO₃Incomplete dinitration.
2,5-Dinitro-9-fluorenone C₁₃H₆N₂O₅Isomeric dinitration product.
2,4-Dinitro-9-fluorenone C₁₃H₆N₂O₅Isomeric dinitration product.
4,5-Dinitro-9-fluorenone C₁₃H₆N₂O₅Isomeric dinitration product.
2,4,7-Trinitro-9-fluorenone C₁₃H₅N₃O₇Over-nitration of the desired product.[1]
2,4,5,7-Tetranitro-9-fluorenone C₁₃H₄N₄O₉Aggressive over-nitration.[2]

Q2: How can I minimize the formation of these byproducts?

A2: Controlling the reaction conditions is crucial for maximizing the yield of the desired 2,7-isomer and minimizing byproducts.

  • Purity of Starting Material: Ensure high purity of the starting 9-fluorenone. Impurities can lead to the formation of undesired side products. Recrystallization of commercial 9-fluorenone is recommended.[1]

  • Reaction Temperature: Maintain careful control over the reaction temperature. Nitration is a highly exothermic reaction. Running the reaction at too high a temperature can lead to over-nitration and the formation of tri- and tetra-nitro derivatives. Conversely, a temperature that is too low may result in incomplete reaction and a higher proportion of mono-nitro byproducts.

  • Stoichiometry of Reagents: The ratio of nitric acid to sulfuric acid and the overall concentration of the nitrating mixture are critical. An excess of the nitrating agent or the use of fuming nitric acid can favor the formation of polynitrated compounds.[1][2]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Stopping the reaction too early will result in a higher proportion of 2-Nitro-9-fluorenone, while a prolonged reaction time increases the risk of over-nitration.

Q3: My final product is difficult to purify. What methods can I use to separate this compound from its isomers?

A3: The separation of dinitrofluorenone isomers can be challenging due to their similar polarities. A combination of techniques is often necessary.

  • Recrystallization: Fractional crystallization can be effective for separating isomers with different solubilities in a particular solvent. Experiment with different solvents or solvent mixtures to achieve optimal separation.

  • Column Chromatography: While challenging, column chromatography on silica gel can be used to separate the isomers. A careful selection of the eluent system is required. It is advisable to use TLC to determine the optimal solvent system that provides the best separation between the spots of the desired product and the byproducts.

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, HPLC is a powerful technique for resolving isomeric mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common synthesis involves a two-step process:

  • Oxidation: Fluorene is oxidized to 9-fluorenone.

  • Nitration: 9-Fluorenone is then dinitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid.[3][4]

Q2: How can I monitor the progress of the nitration reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, the mono-nitrated intermediate, the desired dinitrated product, and any polynitrated byproducts. The reaction is complete when the spot corresponding to the starting material or the mono-nitrated intermediate is no longer visible.

Q3: What are the key safety precautions to take during this synthesis?

A3: Nitration reactions are energetic and require strict safety measures.

  • The reaction is highly exothermic and should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The addition of the nitrating mixture should be done slowly and with efficient cooling to control the temperature and prevent a runaway reaction.

  • Nitroaromatic compounds can be toxic and should be handled with care.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point corresponding to the literature value is a good indicator of purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the 2,7-dinitro isomer and to detect the presence of other isomers.[5]

  • Mass Spectrometry: This technique will confirm the molecular weight of the product.

  • HPLC: HPLC can be used to determine the purity of the final product and quantify any remaining impurities.

Data Presentation

Product Starting Material Nitrating Agent Reaction Conditions Yield Reference
2-Nitro-9-fluorenone 9-FluorenoneHNO₃/H₂SO₄ in water80°C, 1.5 h92%[6]
This compound 9-FluorenoneHNO₃/H₂SO₄ in waterReflux, 5 h90%[6]
2,4,7-Trinitro-9-fluorenone 9-FluorenoneFuming HNO₃/H₂SO₄Reflux, 1 h75-78%[1]
2,4,5,7-Tetranitro-9-fluorenone 9-FluorenoneFuming HNO₃/H₂SO₄Reflux, 9.5 h51-54%[2]

Experimental Protocols

Synthesis of this compound (Adapted from patent literature) [3][4][7]

  • Preparation of the Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, carefully add concentrated sulfuric acid to concentrated nitric acid in a 1:1 volume ratio while cooling in an ice bath.

  • Nitration: Dissolve 9-fluorenone in a minimal amount of concentrated sulfuric acid. Slowly add the pre-cooled nitrating mixture to the 9-fluorenone solution, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux. The reaction time should be monitored by TLC.

  • Work-up: After the reaction is complete, pour the mixture onto crushed ice. The precipitated solid is collected by vacuum filtration and washed thoroughly with water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as glacial acetic acid or ethanol.

Synthesis of 2,4,7-Trinitro-9-fluorenone (Organic Syntheses Procedure) [1]

  • In a well-ventilated hood, a 3-liter three-necked round-bottomed flask is equipped with a dropping funnel, a thermometer, and a mechanical stirrer.

  • 900 ml of red fuming nitric acid (sp. gr. 1.59–1.60) is placed in the flask, and 675 ml of concentrated sulfuric acid (sp. gr. 1.84) is added with stirring.

  • The acid mixture is cooled to 20°C.

  • A solution of 45 g (0.25 mole) of 9-fluorenone in 135 ml of glacial acetic acid is added dropwise to the mixed acids over about 40 minutes. The temperature will rise to about 45°C.

  • The reaction mixture is then refluxed for 1 hour.

  • The mixture is poured onto 7 kg of cracked ice. The resulting yellow solid is filtered, washed with water, and then steam distilled to remove acidic impurities.

  • The product is filtered, washed with water until neutral, and dried.

  • The crude product is recrystallized from boiling glacial acetic acid to yield 59–61 g (75–78%) of 2,4,7-trinitro-9-fluorenone.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_solutions Solutions Start Start Synthesis Reaction Nitration of 9-Fluorenone Start->Reaction Workup Reaction Work-up Reaction->Workup Analysis Product Analysis (TLC, HPLC, NMR) Workup->Analysis Issue Low Yield / Impure Product Analysis->Issue Byproduct_ID Identify Byproducts (Isomers, Over/Under-nitration) Issue->Byproduct_ID Yes Optimize Optimize Reaction Conditions Byproduct_ID->Optimize Purify Purification Strategy Byproduct_ID->Purify Temp Control Temperature Optimize->Temp Purity Use Pure Starting Material Optimize->Purity Stoichiometry Adjust Reagent Stoichiometry Optimize->Stoichiometry Time Optimize Reaction Time Optimize->Time Recrystallization Fractional Recrystallization Purify->Recrystallization Chromatography Column Chromatography / HPLC Purify->Chromatography Final_Product Pure this compound Recrystallization->Final_Product Chromatography->Final_Product

Caption: Troubleshooting workflow for the synthesis of this compound.

Synthesis_Pathway Fluorene Fluorene Fluorenone 9-Fluorenone Fluorene->Fluorenone Oxidation Nitro_Fluorenone 2-Nitro-9-fluorenone (Under-nitration) Fluorenone->Nitro_Fluorenone HNO₃/H₂SO₄ (Mild Conditions) Dinitro_Fluorenone This compound (Desired Product) Nitro_Fluorenone->Dinitro_Fluorenone HNO₃/H₂SO₄ Isomers Isomeric Byproducts (2,5-, 2,4-, 4,5-) Nitro_Fluorenone->Isomers HNO₃/H₂SO₄ Trinitro_Fluorenone 2,4,7-Trinitro-9-fluorenone (Over-nitration) Dinitro_Fluorenone->Trinitro_Fluorenone HNO₃/H₂SO₄ (Harsh Conditions)

Caption: Reaction pathway showing the formation of this compound and potential byproducts.

References

Technical Support Center: Regioselective Nitration of 9-Fluorenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective nitration of 9-fluorenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this challenging electrophilic aromatic substitution reaction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the nitration of 9-fluorenone.

Issue 1: Poor Regioselectivity and Formation of Multiple Isomers

Question: Why am I getting a mixture of 2-nitro, 4-nitro, and dinitro-9-fluorenone isomers instead of my desired single isomer?

Answer: The nitration of 9-fluorenone is notoriously difficult to control due to the competing directing effects of the carbonyl group and the benzene rings. The carbonyl group is an electron-withdrawing group, which deactivates the aromatic rings and directs incoming electrophiles to the meta positions (positions 1, 3, 6, and 8). However, the fused ring system can still favor substitution at the electron-rich positions 2 and 7 (para to the carbonyl's point of attachment to the other ring). The reaction conditions, particularly the strength of the nitrating agent and the temperature, play a crucial role in determining the isomeric ratio of the products.

Troubleshooting Steps:

  • Control the Reaction Temperature: Lower temperatures generally favor para-substitution (2- and 2,7- isomers), while higher temperatures can lead to the formation of other isomers.

  • Choice of Nitrating Agent: The choice and concentration of the nitrating agent are critical. Milder conditions can lead to higher regioselectivity. For instance, using a mixture of nitric acid and sulfuric acid in water can selectively yield 2-nitrofluorenone at 80°C.[1]

  • Stepwise Nitration: To obtain di- or tri-substituted products with high regioselectivity, it is often better to perform a stepwise nitration. For example, 2,7-dinitro-9-fluorenone can be synthesized from 9-fluorenone by refluxing with a mixture of concentrated sulfuric acid and nitric acid.[2][3]

  • Purity of Starting Material: Ensure the 9-fluorenone starting material is pure. Impurities can lead to side reactions and a more complex product mixture.[4]

Issue 2: Low Yield of the Desired Nitro-9-fluorenone

Question: My reaction yield is consistently low. What are the possible causes and how can I improve it?

Answer: Low yields in the nitration of 9-fluorenone can stem from several factors, including incomplete reaction, product degradation under harsh conditions, and loss of product during workup and purification.

Troubleshooting Steps:

  • Reaction Time and Temperature: Optimize the reaction time and temperature. Insufficient reaction time will lead to incomplete conversion, while prolonged reaction at high temperatures can cause degradation of the product.

  • Acid Concentration: The concentration of sulfuric acid is crucial. It acts as a catalyst and helps to generate the nitronium ion (NO₂⁺). Ensure the correct concentration and ratio of nitric acid to sulfuric acid are used for the desired level of nitration.[1][5]

  • Workup Procedure: The workup procedure is critical for maximizing yield. Pouring the reaction mixture onto ice is a common method to precipitate the product.[4] Ensure thorough washing of the precipitate to remove acidic impurities.

  • Purification Method: Recrystallization is a common method for purifying nitro-9-fluorenones. However, choosing the right solvent is key to minimizing product loss. For instance, glacial acetic acid is often used for recrystallizing 2,4,7-trinitrofluorenone.[4]

Issue 3: Product Purification Challenges

Question: I am having difficulty purifying my nitro-9-fluorenone product. It remains colored even after recrystallization.

Answer: The presence of colored impurities is a common issue. These can be residual starting material, other nitro-isomers, or byproducts from side reactions.

Troubleshooting Steps:

  • Recrystallization Solvent: Experiment with different recrystallization solvents or solvent mixtures to improve the separation of your desired product from impurities.

  • Steam Distillation: For some impurities, steam distillation can be an effective purification step to remove volatile acidic impurities.[4]

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be used for more challenging separations. A silica gel column with an appropriate eluent system can separate isomers with different polarities.

  • Washing: Thoroughly wash the crude product with water to remove any residual acids before recrystallization. The washings should be neutral to Congo red paper.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when performing the nitration of 9-fluorenone?

A1: The nitration of 9-fluorenone involves the use of strong acids (concentrated nitric and sulfuric acid) and can be highly exothermic. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: Perform the reaction in a well-ventilated fume hood to avoid inhaling toxic nitrogen oxide gases that can be evolved.[4]

  • Controlled Addition: Add the reagents slowly and in a controlled manner to manage the reaction temperature and prevent runaway reactions.

  • Quenching: Be cautious when quenching the reaction mixture with water or ice, as this can be exothermic.

Q2: How does the carbonyl group influence the regioselectivity of nitration in 9-fluorenone?

A2: The carbonyl group at the 9-position is an electron-withdrawing group, which deactivates the aromatic rings towards electrophilic substitution.[6][7][8] Theoretically, it directs incoming electrophiles to the meta positions (1, 3, 6, and 8). However, in practice, substitution at the 2 and 7 positions (para-like) is often favored. This is due to the overall electronic structure of the fluorenone system where positions 2 and 7 are the most electron-rich and can better stabilize the intermediate carbocation (arenium ion) formed during electrophilic attack.

Q3: Can I achieve regioselective dinitration of 9-fluorenone?

A3: Yes, this compound can be synthesized with high yield by reacting 9-fluorenone with a mixture of nitric and sulfuric acid under optimized conditions.[9] The first nitro group directs the second nitration to the other ring, primarily at the 7-position.

Q4: What is the role of sulfuric acid in the nitration reaction?

A4: Concentrated sulfuric acid serves two main purposes in the nitration of 9-fluorenone:

  • Generation of the Electrophile: It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Solvent and Catalyst: It acts as a solvent for the reaction and helps to maintain a highly acidic environment, which is necessary for the reaction to proceed.

Data Presentation

Table 1: Summary of Reaction Conditions for the Nitration of 9-Fluorenone

Target ProductReagentsTemperature (°C)Time (h)Yield (%)Reference
2-Nitro-9-fluorenoneHNO₃, H₂SO₄, Water801.592[1]
This compoundHNO₃, H₂SO₄Reflux (120)590[1][9]
2,4,7-TrinitrofluorenoneFuming HNO₃, H₂SO₄, Acetic AcidReflux175-78[4]
2,4,5,7-TetranitrofluorenoneFuming HNO₃, H₂SO₄Reflux9.572-80 (crude)[10]

Experimental Protocols

Protocol 1: Synthesis of 2-Nitro-9-fluorenone

This protocol is adapted from a procedure for the nitration of 9-fluorenone in an aqueous medium.[1]

  • To a solution of 9-fluorenone (50 mmol) in water (10 mL), add concentrated sulfuric acid (96%, 3.6 eq).

  • Heat the mixture to 80°C.

  • Slowly add nitric acid (65%, 2.8 eq) to the reaction mixture.

  • Maintain the reaction at 80°C for 1.5 hours.

  • After completion, cool the reaction mixture and pour it onto ice to precipitate the product.

  • Filter the solid, wash thoroughly with water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure 2-nitro-9-fluorenone.

Protocol 2: Synthesis of this compound

This protocol is based on the synthesis of this compound as an intermediate for Tilorone.[2][3][9]

  • In a round-bottom flask, combine 9-fluorenone, water, and a 1:1 mixture of concentrated sulfuric acid and concentrated nitric acid.

  • Heat the mixture to reflux.

  • Maintain the reflux for a specified period to ensure complete dinitration.

  • Cool the reaction mixture and pour it onto ice.

  • Filter the resulting precipitate and wash it extensively with water.

  • Dry the solid to yield this compound.

Protocol 3: Synthesis of 2,4,7-Trinitrofluorenone

This procedure is a summary of the method described in Organic Syntheses.[4]

  • In a well-ventilated hood, prepare a nitrating mixture of red fuming nitric acid and concentrated sulfuric acid in a three-necked flask equipped with a stirrer and a dropping funnel.

  • Cool the acid mixture to 20°C.

  • Add a solution of 9-fluorenone in glacial acetic acid dropwise to the mixed acids over approximately 40 minutes.

  • After the addition is complete, reflux the reaction mixture for 1 hour.

  • Pour the hot reaction mixture slowly onto cracked ice to precipitate the product.

  • Filter the yellow solid and wash it with a large volume of water.

  • Purify the crude product by steam distillation to remove acidic impurities, followed by recrystallization from boiling glacial acetic acid.

Visualizations

Nitration_Workflow cluster_start Starting Material cluster_mono Mononitration cluster_di Dinitration cluster_tri Trinitration 9-Fluorenone 9-Fluorenone 2-Nitro-9-fluorenone 2-Nitro-9-fluorenone 9-Fluorenone->2-Nitro-9-fluorenone HNO3/H2SO4, 80°C This compound This compound 2-Nitro-9-fluorenone->this compound HNO3/H2SO4, Reflux 2,4,7-Trinitrofluorenone 2,4,7-Trinitrofluorenone This compound->2,4,7-Trinitrofluorenone Fuming HNO3/H2SO4

Caption: Stepwise synthesis of nitro-9-fluorenones.

Caption: Directing effects in the nitration of 9-fluorenone.

References

Technical Support Center: Improving the Solubility of 2,7-Dinitro-9-fluorenone for Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges of 2,7-Dinitro-9-fluorenone (DNF) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (DNF) is a nitro-substituted derivative of 9-fluorenone.[1] Its rigid, crystalline structure and the presence of polar nitro groups contribute to strong intermolecular forces, leading to poor solubility in many common organic solvents. This low solubility can be a significant hurdle in various chemical reactions, hindering reactivity and making purification processes like recrystallization challenging.

Q2: In which solvents is this compound known to be soluble or insoluble?

A2: this compound is practically insoluble in water and non-polar hydrocarbon solvents.[2] It exhibits solubility in polar aprotic solvents. Notably, its solubility in dimethylformamide (DMF) has been quantified as 25 mg/mL. It is also soluble in other polar aprotic solvents like dimethyl sulfoxide (DMSO). Recrystallization from acetic acid has been reported, indicating solubility in hot acetic acid.[3]

Q3: What are the general strategies to improve the solubility of a poorly soluble organic compound like this compound?

A3: Several techniques can be employed to enhance the solubility of poorly soluble organic compounds. These include:

  • Heating: Increasing the temperature of the solvent can significantly improve the solubility of many solid organic compounds.

  • Sonication: The use of ultrasonic baths can help break down the crystal lattice of the solid, facilitating its dissolution in the solvent.

  • Co-solvent Systems: Employing a mixture of a good solvent and a poor solvent can modulate the overall solvating power of the medium.

  • pH Adjustment: For compounds with acidic or basic functional groups, altering the pH of the solution can lead to the formation of more soluble salts. However, this is generally not applicable to this compound due to the absence of readily ionizable groups.

Troubleshooting Guides

Issue 1: this compound is not dissolving in the chosen solvent at room temperature.

  • Initial Step: Ensure the solvent is appropriate. Polar aprotic solvents like DMF and DMSO are the recommended starting points.

  • Troubleshooting Action 1: Apply Heat. Gently warm the mixture while stirring. For higher boiling point solvents like DMF, DMSO, or acetic acid, the temperature can be increased significantly. Always use a condenser to prevent solvent loss.

  • Troubleshooting Action 2: Use Sonication. Place the flask in an ultrasonic bath. The mechanical agitation can help break up solid aggregates and enhance dissolution.

  • Troubleshooting Action 3: Consider a Co-solvent. If the reaction tolerates it, adding a small amount of a solvent in which DNF is more soluble (e.g., DMF or DMSO) to a less effective solvent can improve overall solubility.

Issue 2: The dissolved this compound precipitates out of solution upon cooling or addition of other reagents.

  • Initial Step: Assess the saturation level of the solution. The precipitation is likely due to supersaturation as the conditions change.

  • Troubleshooting Action 1: Maintain Elevated Temperature. If the subsequent reaction steps can be performed at a higher temperature, maintaining the heat will keep the DNF in solution.

  • Troubleshooting Action 2: Increase Solvent Volume. Adding more of the same solvent will decrease the concentration and may prevent precipitation. Be mindful of the impact of a more dilute reaction on reaction kinetics.

  • Troubleshooting Action 3: Gradual Addition of Reagents. If adding another reagent is causing precipitation, try adding it slowly and with vigorous stirring to maintain a homogeneous solution.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

SolventChemical FormulaPolaritySolubility (at approx. 25°C)Notes
WaterH₂OVery HighInsoluble[2]Not a suitable solvent.
HexaneC₆H₁₄Non-polarPoorly solubleNot a suitable solvent.
TolueneC₇H₈Non-polarPoorly solubleNot a suitable solvent.
Diethyl Ether(C₂H₅)₂OLowPoorly solubleNot a suitable solvent.
AcetoneC₃H₆OHighSparingly solubleMay require heating.
AcetonitrileCH₃CNHighSparingly solubleMay require heating.
Tetrahydrofuran (THF)C₄H₈OModerateSparingly solubleMay require heating.
Dimethylformamide (DMF) C₃H₇NOHigh25 mg/mL Recommended solvent.
Dimethyl Sulfoxide (DMSO) C₂H₆OSHighSolubleRecommended solvent.
Glacial Acetic Acid CH₃COOHHighSoluble when heated[3]Useful for reactions and recrystallization.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound for a Chemical Reaction

  • Solvent Selection: Choose a suitable polar aprotic solvent such as DMF or DMSO.

  • Preparation: To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add the desired amount of this compound.

  • Solvent Addition: Add the chosen solvent to the flask.

  • Heating and Stirring: Begin stirring the mixture and gently heat the flask using a heating mantle or oil bath.

  • Observation: Continue heating and stirring until all the this compound has dissolved. For DMF, this may occur at temperatures ranging from room temperature to gentle warming. For DMSO, dissolution is also typically efficient.

  • Reaction Initiation: Once a clear solution is obtained, the other reagents can be added to initiate the reaction. It is advisable to maintain the temperature to ensure the DNF remains in solution.

Protocol 2: Dissolving this compound with the Aid of Sonication

  • Solvent Selection: Choose an appropriate solvent (e.g., DMF, DMSO, or a suitable reaction solvent).

  • Preparation: In a flask, combine the this compound and the solvent.

  • Sonication: Place the flask in an ultrasonic bath.

  • Agitation: Turn on the sonicator. The high-frequency sound waves will agitate the particles and promote dissolution.

  • Monitoring: Periodically check the solution for dissolution. The process can be expedited by intermittent gentle heating if the solvent and reaction conditions permit.

  • Completion: Once the solid is fully dissolved, the solution is ready for use in the chemical reaction.

Mandatory Visualization

experimental_workflow start Start: Dissolving DNF choose_solvent Select Polar Aprotic Solvent (e.g., DMF, DMSO, Acetic Acid) start->choose_solvent add_solid Add DNF to Reaction Flask choose_solvent->add_solid add_solvent Add Solvent to DNF add_solid->add_solvent dissolution_method Choose Dissolution Method add_solvent->dissolution_method heating Heating with Stirring dissolution_method->heating Method 1 sonication Sonication dissolution_method->sonication Method 2 check_dissolution Is DNF Fully Dissolved? heating->check_dissolution sonication->check_dissolution proceed Proceed with Reaction check_dissolution->proceed Yes troubleshoot Troubleshoot (Increase Temp/Time, Add More Solvent) check_dissolution->troubleshoot No troubleshoot->dissolution_method

Caption: Experimental workflow for dissolving this compound.

logical_relationship dnf This compound (Poorly Soluble) solubility_factors Factors Affecting Solubility dnf->solubility_factors solvent_choice Solvent Choice (Polar Aprotic) solubility_factors->solvent_choice temperature Temperature (Heating) solubility_factors->temperature mechanical_agitation Mechanical Agitation (Stirring, Sonication) solubility_factors->mechanical_agitation successful_dissolution Successful Dissolution for Reaction solvent_choice->successful_dissolution temperature->successful_dissolution mechanical_agitation->successful_dissolution

Caption: Key factors influencing the solubility of this compound.

References

Technical Support Center: Synthesis of 2,7-Dinitro-9-fluorenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,7-Dinitro-9-fluorenone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during this synthesis, with a particular focus on preventing over-nitration to form the 2,4,7-trinitro-9-fluorenone byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of over-nitration in the synthesis of this compound?

A1: Over-nitration, leading to the formation of 2,4,7-trinitro-9-fluorenone, is typically caused by reaction conditions that are too harsh. The primary factors include an excessively high concentration of nitric acid in the mixed acid, elevated reaction temperatures, and prolonged reaction times. Careful control of these parameters is crucial for selectively achieving the desired dinitration.

Q2: How can I monitor the progress of the reaction to avoid over-nitration?

A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals, you can visualize the consumption of the starting material (9-fluorenone) and the formation of the desired this compound and the over-nitrated byproduct. This allows you to stop the reaction once the formation of the desired product is maximized and before significant over-nitration occurs.

Q3: What are the best practices for purifying this compound to remove the trinitro- byproduct?

A3: Recrystallization is a common and effective method for purifying this compound. Solvents such as glacial acetic acid or ethanol can be used. The principle behind this purification is the difference in solubility between the dinitro and trinitro compounds in the chosen solvent. Additionally, column chromatography can be employed for more challenging separations.

Q4: Can the purity of the starting 9-fluorenone affect the outcome of the nitration?

A4: Yes, the purity of the starting 9-fluorenone can influence the reaction. Impurities in the starting material can lead to the formation of undesired side products, which can complicate the purification process. It is recommended to use 9-fluorenone of high purity for this synthesis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Significant formation of 2,4,7-trinitro-9-fluorenone (over-nitration) 1. Excessive Nitric Acid: The ratio of nitric acid to sulfuric acid in the nitrating mixture is too high. 2. High Reaction Temperature: The reaction temperature is exceeding the optimal range for dinitration. 3. Prolonged Reaction Time: The reaction is allowed to proceed for too long, leading to further nitration of the desired product.1. Adjust Acid Ratio: Carefully control the stoichiometry of the mixed acid. A 1:1 ratio of concentrated sulfuric acid to nitric acid is often used for dinitration.[1] 2. Control Temperature: Maintain a consistent and controlled reaction temperature. For the synthesis of this compound, a reflux at 120°C is a common condition.[1] 3. Monitor Reaction Progress: Use TLC to monitor the reaction and quench it once the formation of the desired product is optimal.
Low Yield of this compound 1. Incomplete Reaction: The reaction was not allowed to proceed for a sufficient amount of time. 2. Suboptimal Reaction Temperature: The reaction temperature is too low for the nitration to occur efficiently. 3. Loss during Workup/Purification: Significant product loss during the filtration, washing, or recrystallization steps.1. Increase Reaction Time: While avoiding prolonged reaction times that lead to over-nitration, ensure the reaction has proceeded to completion by monitoring with TLC. A 24-hour reflux is a reported condition.[1] 2. Optimize Temperature: Ensure the reaction is maintained at the appropriate temperature to facilitate the reaction. 3. Careful Workup: Handle the product carefully during workup. Ensure complete precipitation of the product from the reaction mixture and minimize the amount of solvent used during recrystallization to prevent excessive loss.
Difficulty in Separating this compound from the Trinitro- Byproduct 1. Inappropriate Recrystallization Solvent: The chosen solvent does not provide a sufficient solubility difference between the dinitro and trinitro compounds. 2. Co-precipitation: The desired product and the byproduct are precipitating together during recrystallization.1. Solvent Screening: Test different recrystallization solvents. Glacial acetic acid is commonly used for the purification of nitrated fluorenones. 2. Fractional Recrystallization: Perform a fractional recrystallization by slowly cooling the solution to allow for the less soluble compound to crystallize first, followed by separation and further cooling of the mother liquor.

Data Presentation

The following table summarizes the key differences in reaction conditions for the synthesis of this compound and the over-nitrated byproduct, 2,4,7-trinitro-9-fluorenone.

Parameter This compound Synthesis 2,4,7-Trinitro-9-fluorenone Synthesis
Starting Material 9-Fluorenone9-Fluorenone or this compound
Nitrating Agent Mixed acid (H₂SO₄:HNO₃)Fuming Nitric Acid and Sulfuric Acid
Acid Ratio Typically 1:1 H₂SO₄:HNO₃Higher proportion of fuming nitric acid
Reaction Temperature Reflux at 120°CReflux
Reaction Time ~24 hours~1 hour
Reported Yield ~90%~75-78%

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of this compound.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2.5 g of 9-fluorenone.

  • Addition of Mixed Acid: Carefully add 19 mL of a 1:1 mixture of concentrated sulfuric acid and concentrated nitric acid to the flask.

  • Reaction: Heat the mixture to reflux at 120°C and maintain for 24 hours.

  • Workup: After the reaction is complete, cool the mixture and pour it over ice-cold water.

  • Isolation: The yellow crystalline product will precipitate. Isolate the solid by filtration and wash thoroughly with water until the washings are neutral.

  • Purification: Recrystallize the crude product from glacial acetic acid to obtain pure this compound.

Synthesis of 2,4,7-Trinitro-9-fluorenone (Illustrative of Over-Nitration Conditions)

This protocol is adapted from Organic Syntheses for the preparation of 2,4,7-Trinitro-9-fluorenone and demonstrates the conditions that lead to over-nitration.

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and mechanical stirrer, place 900 mL of red fuming nitric acid.

  • Addition of Sulfuric Acid: With stirring, add 675 mL of concentrated sulfuric acid. Cool the mixture to 20°C.

  • Addition of Fluorenone: Prepare a solution of 45 g of 9-fluorenone in 135 mL of glacial acetic acid and add it dropwise to the mixed acids over approximately 40 minutes.

  • Reaction: After the addition is complete, attach a reflux condenser and reflux the reaction mixture for 1 hour.

  • Workup: Pour the reaction mixture slowly onto cracked ice.

  • Isolation: The yellow solid product is collected by suction filtration and washed with water.

  • Purification: The crude product is further purified by recrystallization from glacial acetic acid.

Mandatory Visualizations

Nitration_Pathway cluster_0 Reaction Conditions A 9-Fluorenone B This compound (Desired Product) A->B Nitration C 2,4,7-Trinitro-9-fluorenone (Over-nitration Product) B->C Further Nitration D Controlled Nitrating Agent Conc. (e.g., 1:1 H₂SO₄:HNO₃) D->B E Excess/Harsh Nitrating Agent (e.g., Fuming HNO₃) E->C F Controlled Temperature (~120°C) F->B G Prolonged Reaction Time or High Temperature G->C

Caption: Logical relationship between reaction conditions and product formation in the nitration of 9-fluorenone.

Troubleshooting_Workflow Start Start Synthesis Check_Product Analyze Product Mixture (TLC/HPLC) Start->Check_Product Desired_Product Desired Product Obtained (High Purity this compound) Check_Product->Desired_Product No/Minimal Over-nitration Over_Nitration Over-nitration Detected (Presence of 2,4,7-Trinitro-9-fluorenone) Check_Product->Over_Nitration Significant Over-nitration End End Desired_Product->End Adjust_Conditions Adjust Reaction Conditions Over_Nitration->Adjust_Conditions Purify Purify Mixture (Recrystallization/Chromatography) Over_Nitration->Purify Adjust_Conditions->Start Retry Synthesis with: - Lower HNO₃ concentration - Stricter temperature control - Shorter reaction time Purify->Desired_Product

Caption: Troubleshooting workflow for addressing over-nitration in this compound synthesis.

References

stability issues of 2,7-Dinitro-9-fluorenone under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,7-Dinitro-9-fluorenone under various reaction conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: this compound, a nitrated ketone, is susceptible to degradation under several conditions. As a ketone, it is reactive with a wide range of substances, including acids and bases, which can lead to vigorous reactions that generate heat.[1] It is also reactive with reducing agents. The nitro groups on the aromatic ring make the compound sensitive to photolytic conditions and can influence its thermal stability.

Q2: How does pH affect the stability of this compound?

A2: this compound is reactive in the presence of both acids and bases.[1]

  • Basic Conditions: In the presence of bases, ketones can undergo various reactions. While specific degradation products for this compound are not extensively documented, similar nitroaromatic compounds are known to form colored complexes and undergo further reactions. It is crucial to avoid strongly basic conditions to prevent unintended side reactions and decomposition.

  • Acidic Conditions: Strong acids can also promote reactions involving the ketone functional group.[1] The synthesis of this compound itself involves the use of strong acids like sulfuric and nitric acid, indicating a degree of stability under these specific conditions. However, prolonged exposure or different acidic environments could lead to degradation.[2]

Q3: Is this compound sensitive to light?

A3: Yes, nitroaromatic compounds are known to be sensitive to light. Photolysis can lead to the formation of various reactive intermediates and degradation products.[2] It is recommended to store this compound in a dark place and to protect reaction mixtures from light, especially during long reaction times.

Q4: What is the thermal stability of this compound?

Troubleshooting Guides

Issue 1: Unexpected Color Change in the Reaction Mixture
Symptom Possible Cause Troubleshooting Steps
The reaction mixture develops an intense color (e.g., deep red, brown, or black).Formation of charge-transfer complexes or degradation products. Nitroaromatic compounds can form colored complexes, especially in the presence of electron-rich species or under basic conditions.1. Check the pH of the reaction mixture. If it is basic, consider using a milder base or a buffered system. 2. Ensure all reagents and solvents are pure. Impurities can sometimes act as catalysts for degradation. 3. Protect the reaction from light. Wrap the reaction vessel in aluminum foil. 4. Analyze a small aliquot of the colored mixture by techniques like UV-Vis spectroscopy or TLC to check for the formation of new species.
Issue 2: Low Yield or Incomplete Reaction
Symptom Possible Cause Troubleshooting Steps
The desired product is obtained in low yield, or the starting material is not fully consumed.Degradation of this compound under the reaction conditions. This is particularly likely if the reaction involves strong bases, acids, or reducing agents.1. Lower the reaction temperature. Many degradation reactions are accelerated at higher temperatures. 2. Reduce the reaction time. Monitor the reaction progress closely and stop it as soon as the starting material is consumed. 3. Use a less reactive reagent. For example, if a strong base is causing degradation, try a weaker, non-nucleophilic base. 4. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be a contributing factor to degradation.
Issue 3: Formation of Unidentified Byproducts
Symptom Possible Cause Troubleshooting Steps
TLC, HPLC, or NMR analysis shows the presence of significant, unidentified impurities.Decomposition of this compound. Potential degradation pathways include reduction of the nitro groups to amino or other functionalities, or reactions at the ketone group.1. Isolate the major byproduct(s) for characterization by mass spectrometry and NMR to understand the degradation pathway. 2. Review the reaction conditions. Are there any reagents that could be acting as unintended reducing agents? Is the pH of the reaction mixture well-controlled? 3. Consult literature on the degradation of similar nitroaromatic ketones to predict potential byproducts and adjust the reaction conditions accordingly.

Experimental Protocols

While specific protocols for stability studies of this compound were not found, a general approach for a forced degradation study, as recommended by the International Council for Harmonisation (ICH) guidelines, can be adapted.

Forced Degradation Study Protocol (General Template)

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C).

    • Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating method, such as HPLC with a UV detector, to quantify the remaining this compound and detect any degradation products.

  • Characterization of Degradants: If significant degradation is observed, use techniques like LC-MS and NMR to identify the structure of the degradation products.

Visualizations

Below are diagrams illustrating key concepts related to the stability of this compound.

G Potential Degradation Pathways A This compound B Reduced Products (e.g., amino, nitroso, azoxy derivatives) A->B Reducing Agents C Products of Ketone Reaction (e.g., addition, condensation products) A->C Strong Acids/Bases, Nucleophiles D Photodegradation Products A->D Light Exposure G Troubleshooting Workflow for Stability Issues Start Stability Issue Observed (e.g., low yield, byproducts) CheckpH Check pH of Reaction Start->CheckpH CheckTemp Check Reaction Temperature Start->CheckTemp CheckLight Check for Light Exposure Start->CheckLight Modify Modify Reaction Conditions CheckpH->Modify CheckTemp->Modify CheckLight->Modify Analyze Analyze Byproducts (TLC, HPLC, MS, NMR) Analyze->Modify Iterate if necessary Modify->Analyze End Problem Resolved Modify->End

References

Technical Support Center: 2,7-Dinitro-9-fluorenone Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals working with 2,7-Dinitro-9-fluorenone. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a nitrated aromatic ketone. It serves as a crucial intermediate in the synthesis of various organic compounds. Its most notable application is in the preparation of Tilorone, a broad-spectrum antiviral drug known to be an interferon inducer.[1] It is also used in the study of high-energy materials and as a photoconducting material.[2][3]

Q2: What are the main safety precautions to consider when working with this compound and its synthetic precursors?

A2: The synthesis of this compound involves the use of corrosive and strong oxidizing agents like concentrated nitric and sulfuric acids. These reactions are exothermic and can be hazardous if not properly controlled.[4] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] this compound itself is an irritant and may cause skin and eye irritation.[7]

Q3: What are the common impurities encountered during the synthesis of this compound?

A3: Common impurities can include the starting material, 9-fluorenone, if the reaction is incomplete. Over-nitration can lead to the formation of tri- or tetra-nitrofluorenone derivatives.[8] Other potential impurities may arise from side reactions or the use of impure starting materials.[9][10]

Q4: How can I purify crude this compound?

A4: Purification is typically achieved through recrystallization from a suitable solvent, such as glacial acetic acid or ethanol.[8] Washing the crude product with cold water is important to remove residual acids.[8] For highly pure samples, column chromatography may be necessary.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete nitration reaction.- Sub-optimal reaction temperature or time.- Loss of product during workup and purification.- Ensure the use of a sufficient excess of the nitrating agent (mixed acid).- Optimize the reaction temperature (typically reflux at 120°C) and duration (can be up to 24 hours).[1]- Carefully perform the workup, ensuring complete precipitation of the product by pouring the reaction mixture onto ice-cold water.[1] Minimize losses during filtration and washing.
Formation of a Dark-Colored or Tarry Product - Over-nitration or decomposition of the product at high temperatures.- Presence of impurities in the starting 9-fluorenone.[7]- Vigorous, uncontrolled reaction.[7]- Maintain strict control over the reaction temperature. Avoid excessively high temperatures.- Use high-purity 9-fluorenone as the starting material.- Add the nitrating agent slowly and with efficient stirring to control the exothermic reaction.
Product is Difficult to Filter - The product has precipitated as very fine particles.- Allow the precipitate to digest in the cold solution for a longer period to encourage the formation of larger crystals.- Use a filter aid if necessary, though this may require an additional purification step.
Incomplete Reduction of Nitro Groups in Tilorone Synthesis - Insufficient amount of reducing agent (e.g., iron powder).- Inadequate reaction time or temperature.- Use a sufficient excess of the reducing agent.- Ensure the reaction is carried out at the recommended temperature (e.g., reflux) for the specified time to ensure complete conversion to the diamino derivative.[9]
Low Yield in the Etherification Step to form Tilorone - Incomplete reaction of 2,7-dihydroxy-9-fluorenone.- Inappropriate base or solvent.- Ensure anhydrous conditions if required by the specific protocol.- Use a suitable base (e.g., KOH) and solvent (e.g., acetonitrile) to facilitate the reaction.[11]- Optimize the reaction time and temperature.

Quantitative Data Summary

Property Value Reference
Molecular Formula C₁₃H₆N₂O₅[3]
Molecular Weight 270.20 g/mol [3]
Melting Point 292-295 °C[2]
Appearance Yellow to orange powder/crystals[2]
Solubility Soluble in DMF; Insoluble in water.[2][3][7][2][3][7]
Purity (Commercial) >98.0% (HPLC)[11]

Experimental Protocols

Synthesis of this compound

This protocol is based on the nitration of 9-fluorenone using a mixture of concentrated sulfuric and nitric acids.[1]

Materials:

  • 9-Fluorenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice-cold deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, carefully prepare a 1:1 (v/v) mixture of concentrated sulfuric acid and concentrated nitric acid.

  • Add 9-fluorenone to the mixed acid solution (a typical ratio is 19 mL of mixed acid per 2.5 g of 9-fluorenone).[1]

  • Heat the reaction mixture to reflux at 120°C with continuous stirring.[1]

  • Maintain the reflux for 24 hours.[1]

  • After 24 hours, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large volume of ice-cold water with stirring. A yellow precipitate of this compound will form.

  • Collect the yellow crystalline solid by vacuum filtration using a Buchner funnel.

  • Wash the solid thoroughly with cold deionized water to remove any residual acid.

  • Dry the product in a vacuum oven. This method can achieve a yield of approximately 90%.[1]

Synthesis of Tilorone from this compound

This multi-step protocol outlines the conversion of this compound to Tilorone.

Step 1: Reduction to 2,7-Diamino-9-fluorenone

  • Dissolve this compound in an ethanol-water mixture.

  • Add iron powder and concentrated hydrochloric acid to the solution.[9]

  • Reflux the mixture for 24 hours.

  • After cooling, make the solution basic with aqueous sodium hydroxide and extract the product with a suitable organic solvent (e.g., ethyl acetate).[9]

  • Remove the solvent under reduced pressure to obtain crude 2,7-Diamino-9-fluorenone.

Step 2: Diazotization and Hydrolysis to 2,7-Dihydroxy-9-fluorenone

  • Dissolve the 2,7-Diamino-9-fluorenone in an aqueous mineral acid solution (e.g., sulfuric acid).

  • Cool the solution to between -10°C and 0°C.

  • Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.[9]

  • Heat the reaction mixture to reflux to hydrolyze the diazonium salt to the corresponding dihydroxy compound.[9]

  • Filter the cooled solution to collect the crude 2,7-Dihydroxy-9-fluorenone.

Step 3: Etherification to Tilorone

  • To a flask containing 2,7-Dihydroxy-9-fluorenone, add acetonitrile, 2-bromo-N,N-diethylethylamine hydrobromide, and potassium hydroxide.[11]

  • Reflux the mixture for approximately 20 hours.[11]

  • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).

  • Dry the combined organic layers and evaporate the solvent to yield Tilorone.

  • The final product can be further purified, for instance, by converting it to its dihydrochloride salt.

Visualizations

Experimental Workflow: Synthesis of Tilorone

Tilorone_Synthesis A 9-Fluorenone R1 Nitration (H₂SO₄/HNO₃, 120°C) A->R1 B This compound R2 Reduction (Fe/HCl, Reflux) B->R2 C 2,7-Diamino-9-fluorenone R3 Diazotization & Hydrolysis (NaNO₂, H₂SO₄, Reflux) C->R3 D 2,7-Dihydroxy-9-fluorenone R4 Etherification (2-bromo-N,N-diethylethylamine hydrobromide, KOH, Acetonitrile, Reflux) D->R4 E Tilorone R1->B R2->C R3->D R4->E

Caption: Synthetic pathway from 9-Fluorenone to Tilorone.

Signaling Pathway: Hypothesized Mechanism of Tilorone Action

Tilorone_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tilorone Tilorone RIGI RIG-I Tilorone->RIGI Activates ViralRNA Viral RNA ViralRNA->RIGI Activates MAVS MAVS (Mitochondrial Membrane) RIGI->MAVS Activates TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe Recruits & Activates NFkB NF-κB MAVS->NFkB Activates IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylates pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes & Translocates NFkB_n NF-κB NFkB->NFkB_n Translocates IFN_Gene Interferon Gene (IFN-β) pIRF3_dimer->IFN_Gene Induces Transcription NFkB_n->IFN_Gene Induces Transcription Interferon Interferon (IFN-β) Production IFN_Gene->Interferon Antiviral_State Antiviral State Interferon->Antiviral_State Leads to

Caption: Tilorone-induced interferon production via the RIG-I pathway.

References

Technical Support Center: Scaling Up the Synthesis of 2,7-Dinitro-9-fluorenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up synthesis of 2,7-Dinitro-9-fluorenone. The following information is intended to facilitate a safe, efficient, and reproducible synthetic process.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the dinitration of 9-fluorenone. For scaled-up reactions, careful consideration of heat management and reagent addition rates is critical.

Materials:

  • 9-Fluorenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Water

  • Ethanol (for washing)

  • Glacial Acetic Acid (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to an equal volume of concentrated nitric acid in a flask equipped with a mechanical stirrer and a cooling bath. The addition should be slow to control the exothermic reaction. Cool the mixture to 0-5°C.

  • Reaction Setup: In a separate reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the 9-fluorenone in a minimal amount of concentrated sulfuric acid. Cool this solution to 0-5°C.

  • Nitration: Slowly add the pre-cooled nitrating mixture to the 9-fluorenone solution via the dropping funnel. Maintain the reaction temperature below 10°C throughout the addition. After the addition is complete, allow the reaction to stir at room temperature for a specified time (see tables below for guidance on reaction time).

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude this compound.

  • Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. Subsequently, wash with a small amount of cold ethanol to remove residual water and some impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as glacial acetic acid, to yield the final product.

Safety Precautions:

  • Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled.[1] Ensure adequate cooling and slow, controlled addition of reagents.

  • Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[1] Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • The reaction can generate toxic nitrogen oxide gases. All procedures must be performed in a well-ventilated fume hood.[2]

  • Quenching the reaction mixture is also exothermic and should be done with care to avoid splashing of acidic solution.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up of this compound synthesis.

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Increase the reaction time or temperature gradually, while carefully monitoring for side reactions.- Ensure efficient stirring to maintain a homogeneous reaction mixture.
Product loss during workup.- Ensure the product is fully precipitated during quenching by using a sufficient amount of ice.- Minimize the amount of solvent used for washing the crude product.
Low Purity (Presence of Isomers) Suboptimal reaction temperature.- Maintain a low reaction temperature (0-10°C) during the addition of the nitrating mixture to favor the formation of the 2,7-isomer.
Incorrect acid ratio.- An excess of nitric acid or a deviation from the optimal sulfuric to nitric acid ratio can lead to the formation of other dinitro isomers or over-nitration.
Formation of Over-Nitrated Products (Trinitro- or Tetranitro-fluorenone) Excess of nitrating agent.- Use a stoichiometric amount or a slight excess of the nitrating mixture.
High reaction temperature or prolonged reaction time.- Carefully control the reaction temperature and monitor the reaction progress to stop it once the desired product is formed.
Runaway Reaction/Exotherm Rapid addition of reagents.- Add the nitrating mixture slowly and in a controlled manner, ensuring the temperature does not exceed the set limit.
Inadequate cooling.- Use a sufficiently large and efficient cooling bath. For larger scale reactions, consider using a jacketed reactor with a chiller.
Product is a Dark Oil or Gummy Solid Presence of impurities or side products.- Purify the starting 9-fluorenone to a high degree before use.- Optimize reaction conditions to minimize side reactions. The crude product may require multiple recrystallizations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of sulfuric acid to nitric acid for the synthesis of this compound?

A1: While the optimal ratio can vary depending on the specific scale and reaction conditions, a common starting point is a 1:1 to 2:1 volumetric ratio of concentrated sulfuric acid to concentrated nitric acid. The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), which is the active electrophile in the reaction.

Q2: How can I control the regioselectivity to favor the formation of the 2,7-isomer over other dinitro isomers?

A2: Controlling the regioselectivity is a key challenge. Lower reaction temperatures (0-10°C) during the nitration step generally favor the formation of the 2,7-isomer. Additionally, the rate of addition of the nitrating agent and efficient mixing play a crucial role. A slower addition rate allows for better temperature control and can improve the selectivity.

Q3: What are the most common byproducts in this reaction, and how can they be removed?

A3: The most common byproducts are other isomers of dinitro-9-fluorenone, such as the 2,5-isomer, and over-nitrated products like 2,4,7-trinitro-9-fluorenone.[2] Purification is typically achieved through recrystallization. Glacial acetic acid is a commonly used solvent for this purpose. Careful control of the cooling rate during recrystallization can help in separating the desired 2,7-isomer from the less soluble impurities.

Q4: What are the key safety considerations when scaling up this synthesis?

A4: The primary safety concern is the management of the reaction exotherm. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. It is crucial to have a robust cooling system and a well-controlled addition rate of the nitrating mixture. A thorough risk assessment should be conducted before any scale-up, considering the potential for a runaway reaction. The use of a jacketed reactor with automated temperature control is highly recommended for larger scales.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be carefully quenched in ice water, extracted with a suitable organic solvent (e.g., ethyl acetate), and then analyzed. This allows for the determination of the consumption of the starting material and the formation of the product and any byproducts.

Data Presentation

The following table summarizes the expected outcomes based on varying reaction parameters. This data is compiled from literature and should be used as a guideline for optimization.

Parameter Condition A Condition B Condition C Expected Outcome
Temperature 0-5°C20-25°C40-50°CLower temperatures generally favor higher selectivity for the 2,7-isomer. Higher temperatures can lead to increased formation of byproducts.
Reaction Time 1-2 hours4-6 hours8-12 hoursLonger reaction times can lead to higher conversion but may also increase the amount of over-nitrated products.
H₂SO₄:HNO₃ Ratio (v/v) 1:11.5:12:1A higher proportion of sulfuric acid can increase the rate of reaction but may also influence the isomer distribution.
Purity of 9-Fluorenone >99%95-99%<95%Higher purity of the starting material leads to a cleaner reaction profile with fewer side products.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acids Prepare Nitrating Mixture (H₂SO₄ + HNO₃) nitration Nitration (Controlled Temperature) prep_acids->nitration Add slowly prep_fluorenone Dissolve 9-Fluorenone in H₂SO₄ prep_fluorenone->nitration quench Quench on Ice nitration->quench isolate Isolate Crude Product (Filtration & Washing) quench->isolate purify Purify by Recrystallization isolate->purify product This compound purify->product troubleshooting_logic start Problem Observed low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity exotherm Runaway Exotherm start->exotherm cause_incomplete Incomplete Reaction? low_yield->cause_incomplete Check Conversion cause_loss Loss During Workup? low_yield->cause_loss Review Workup cause_isomers Isomer Formation? low_purity->cause_isomers Analyze Isomer Ratio cause_overnitration Over-nitration? low_purity->cause_overnitration Check for Higher MW Products cause_addition Reagent Addition Too Fast? exotherm->cause_addition Review Addition Rate cause_cooling Inadequate Cooling? exotherm->cause_cooling Check Cooling Efficiency solution_time_temp Increase Time/Temp cause_incomplete->solution_time_temp Yes solution_stirring Improve Stirring cause_incomplete->solution_stirring Yes solution_quench Optimize Quenching cause_loss->solution_quench Yes solution_temp_control Lower Reaction Temp cause_isomers->solution_temp_control Yes solution_acid_ratio Adjust Acid Ratio cause_isomers->solution_acid_ratio Yes cause_overnitration->solution_temp_control Yes solution_reagent_amount Reduce Nitrating Agent cause_overnitration->solution_reagent_amount Yes solution_slow_addition Slow Down Addition cause_addition->solution_slow_addition Yes solution_improve_cooling Enhance Cooling System cause_cooling->solution_improve_cooling Yes

References

Technical Support Center: Minimizing Impurities in Commercial 2,7-Dinitro-9-fluorenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,7-Dinitro-9-fluorenone. Our goal is to help you minimize impurities and achieve a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely reported method for synthesizing this compound is through the nitration of 9-fluorenone using a mixed acid solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1] This electrophilic aromatic substitution reaction introduces nitro groups onto the fluorenone backbone.

Q2: What are the primary impurities I should be aware of during the synthesis of this compound?

A2: The primary impurities can include:

  • Isomeric dinitrofluorenones: Such as 2,5-dinitrofluorenone. The formation of different isomers is a common challenge in the dinitration of 9-fluorenone.

  • Over-nitrated products: Such as 2,4,7-trinitrofluorenone, which can form if the reaction conditions are too harsh.

  • Mononitrated fluorenones: If the reaction does not go to completion.

  • Starting material: Unreacted 9-fluorenone.

  • Other byproducts: Such as acetamidomononitrofluorenone, which has been identified as a mutagenic impurity in similar commercial nitrofluorenone samples.[2]

Q3: How can I monitor the progress of the reaction and the purity of my product?

A3: High-Performance Liquid Chromatography (HPLC) is an effective technique for monitoring the reaction progress and assessing the purity of the final product. It can be used to separate and quantify the desired product from starting materials and various impurities.[2]

Q4: What are the recommended purification methods for crude this compound?

A4: The most common purification method is recrystallization. Glacial acetic acid is a frequently used solvent for this purpose. The crude product is dissolved in hot acetic acid, filtered to remove any insoluble materials, and then allowed to cool, which causes the purified this compound to crystallize. Washing the crude product with water is also a crucial step to remove residual acids.

Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis and purification of this compound.

Problem Possible Cause Recommended Solution
Low Yield of this compound Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time or temperature gradually while monitoring the reaction progress by HPLC. Be cautious, as excessive temperature can lead to byproduct formation.
Suboptimal ratio of nitric acid to sulfuric acid.Ensure the correct ratio of nitric acid to sulfuric acid is used to generate the necessary amount of the nitronium ion (NO₂⁺) for efficient dinitration.
Presence of Mononitrated Impurities The reaction has not proceeded to completion.Extend the reaction time or slightly increase the reaction temperature. You can also consider increasing the amount of the nitrating agent.
Formation of 2,4,7-Trinitrofluorenone The reaction conditions, particularly temperature and/or the concentration of the nitrating agent, are too harsh.Carefully control the reaction temperature, avoiding excessive heating. Use the stoichiometric amount of the nitrating agent required for dinitration.
Discolored Product (e.g., brownish) Presence of acidic impurities or byproducts trapped in the crystals.Thoroughly wash the crude product with water until the washings are neutral to remove any residual acid. Perform recrystallization from a suitable solvent like glacial acetic acid.
Poor Crystal Formation During Recrystallization The solution is too dilute, or the cooling process is too rapid.If the solution is too dilute, carefully evaporate some of the solvent to concentrate it. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline. Please refer to specific literature for detailed and optimized procedures.

Materials:

  • 9-Fluorenone

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Ice

Procedure:

  • In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve 9-fluorenone in glacial acetic acid.

  • Prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a separate flask, keeping the mixture cool in an ice bath.

  • Slowly add the nitrating mixture to the solution of 9-fluorenone while maintaining a controlled temperature (e.g., not exceeding 20-25°C initially).

  • After the addition is complete, the reaction mixture may be heated to a specific temperature (e.g., reflux) for a set period to ensure the completion of the dinitration. The specific temperature and time will depend on the desired outcome and should be carefully controlled to minimize byproduct formation.

  • After the reaction is complete, pour the mixture onto crushed ice with stirring.

  • The precipitated crude this compound is then collected by vacuum filtration.

  • Wash the crude product thoroughly with water until the filtrate is neutral.

Purification by Recrystallization
  • Transfer the crude, water-washed this compound to a flask.

  • Add a minimal amount of hot glacial acetic acid to dissolve the solid completely.

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol or another suitable solvent to remove residual acetic acid.

  • Dry the purified crystals in a vacuum oven.

Quantitative Data

The following table summarizes the impact of reaction conditions on the outcome of the nitration of 9-fluorenone. Please note that these are general trends, and specific results may vary.

Parameter Condition Effect on Yield of this compound Effect on Impurity Formation
Temperature LowLower yield, potential for incomplete reaction (mononitro impurities)Lower levels of over-nitrated products (e.g., 2,4,7-trinitrofluorenone)
HighHigher yield (up to a point)Increased risk of over-nitration and decomposition, leading to more impurities
Reaction Time ShortIncomplete reaction, lower yield, presence of mononitrated impuritiesLower levels of degradation products
LongHigher yield (up to a point)Increased risk of side reactions and byproduct formation if excessively long
Nitric Acid Concentration LowIncomplete dinitration, formation of mononitrated products-
HighPromotes dinitrationIncreased risk of over-nitration to form trinitro derivatives

Visualizations

cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start Start: 9-Fluorenone nitration Nitration (HNO₃/H₂SO₄) start->nitration quench Quenching (Ice Water) nitration->quench filtration Filtration quench->filtration crude Crude this compound filtration->crude recrystallization Recrystallization (Glacial Acetic Acid) crude->recrystallization hot_filtration Hot Filtration (Optional) recrystallization->hot_filtration cooling Cooling & Crystallization recrystallization->cooling If no insolubles hot_filtration->cooling final_filtration Filtration cooling->final_filtration pure Pure this compound final_filtration->pure

Caption: Experimental workflow for the synthesis and purification of this compound.

cluster_troubleshooting Troubleshooting Logic start Analyze Crude Product (e.g., by HPLC) low_purity Low Purity Detected start->low_purity impurity_id Identify Primary Impurity low_purity->impurity_id mono_nitro Mononitrated Species impurity_id->mono_nitro Incomplete Reaction tri_nitro Trinitrated Species impurity_id->tri_nitro Over-reaction other_isomers Other Isomers impurity_id->other_isomers Side Reaction adjust_reaction Adjust Reaction Conditions mono_nitro->adjust_reaction Increase time/temp tri_nitro->adjust_reaction Decrease time/temp optimize_purification Optimize Purification other_isomers->optimize_purification Recrystallization

Caption: A logical workflow for troubleshooting impurities in this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of 2,7-Dinitro-9-fluorenone and Other Nitroaromatic Compounds for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 2,7-Dinitro-9-fluorenone with other notable nitroaromatic compounds, tailored for researchers, scientists, and drug development professionals. The following sections detail the physicochemical properties, biological activities, and underlying mechanisms of these compounds, supported by experimental data and protocols.

Physicochemical Properties

Nitroaromatic compounds exhibit a wide range of physical and chemical properties largely influenced by the number and position of nitro groups on the aromatic ring. The strong electron-withdrawing nature of the nitro group significantly impacts the molecule's polarity, reactivity, and electron-accepting capabilities.[1][2]

PropertyThis compound2,4,6-Trinitrotoluene (TNT)2,4-Dinitrotoluene (DNT)Nitrobenzene
Molecular Formula C₁₃H₆N₂O₅[3]C₇H₅N₃O₆C₇H₆N₂O₄C₆H₅NO₂[4]
Molecular Weight ( g/mol ) 270.20[3]227.13182.13123.11[4]
Melting Point (°C) 292-295[5]80.1705.7[4]
Appearance Light green to yellow crystalline powder[6]Yellow crystalsPale yellow crystalline solidColorless to pale yellow oily liquid[4]
Solubility in Water Sparingly solubleSlightly solubleSparingly solubleSlightly soluble (2.1 g/L at 25°C)[4]
Key Chemical Features Strong π-electron acceptor due to two nitro groups and a fluorenone backbone.[7]Three nitro groups leading to high reactivity and explosive potential.Two nitro groups, a common industrial intermediate and environmental contaminant.Single nitro group, a precursor in many chemical syntheses.[4]

Biological Activity and Performance

The biological activities of nitroaromatic compounds are diverse, ranging from therapeutic applications to significant toxicity. Their mechanisms of action are often linked to the bioreduction of the nitro group, which can lead to the formation of reactive intermediates.

Mutagenicity

Many nitroaromatic compounds are known to be mutagenic, a property often assessed using the Ames test (bacterial reverse mutation assay). The mutagenicity is typically dependent on the metabolic activation by bacterial nitroreductases.

CompoundAmes Test ResultStrain(s)Metabolic Activation (S9)Reference
This compound MutagenicTA98Not requiredA commercial sample of 3-nitro-9-fluorenone containing this compound as an impurity was a potent mutagen.[8]
2,4,6-Trinitrotoluene (TNT) MutagenicTA98, TA100Not requiredShowed mutagenic activity in S. typhimurium TA98 without S9 activation.[2]
2,4-Dinitrotoluene (DNT) MutagenicTA100Not specifiedThe hydroxylamino intermediates formed during anaerobic transformation are mutagenic.
Cytotoxicity

The cytotoxicity of nitroaromatic compounds is a critical parameter in assessing their potential as therapeutic agents or their risk as toxins.

CompoundCell Line(s)LC50 ValueReference
2,4,6-Trinitrotoluene (TNT) H4IIE, CHO-K1~4 µg/mLTNT was equally cytotoxic to both cell lines, indicating it does not require metabolic activation for its cytotoxic effect.[7]
TNT Metabolites H4IIE, CHO-K13-18 µg/mLMetabolites such as 4-hydroxylamino-2,6-dinitrotoluene and 2-amino-4,6-dinitrotoluene showed similar cytotoxicity to the parent compound.[7]
This compound -Data not available in a directly comparable study.-

Note: A direct comparison of the cytotoxicity of this compound with TNT and DNT is challenging due to the lack of studies using the same cell lines and experimental conditions.

Applications in Drug Development

This compound as a Precursor to Tilorone

A significant application of this compound is its role as a key intermediate in the synthesis of Tilorone, a broad-spectrum antiviral agent.[7][9][10] Tilorone is known to induce the production of interferons, which are crucial components of the innate immune response against viral infections.[11][12]

The synthesis of Tilorone from this compound involves a multi-step process that begins with the reduction of the nitro groups to amino groups, followed by etherification.

G cluster_synthesis Tilorone Synthesis from this compound DNF This compound Reduction Reduction of Nitro Groups (e.g., Na2S) DNF->Reduction DAF 2,7-Diamino-9-fluorenone Reduction->DAF Etherification Etherification with 2-(diethylamino)ethyl chloride DAF->Etherification Tilorone Tilorone Etherification->Tilorone

A simplified workflow for the synthesis of Tilorone.
Tilorone's Mechanism of Action: Interferon Induction

Tilorone's antiviral activity is primarily attributed to its ability to induce type I interferons (IFN-α and IFN-β).[11] This is thought to occur through the activation of intracellular pattern recognition receptors, such as the RIG-I-like receptors (RLRs) and the STING (stimulator of interferon genes) pathway.[4][12]

G cluster_pathway Tilorone-Induced Interferon Signaling Pathway Tilorone Tilorone RLR RIG-I-Like Receptors (RLRs) Tilorone->RLR Activates STING STING Pathway Tilorone->STING Activates TBK1 TBK1 RLR->TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_p p-IRF3 (Phosphorylated) IRF3->IRF3_p Nucleus Nucleus IRF3_p->Nucleus Translocates to IFN_Gene Interferon Gene Transcription IRF3_p->IFN_Gene IFN Type I Interferons (IFN-α, IFN-β) IFN_Gene->IFN Leads to Antiviral_State Antiviral State IFN->Antiviral_State Induces

Tilorone's proposed mechanism of interferon induction.
This compound as a Urea Transporter Inhibitor

Recent studies have identified 2,7-disubstituted fluorenones, derived from this compound, as inhibitors of urea transporters (UT-A1 and UT-B).[13] This discovery opens up potential applications for these compounds as novel, salt-sparing diuretics.[14] The inhibition is thought to be non-competitive, with the fluorenone derivatives binding to a site distinct from the urea-binding site.[13]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a test compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Choose appropriate S. typhimurium strains (e.g., TA98 for frameshift mutagens, TA100 for base-pair substitution mutagens).

  • Metabolic Activation: Prepare an S9 fraction from the liver of induced rats to mimic mammalian metabolism (optional, to detect pro-mutagens).

  • Plate Incorporation Assay:

    • Mix the test compound at various concentrations, the bacterial culture, and (if used) the S9 mix in molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Plate cells (e.g., a cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.[15][16]

Conclusion

This compound is a versatile nitroaromatic compound with significant potential in drug development, primarily as a precursor to the antiviral agent Tilorone and as a scaffold for developing urea transporter inhibitors. Its biological activity, including its mutagenicity, is characteristic of many nitroaromatic compounds and is largely driven by the presence of the nitro functional groups. While direct comparative data on its cytotoxicity is limited, its established role in the synthesis of a clinically relevant antiviral highlights its importance in medicinal chemistry. Further research is warranted to fully elucidate its own biological activities and to explore the therapeutic potential of its derivatives.

References

A Comparative Guide to Analytical Methods for the Detection of 2,7-Dinitro-9-fluorenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable detection of 2,7-Dinitro-9-fluorenone, a key intermediate and potential impurity in various chemical syntheses, is critical for ensuring product quality and safety. This guide provides a comparative overview of common analytical methodologies for the detection and quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Due to the limited availability of a comprehensive, publicly accessible validated method for this compound, this guide presents representative performance data based on validated methods for structurally similar nitroaromatic compounds. This information provides a strong foundation for developing and validating a method specific to this compound.

Performance Comparison of Analytical Methods

The following table summarizes typical performance characteristics for the analysis of nitroaromatic compounds, which are expected to be similar for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.999[1]≥ 0.995[2]
Accuracy (% Recovery) 98-102%[1]92.61% to 105.03%[2]
Precision (%RSD) < 2% (Repeatability); < 3% (Intermediate Precision)[1]Intra-day: 2.88-9.15%; Inter-day: 1.45-6.38%[3]
Limit of Detection (LOD) Analyte and detector dependent, typically low µg/L to ng/L range.Analyte and ionization mode dependent, typically low ng/L to pg/L range.[4]
Limit of Quantitation (LOQ) Analyte and detector dependent, typically low µg/L to ng/L range.Analyte and ionization mode dependent, typically low µg/L to ng/L range.[4]

Experimental Protocols

Below are detailed experimental protocols that can serve as a starting point for the analysis of this compound. Method optimization and validation are crucial for ensuring data quality and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine analysis of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent, and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)

  • Analysis: Inject the standards and samples and record the chromatograms.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity, making it ideal for trace analysis and confirmation.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector.

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • Helium (carrier gas, 99.999% purity)

  • Methanol or Acetonitrile (GC grade)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in a suitable solvent and filter if necessary.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (for trace analysis)

    • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: 50-350 amu

  • Analysis: Inject the standards and samples and acquire the data in full scan or selected ion monitoring (SIM) mode for higher sensitivity.

Analytical Method Validation Workflow

The validation of an analytical method is essential to ensure its suitability for the intended purpose.[5] The following diagram illustrates a typical workflow for analytical method validation.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Data Evaluation and Reporting A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC, GC-MS) A->B C Optimize Method Parameters B->C D Define Validation Parameters (Accuracy, Precision, Linearity, etc.) C->D Method Ready for Validation E Set Acceptance Criteria D->E F Execute Validation Experiments E->F G Collect and Process Data F->G H Compare Results Against Acceptance Criteria G->H I Prepare Validation Report H->I J Method Implementation I->J

Caption: General workflow for analytical method validation.

References

A Comparative Analysis of 2,7-Dinitro-9-fluorenone and 2,4,7-trinitrofluorenone for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of 2,7-Dinitro-9-fluorenone (2,7-DNF) and 2,4,7-trinitrofluorenone (TNF), two nitrated derivatives of 9-fluorenone. The following sections will delve into their synthesis, physicochemical properties, and distinct applications, supported by available experimental data. This objective comparison is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate compound for their specific research needs.

Physicochemical Properties: A Head-to-Head Comparison

2,7-DNF and TNF, while both being nitrated fluorenones, exhibit significant differences in their physical and chemical properties. These differences, summarized in the table below, are primarily attributed to the number and position of the electron-withdrawing nitro groups on the fluorenone core.

PropertyThis compound2,4,7-trinitrofluorenone
Molecular Formula C₁₃H₆N₂O₅[1]C₁₃H₅N₃O₇
Molecular Weight 270.20 g/mol [1]315.19 g/mol
Appearance Light green or pale yellow solid[2]Yellow needles[3]
Melting Point 292-298 °C[1]175-178 °C
Solubility Insoluble in water[4]Limited solubility in polar solvents, better in non-polar solvents[5]
CAS Number 31551-45-8[1]129-79-3

Synthesis and Experimental Protocols

Both 2,7-DNF and TNF are typically synthesized through the nitration of 9-fluorenone. However, the specific reaction conditions and reagents differ to achieve the desired degree and regioselectivity of nitration.

Synthesis of this compound

2,7-DNF is synthesized by the nitration of 9-fluorenone using a mixture of nitric acid and sulfuric acid.[1]

Experimental Protocol:

A common laboratory-scale synthesis involves the following steps:

  • Preparation of the Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled.

  • Reaction: 9-Fluorenone is dissolved in a suitable solvent and slowly added to the cooled nitrating mixture with constant stirring.

  • Reaction Quenching and Product Isolation: The reaction mixture is then poured onto ice, leading to the precipitation of the crude 2,7-DNF.

  • Purification: The precipitate is filtered, washed with water to remove excess acid, and then purified by recrystallization from an appropriate solvent, such as ethanol.

Synthesis_of_2_7_DNF Fluorenone 9-Fluorenone Reaction Nitration Reaction Fluorenone->Reaction Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Reaction Precipitation Precipitation on Ice Reaction->Precipitation Purification Filtration & Recrystallization Precipitation->Purification DNF This compound Purification->DNF

Caption: Synthetic workflow for this compound.

Synthesis of 2,4,7-trinitrofluorenone

TNF can be synthesized by the nitration of either fluorenone or 2,7-dinitrofluorenone. The synthesis from fluorenone requires more forcing conditions to introduce the third nitro group.

Experimental Protocol:

A representative synthesis from fluorenone is as follows:

  • Preparation of the Nitrating Mixture: A mixture of fuming nitric acid and concentrated sulfuric acid is prepared.

  • Reaction: A solution of fluorenone in glacial acetic acid is added dropwise to the nitrating mixture. The reaction is then heated to reflux.

  • Product Isolation: The reaction mixture is poured onto crushed ice to precipitate the crude TNF.

  • Purification: The crude product is filtered, washed extensively with water, and then purified by recrystallization from glacial acetic acid to yield yellow needles of TNF.

Synthesis_of_TNF Fluorenone Fluorenone Reaction Nitration & Reflux Fluorenone->Reaction Nitrating_Mixture Fuming HNO₃ / H₂SO₄ Nitrating_Mixture->Reaction Precipitation Precipitation on Ice Reaction->Precipitation Purification Filtration & Recrystallization Precipitation->Purification TNF 2,4,7-trinitrofluorenone Purification->TNF

Caption: Synthetic workflow for 2,4,7-trinitrofluorenone.

Comparative Performance and Applications

The differing electronic properties of 2,7-DNF and TNF, owing to the extent of nitration, lead to their use in distinct applications.

This compound: A Key Intermediate in Antiviral Drug Synthesis

The primary application of 2,7-DNF is as a crucial intermediate in the synthesis of Tilorone , a broad-spectrum antiviral drug known to be an interferon inducer.[1] The synthesis of Tilorone from 2,7-DNF involves the reduction of the nitro groups to amino groups, followed by further chemical modifications. A patent for the preparation of a Tilorone precursor from fluorene, which includes the nitration to 2,7-DNF, reports a high overall yield of 80-97%.

Logical Relationship: From 2,7-DNF to Tilorone and Interferon Induction

2,7-DNF is not the active antiviral agent itself but the starting material for a multi-step synthesis of Tilorone. Tilorone is hypothesized to exert its antiviral effects by activating the RIG-I-like receptor (RLR) signaling pathway, which leads to the production of interferons (IFNs).[6]

Tilorone_Pathway cluster_synthesis Chemical Synthesis cluster_biological Biological Signaling DNF This compound Reduction Reduction DNF->Reduction DAF 2,7-Diamino-9-fluorenone Reduction->DAF Alkylation Alkylation DAF->Alkylation Tilorone Tilorone Alkylation->Tilorone Rigi RIG-I Receptor Tilorone->Rigi Activates Mavs MAVS Rigi->Mavs TBK1 TBK1/IKKε Mavs->TBK1 IRF3 IRF3/7 TBK1->IRF3 IFN Interferon (IFN) Production IRF3->IFN

Caption: Logical workflow from 2,7-DNF to Tilorone and its proposed biological action.

2,4,7-trinitrofluorenone: A Powerful Electron Acceptor

The presence of a third nitro group makes TNF a significantly stronger π-electron acceptor compared to 2,7-DNF. This property is central to its primary applications:

  • Charge-Transfer Complexes: TNF readily forms stable, colored charge-transfer (CT) complexes with electron-rich aromatic hydrocarbons. This property is utilized in analytical chemistry for the separation and identification of polycyclic aromatic hydrocarbons.

  • Photoconductivity: The strong electron-accepting nature of TNF makes it a valuable component in organic photoconductors, which are used in applications such as electrophotography (photocopying).

  • Explosives Research: Due to its high nitrogen and oxygen content, TNF has been investigated in the field of energetic materials.

Logical Relationship: Charge-Transfer Complex Formation

The formation of a charge-transfer complex involves the interaction of an electron donor (e.g., an aromatic hydrocarbon) with an electron acceptor (TNF). This interaction leads to the formation of a new molecular complex with unique optical and electronic properties.

CT_Complex Donor Electron Donor (e.g., Aromatic Hydrocarbon) Complex Charge-Transfer (CT) Complex Donor->Complex π-π interaction Acceptor 2,4,7-trinitrofluorenone (Electron Acceptor) Acceptor->Complex π-π interaction

Caption: Formation of a charge-transfer complex with TNF.

Comparative Biological Activity: Mutagenicity

Both 2,7-DNF and TNF have been evaluated for their mutagenic potential, primarily using the Ames test, a bacterial reverse mutation assay.

CompoundAmes Test ResultQuantitative Data (if available)Reference
This compound Potent mutagenA commercial sample containing 2,7-DNF produced 1000 TA98 net revertants per plate at 0.76 µ g/plate .[3]
2,4,7-trinitrofluorenone Potent mutagenCauses both frameshift and base-pair substitution mutations in prokaryotes. Toxic to eukaryotic cells at higher concentrations.[2]

Experimental Protocol: Ames Test (General Overview)

The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds.

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used. These strains have mutations in the genes responsible for histidine synthesis and cannot grow on a histidine-free medium.

  • Exposure: The tester strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).

  • Incubation: The bacteria are plated on a minimal agar medium lacking histidine and incubated.

  • Evaluation: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize their own histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.

Conclusion

This compound and 2,4,7-trinitrofluorenone, while structurally similar, possess distinct properties that dictate their primary applications. 2,7-DNF serves as a critical building block in the pharmaceutical industry for the synthesis of the antiviral drug Tilorone. In contrast, the enhanced electron-accepting capability of TNF makes it a valuable material in the fields of analytical chemistry, electronics, and materials science. Researchers should consider these fundamental differences in chemical reactivity, biological activity, and application when selecting the appropriate compound for their studies. The provided experimental protocols and diagrams offer a foundational understanding for the synthesis and functional mechanisms of these two important fluorenone derivatives.

References

A Comparative Guide to Assessing the Purity of Synthesized 2,7-Dinitro-9-fluorenone via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 2,7-Dinitro-9-fluorenone. Detailed experimental protocols and supporting data are presented to offer a comprehensive overview for selecting the most appropriate analytical strategy.

Introduction to this compound and its Synthesis

This compound is a nitro-substituted derivative of 9-fluorenone, commonly synthesized through the nitration of 9-fluorenone using a mixture of nitric and sulfuric acid.[1] This process can lead to the formation of several impurities, including unreacted starting material (9-fluorenone), mononitrated isomers (e.g., 2-nitro-9-fluorenone), and other dinitro-isomers. Given that this compound is a key intermediate in the synthesis of antiviral drugs like Tilorone, ensuring its purity is of paramount importance.[1]

Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most widely adopted method for the purity assessment of this compound and other nitroaromatic compounds due to its high resolution, sensitivity, and reproducibility. Commercial suppliers of this compound often specify a purity of greater than 98.0% as determined by HPLC.[2][3]

Experimental Protocol: RP-HPLC

A robust RP-HPLC method for the analysis of this compound can be established using the following parameters, adapted from methodologies for similar nitroaromatic compounds.[4]

Table 1: HPLC Method Parameters for Purity Analysis of this compound

ParameterRecommended Condition
Column Newcrom R1, C18, or Phenyl-based column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Phosphoric Acid or Formic AcidB: Acetonitrile
Gradient Isocratic or Gradient elution depending on impurity profile. A typical gradient could be: 0-2 min (10% B), 2-15 min (10-90% B), 15-20 min (90% B), 20-25 min (10% B)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV-Vis at 254 nm
Sample Preparation Accurately weigh and dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
Data Presentation and Interpretation

The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. The retention time of the main peak should be confirmed by injecting a reference standard of this compound.

Table 2: Representative HPLC Data for Purity Assessment of Synthesized this compound

Peak No.Retention Time (min)Peak AreaArea %Identification
14.5150000.5Impurity (e.g., 9-fluorenone)
28.2350001.2Impurity (e.g., 2-nitro-9-fluorenone)
312.5290000098.3This compound

Note: The retention times and peak areas are hypothetical and for illustrative purposes only.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting sample_prep Weigh and Dissolve Synthesized Product hplc_system Inject into HPLC System sample_prep->hplc_system standard_prep Prepare Reference Standard Solution standard_prep->hplc_system chromatogram Generate Chromatogram hplc_system->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration purity_calc Calculate Area % Purity peak_integration->purity_calc report Final Purity Report purity_calc->report

HPLC Purity Analysis Workflow

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool for purity assessment, orthogonal techniques can provide complementary information and are often used for comprehensive characterization.

Table 3: Comparison of Analytical Techniques for Purity Assessment of this compound

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with UV detection.High resolution for separating closely related impurities. Quantitative and reproducible.Requires a chromophore for UV detection. Reference standards are needed for impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Provides molecular weight and fragmentation patterns, aiding in impurity identification.Requires the analyte to be volatile and thermally stable, which may not be suitable for some nitroaromatic compounds. Derivatization may be necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Provides detailed structural information for the main component and can detect impurities with different chemical structures. Can be quantitative (qNMR).Lower sensitivity compared to HPLC for detecting trace impurities. Complex spectra can be difficult to interpret for mixtures.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, identifying functional groups.Rapid and non-destructive. Useful for confirming the presence of key functional groups (e.g., nitro, carbonyl).Not suitable for quantifying impurities. Provides limited information on the overall purity.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a valuable tool for identifying volatile impurities. The NIST WebBook contains a mass spectrum for this compound, which can be used as a reference.[5] However, the high melting point of this compound (around 298 °C) suggests it has low volatility, which may pose challenges for GC analysis without derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for confirming the structure of the synthesized this compound. The number of signals, their chemical shifts, and coupling patterns can verify the correct isomeric form has been produced. While NMR is generally less sensitive than HPLC for detecting trace impurities, it can be an excellent tool for identifying and quantifying significant impurities if their signals do not overlap with those of the main compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is primarily used for the qualitative confirmation of the synthesized product. The IR spectrum of this compound will show characteristic absorption bands for the nitro groups (typically around 1520 cm⁻¹ and 1340 cm⁻¹) and the carbonyl group of the fluorenone skeleton (around 1748 cm⁻¹).[6] While useful for functional group analysis, FTIR is not a primary technique for quantitative purity assessment.

Conclusion

For the routine and quantitative assessment of the purity of synthesized this compound, High-Performance Liquid Chromatography (HPLC) stands out as the most suitable technique due to its high resolving power, sensitivity, and robustness. It is highly effective in separating the main compound from potential synthesis-related impurities.

For a comprehensive characterization, especially during method development or for regulatory submissions, a multi-faceted approach is recommended. NMR spectroscopy should be employed to confirm the chemical structure of the synthesized compound, while GC-MS can be used to identify any volatile impurities. FTIR spectroscopy serves as a rapid method for confirming the presence of essential functional groups. The combination of these techniques provides a complete purity profile, ensuring the quality and reliability of the synthesized this compound for its intended applications in research and drug development.

References

A Spectroscopic Journey: Unveiling the Transformation of Fluorene to 2,7-Dinitro-9-fluorenone

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of 2,7-Dinitro-9-fluorenone and its precursors, fluorene and 9-fluorenone, provides valuable insights into the chemical transformations occurring at a molecular level. This guide presents a comprehensive overview of their synthesis and a side-by-side spectroscopic comparison based on experimental data, aimed at researchers, scientists, and professionals in drug development.

The synthesis of this compound, a key intermediate in the preparation of antiviral agents like Tilorone, begins with the hydrocarbon fluorene.[1] The journey involves a two-step process: the oxidation of fluorene to 9-fluorenone, followed by the nitration of the resulting ketone. These chemical modifications induce significant changes in the molecular structure, which are readily observable through various spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Synthetic Pathway

The transformation of fluorene into this compound is a sequential process involving oxidation and nitration.

Synthetic Pathway Fluorene Fluorene NineFluorenone 9-Fluorenone Fluorene->NineFluorenone Oxidation DNF This compound NineFluorenone->DNF Nitration

Caption: Synthetic route from Fluorene to this compound.

Experimental Protocols

Synthesis of 9-fluorenone from Fluorene

A common method for the oxidation of fluorene to 9-fluorenone involves the use of an oxidizing agent in a suitable solvent. One efficient method is the catalytic oxidation using a base in an oxygen atmosphere.

Procedure:

  • In a round-bottom flask, dissolve fluorene in a suitable organic solvent such as dimethylformamide (DMF).

  • Add a catalytic amount of a strong base, for instance, potassium hydroxide (KOH).

  • Stir the mixture vigorously at room temperature while bubbling oxygen gas through the solution.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain crude 9-fluorenone.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of this compound from 9-fluorenone

The nitration of 9-fluorenone is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.[1]

Procedure:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 9-fluorenone to the cooled sulfuric acid while stirring until it completely dissolves.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate container, and cool it in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 9-fluorenone in sulfuric acid, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the yellow precipitate, wash it thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol.

  • Dry the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent like glacial acetic acid.

Spectroscopic Comparison Workflow

The characterization of the synthesized compounds and their precursors involves a systematic spectroscopic analysis.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Fluorene Fluorene NineFluorenone NineFluorenone Fluorene->NineFluorenone Oxidation IR IR Spectroscopy Fluorene->IR NMR NMR Spectroscopy Fluorene->NMR UVVis UV-Vis Spectroscopy Fluorene->UVVis DNF DNF NineFluorenone->DNF Nitration NineFluorenone->IR NineFluorenone->NMR NineFluorenone->UVVis DNF->IR Characterization DNF->NMR Characterization DNF->UVVis Characterization Comparison Comparative Analysis IR->Comparison NMR->Comparison UVVis->Comparison

Caption: Workflow for spectroscopic comparison of the compounds.

Data Presentation: A Spectroscopic Fingerprint

The introduction of functional groups during the synthesis dramatically alters the spectroscopic properties of the molecules. The following tables summarize the key spectroscopic data for fluorene, 9-fluorenone, and this compound.

Infrared (IR) Spectroscopy
CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
Fluorene ~3050 (aromatic C-H stretch), ~2920 (aliphatic C-H stretch), ~1450 (aromatic C=C stretch)Aromatic and aliphatic C-H bonds, aromatic ring
9-Fluorenone ~3060 (aromatic C-H stretch), ~1715 (C=O stretch) , ~1610 (aromatic C=C stretch)Aromatic C-H bonds, Ketone carbonyl group , aromatic ring.[2]
This compound ~3100 (aromatic C-H stretch), ~1720 (C=O stretch) , ~1530 & ~1345 (N-O asymmetric & symmetric stretch) Aromatic C-H bonds, Ketone carbonyl group , Nitro groups .[1]

The most notable change in the IR spectrum from fluorene to 9-fluorenone is the appearance of a strong absorption band around 1715 cm⁻¹, characteristic of the carbonyl (C=O) stretching vibration.[2] Upon nitration to form this compound, two strong absorption bands appear around 1530 cm⁻¹ and 1345 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) groups, respectively.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃)
CompoundChemical Shift (δ, ppm)MultiplicityAssignment
Fluorene ~7.8 (d), ~7.5 (d), ~7.4 (t), ~7.3 (t), ~3.9 (s) Doublet, Doublet, Triplet, Triplet, Singlet Aromatic protons, Methylene protons (-CH₂-)
9-Fluorenone ~7.6-7.2 (m)MultipletAromatic protons
This compound ~8.5-8.0 (m)MultipletAromatic protons

In the ¹H NMR spectrum of fluorene, the key feature is the singlet at approximately 3.9 ppm, which corresponds to the two protons of the methylene bridge. This signal disappears upon oxidation to 9-fluorenone. The aromatic protons in 9-fluorenone appear as a complex multiplet in the range of 7.2-7.6 ppm. For this compound, the electron-withdrawing nitro groups deshield the aromatic protons, causing their signals to shift downfield to the 8.0-8.5 ppm region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃)
CompoundKey Chemical Shifts (δ, ppm)Assignment
Fluorene ~143, ~141, ~127, ~125, ~120, ~37 Aromatic carbons, Methylene carbon (-CH₂-)
9-Fluorenone ~194 , ~144, ~135, ~134, ~129, ~124, ~120Carbonyl carbon (C=O) , Aromatic carbons.[3]
This compound ~190 , ~150, ~145, ~133, ~125, ~122Carbonyl carbon (C=O) , Aromatic carbons attached to NO₂, Other aromatic carbons

The ¹³C NMR spectrum of fluorene shows a signal for the methylene carbon at around 37 ppm. This signal is absent in the spectrum of 9-fluorenone, which instead displays a characteristic downfield signal for the carbonyl carbon at approximately 194 ppm.[3] In this compound, the carbonyl carbon signal is shifted slightly upfield due to the electronic effects of the nitro groups. The aromatic carbon signals are also significantly affected by the presence of the nitro substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy (in Ethanol)
Compoundλmax (nm)Electronic Transition
Fluorene ~260, ~290, ~300π → π* transitions in the aromatic system.[4]
9-Fluorenone ~255, ~295, ~380π → π* and n → π* transitions.[5][6]
This compound ~320Extended conjugation and charge transfer transitions.[1]

The UV-Vis spectrum of fluorene is characterized by sharp absorption bands corresponding to π → π* transitions within the aromatic rings.[4] The introduction of the carbonyl group in 9-fluorenone leads to the appearance of a weaker, longer-wavelength absorption band around 380 nm, which is attributed to an n → π* transition of the carbonyl group.[5][6] The addition of the nitro groups in this compound causes a significant red shift (bathochromic shift) in the absorption maximum, a result of the extended conjugation and intramolecular charge transfer character introduced by the electron-withdrawing nitro groups.[1]

References

A Comparative Guide to Electron Acceptors in Organic Electronics: The Performance of 2,7-Dinitro-9-fluorenone Against Key Market Players

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and organic electronics, the selection of an appropriate electron acceptor is a critical factor in the design and efficiency of organic electronic devices. This guide provides a detailed comparison of 2,7-Dinitro-9-fluorenone (DNF) against other commonly used and high-performing electron acceptors, supported by experimental data and methodologies.

This compound (DNF) is a small molecule characterized by its fluorenone core functionalized with two electron-withdrawing nitro groups. This structure imparts a strong π-electron acceptor character to the molecule[1]. While DNF is utilized as an intermediate in the synthesis of antiviral drugs like Tilorone[1], its application and performance data in organic electronic devices are not as widely documented as other established electron acceptors. This guide aims to bridge this information gap by comparing the known attributes of DNF with those of prominent electron acceptors such as PCBM, PDI, ITIC, and Y6.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for DNF and other leading electron acceptors. It is important to note the absence of comprehensive experimental data for DNF in organic electronic device contexts.

Electron AcceptorLUMO Energy Level (eV)Electron Mobility (cm²/Vs)Highest Reported PCE (%)
This compound (DNF) Data Not AvailableData Not AvailableData Not Available
PC₆₁BM ~ -3.7 to -3.910⁻³ - 10⁻²~11% (in fullerene-based cells), >16% (in ternary blends)
PDI (derivatives) ~ -3.8 to -4.110⁻⁵ - 10⁻²~6.1%
ITIC ~ -3.83 to -3.93~10⁻⁴ - 10⁻³>11%
Y6 ~ -4.1010⁻³ - 3>18%

In-depth Analysis of Electron Acceptors

This compound (DNF)

DNF's electron-accepting properties stem from its two nitro groups, which are potent electron-withdrawing moieties. While this suggests potential for use in organic electronics, a lack of published experimental data on its LUMO energy level, electron mobility, and performance in devices like organic solar cells (OSCs) or organic field-effect transistors (OFETs) makes a direct quantitative comparison challenging. Its primary documented application lies in chemical synthesis[1].

Fullerene Derivatives (PCBM)

For many years, fullerene derivatives, particularly[2][2]-phenyl-C61-butyric acid methyl ester (PC₆₁BM), were the gold standard for electron acceptors in organic solar cells. They exhibit good electron mobility and form favorable morphologies with many donor polymers. However, their weak absorption in the visible spectrum and limited tunability of energy levels have driven the search for alternatives.

Perylene Diimides (PDI)

Perylene diimide (PDI) derivatives are known for their high electron affinity and good chemical stability. Their performance is highly dependent on the substituents attached to the perylene core, which influence their solubility, energy levels, and morphology in the solid state. While they have shown promise, achieving optimal morphology to prevent large-scale crystallization can be a challenge.

Non-Fullerene Acceptors (ITIC and Y6)

The advent of non-fullerene acceptors (NFAs) has led to a significant leap in the power conversion efficiencies (PCEs) of organic solar cells.

ITIC (3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene) is a prominent NFA with a fused-ring core and strong electron-accepting end groups. This structure allows for broad absorption in the visible and near-infrared regions and tunable energy levels.

Y6 (2,2'-((2Z,2'Z)-((12,13-bis(2-ethylhexyl)-3,9-diundecyl-12,13-dihydro-[1][3][4]thiadiazolo[3,4-e]thieno[2",3'':4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]thieno[3,2-b]indole-2,10-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile) is a more recent NFA that has enabled OSCs to achieve efficiencies exceeding 18%. Its unique molecular structure leads to favorable packing and electronic properties, resulting in high charge carrier mobility and reduced energy loss.

Experimental Protocols

The data presented in this guide are typically obtained through the following experimental techniques:

Determination of LUMO Energy Levels

The Lowest Unoccupied Molecular Orbital (LUMO) energy levels are commonly determined using Cyclic Voltammetry (CV) .

  • Methodology: The sample is dissolved in an appropriate solvent with a supporting electrolyte. A three-electrode setup (working, reference, and counter electrodes) is used. The potential of the working electrode is swept linearly with time, and the resulting current is measured. The reduction potential (E_red) is determined from the voltammogram. The LUMO energy level is then calculated using the following empirical formula, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:

    • LUMO (eV) = -e (E_red_onset vs Fc/Fc⁺ + E_Fc/Fc⁺_vs vacuum)

    • A common value for E_Fc/Fc⁺_vs vacuum is approximately 4.8 eV.

Measurement of Electron Mobility

Electron mobility in thin films is frequently measured using the Space-Charge-Limited Current (SCLC) method.

  • Methodology: A device with an electron-only configuration (e.g., using appropriate electrode materials to block hole injection) is fabricated. The current density (J) is measured as a function of the applied voltage (V). In the SCLC regime, the current is dominated by the injected space charge, and the relationship is given by:

    • J = (9/8) * ε₀ * εᵣ * µₑ * (V²/d³)

    • where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, µₑ is the electron mobility, V is the effective voltage, and d is the thickness of the active layer. By plotting J vs. V², the electron mobility can be extracted from the slope.

Power Conversion Efficiency (PCE) of Organic Solar Cells

The PCE of an organic solar cell is determined from its current-voltage (J-V) characteristics under simulated solar illumination.

  • Methodology: The solar cell is illuminated using a solar simulator with a standard spectrum (e.g., AM 1.5G) at a calibrated intensity (e.g., 100 mW/cm²). The J-V curve is measured, from which the short-circuit current density (J_sc), open-circuit voltage (V_oc), and fill factor (FF) are extracted. The PCE is then calculated as:

    • PCE (%) = (J_sc * V_oc * FF) / P_in * 100

    • where P_in is the incident power density of the simulated sunlight.

Visualizing the Comparison

The following diagram illustrates the logical workflow for comparing these electron acceptors.

Electron_Acceptor_Comparison cluster_DNF This compound (DNF) cluster_Alternatives Alternative Electron Acceptors DNF_props Properties: - Strong π-electron acceptor - Nitro functional groups DNF_data Performance Data: - LUMO: N/A - Mobility: N/A - PCE: N/A Comparison Comparative Analysis DNF_data->Comparison PCBM PCBM LUMO: ~ -3.8 eV Mobility: ~10⁻³ cm²/Vs PCE: >11% PCBM->Comparison PDI PDI LUMO: ~ -4.0 eV Mobility: ~10⁻³ cm²/Vs PCE: ~6% PDI->Comparison ITIC ITIC LUMO: ~ -3.9 eV Mobility: ~10⁻⁴ cm²/Vs PCE: >11% ITIC->Comparison Y6 Y6 LUMO: ~ -4.1 eV Mobility: >10⁻³ cm²/Vs PCE: >18% Y6->Comparison Evaluation Performance Evaluation in Organic Electronics Comparison->Evaluation

Caption: Comparative workflow of electron acceptors.

Conclusion

While this compound possesses the requisite chemical features of an electron acceptor, the lack of performance data in organic electronic devices prevents a direct comparison with established materials. In contrast, non-fullerene acceptors like ITIC and particularly Y6 have demonstrated superior performance in organic solar cells, pushing the boundaries of efficiency. The continued development of novel electron acceptors with tailored electronic properties and morphologies remains a key area of research for advancing the field of organic electronics. For researchers considering new acceptor materials, a thorough characterization of their electronic properties and device performance is paramount for a meaningful evaluation.

References

A Comparative Guide to the Experimental Applications of 2,7-Dinitro-9-fluorenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the experimental results for 2,7-Dinitro-9-fluorenone, a versatile chemical compound with applications in diverse research fields. We will objectively compare its performance with relevant alternatives, supported by experimental data, and provide detailed methodologies for key experiments.

Mutagenicity Profile

This compound (2,7-DNF) is a nitroaromatic compound that has been evaluated for its mutagenic potential, primarily through the Ames test (bacterial reverse mutation assay). Its mutagenicity is a critical factor to consider in any application, particularly in the context of drug development.

Comparative Mutagenicity Data

The mutagenic potency of 2,7-DNF is often compared with its analogue, 2,4,7-trinitro-9-fluorenone (TNF). The addition and position of nitro groups on the fluorenone backbone significantly influence mutagenic activity.

CompoundSalmonella typhimurium StrainMetabolic Activation (S9)Mutagenic Potency (revertants/nmol)Reference
This compound TA98Without (-S9)Data not consistently reported in revertants/nmol, but shown to be a potent mutagen.[1][1]
2,4,7-Trinitro-9-fluorenoneTA98Without (-S9)Potent mutagen, causes frameshift mutations.[1][1]
2-NitrofluorenoneTA98Without (-S9)Less mutagenic than 2,7-DNF.
3-Nitro-9-fluorenone (commercial sample containing 2,7-DNF)TA98Without (-S9)~1000 revertants/µg (for the mixture).[2][2]

Key Findings:

  • Increasing the number of nitro groups on the fluorenone structure tends to increase mutagenic activity.

  • This compound is recognized as a potent mutagen, particularly in Salmonella typhimurium strain TA98, which is indicative of frameshift mutations.[1]

  • The presence of 2,7-DNF as an impurity in other nitrofluorenone samples can significantly increase their mutagenic potential.[2]

Experimental Protocol: Ames Test

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Objective: To determine if a chemical can cause a reverse mutation in a histidine-requiring strain of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • Test compound (this compound)

  • Solvent (e.g., DMSO)

  • S9 fraction (for metabolic activation)

  • Molten top agar

  • Minimal glucose agar plates

Procedure:

  • Preparation of Tester Strains: Grow the Salmonella strains overnight in nutrient broth.

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent to create a series of concentrations.

  • Plate Incorporation Method:

    • To a tube containing molten top agar, add the bacterial culture, the test compound solution, and either the S9 mix or a buffer (for experiments without metabolic activation).

    • Vortex the mixture gently and pour it onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Collection: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Bacterial Culture (e.g., Salmonella TA98) D Mix Components with Top Agar A->D B Test Compound (this compound) B->D C S9 Mix (optional) C->D E Pour onto Minimal Glucose Agar Plate D->E F Incubate at 37°C E->F G Count Revertant Colonies F->G H Compare to Control G->H

A simplified workflow of the Ames test for mutagenicity assessment.

Antiviral Drug Synthesis Intermediate

This compound is a key intermediate in the synthesis of Tilorone, a broad-spectrum antiviral agent.[3] Tilorone is known to be an interferon inducer, stimulating the host's innate immune system to combat viral infections.[4]

Comparative Antiviral Efficacy of Tilorone

Tilorone has shown efficacy against a range of viruses, including Ebola virus and Middle East Respiratory Syndrome Coronavirus (MERS-CoV). Its performance can be compared to other antiviral drugs.

Against Ebola Virus:

DrugMechanism of ActionIn Vitro EC50In Vivo Efficacy (Mouse Model)Reference
Tilorone Interferon Inducer230 nM90-100% survival at 25-50 mg/kg[4]
RemdesivirRNA Polymerase Inhibitor86 nM (in human macrophages)High survival rates in rhesus macaques
FavipiravirRNA Polymerase Inhibitor21 µg/mL~50% survival at 150-180 mg/kg in macaques[5]

Against MERS-CoV:

DrugMechanism of ActionIn Vitro ActivityIn Vivo Efficacy (Mouse Model)Reference
Tilorone Interferon InducerEffective in vitroData not available[6]
RemdesivirRNA Polymerase InhibitorSuperior to Lopinavir/RitonavirImproved pulmonary function and reduced viral load[7]
Lopinavir/Ritonavir + Interferon betaProtease Inhibitor + InterferonLess active than Remdesivir in vitroImproved pulmonary function but did not reduce viral load[7]
Experimental Protocol: Synthesis of Tilorone from this compound

The synthesis of Tilorone from this compound involves a multi-step process.

Overall Reaction: this compound → 2,7-Diamino-9-fluorenone → 2,7-Dihydroxy-9-fluorenone → Tilorone

Step 1: Reduction of Nitro Groups

  • Reactants: this compound, Iron powder, Hydrochloric acid.

  • Procedure: A mixture of this compound and iron powder in an ethanol-water mixture is treated with concentrated hydrochloric acid and refluxed. The product, 2,7-diamino-9-fluorenone, is obtained after basification and extraction.

Step 2: Diazotization and Hydrolysis

  • Reactants: 2,7-Diamino-9-fluorenone, Sodium nitrite, Sulfuric acid.

  • Procedure: The diamino compound is diazotized with sodium nitrite in the presence of sulfuric acid, followed by hydrolysis to yield 2,7-dihydroxy-9-fluorenone.

Step 3: Etherification

  • Reactants: 2,7-Dihydroxy-9-fluorenone, 2-diethylaminoethyl chloride hydrochloride, Potassium hydroxide.

  • Procedure: The dihydroxy intermediate is reacted with 2-diethylaminoethyl chloride hydrochloride in the presence of a base to form Tilorone. The final product is often converted to its dihydrochloride salt for better solubility and stability.

Tilorone_Synthesis DNF This compound DAF 2,7-Diamino-9-fluorenone DNF->DAF Reduction (Fe, HCl) DHF 2,7-Dihydroxy-9-fluorenone DAF->DHF Diazotization & Hydrolysis (NaNO2, H2SO4) Tilorone Tilorone DHF->Tilorone Etherification (2-diethylaminoethyl chloride)

Synthesis pathway of Tilorone from this compound.
Signaling Pathway: Tilorone's Mechanism of Action

Tilorone's antiviral activity is primarily mediated through the induction of interferons, which involves the activation of the RIG-I-like receptor (RLR) signaling pathway.[4]

Tilorone_Pathway cluster_cell Host Cell Tilorone Tilorone RIGI RIG-I Tilorone->RIGI Activates MAVS MAVS (Mitochondrial Antiviral-Signaling Protein) RIGI->MAVS TBK1 TBK1/IKKε MAVS->TBK1 IRF3 IRF3 TBK1->IRF3 NFkB NF-κB TBK1->NFkB Nucleus Nucleus IRF3->Nucleus NFkB->Nucleus IFN Type I Interferons (IFN-α, IFN-β) Nucleus->IFN Transcription Antiviral_State Antiviral State IFN->Antiviral_State Induces

Tilorone activates the RIG-I pathway to induce interferon production.

Urea Transporter Inhibition

Derivatives of this compound have been investigated as inhibitors of urea transporters (UTs), which are potential targets for the development of novel diuretics.

Comparative Inhibitory Activity of Fluorenone Derivatives

A study on symmetrical 2,7-disubstituted fluorenones revealed their potential as UT inhibitors. The structure-activity relationship (SAR) is crucial for optimizing their inhibitory potency.

CompoundR Substituent at positions 2 and 7UT-A1 IC50 (µM)UT-B IC50 (µM)
2,7-bis(acetamido)-9-fluorenone -NHC(O)CH₃~1~1.5
2,7-diamino-9-fluorenone -NH₂> 25> 25
2,7-bis(benzamido)-9-fluorenone -NHC(O)Ph~5~10
2,7-bis(4-methoxybenzamido)-9-fluorenone -NHC(O)C₆H₄OCH₃~2~5

Key Findings:

  • The acetamido group at the 2 and 7 positions of the fluorenone scaffold is crucial for potent UT-A1 and UT-B inhibition.

  • Simple amino groups lead to a significant loss of activity.

  • Modifications to the benzamido substituent can modulate the inhibitory potency.

Experimental Protocol: Urea Transporter Inhibition Assay

A common method to assess UT inhibition is a cell-based fluorescence assay.

Objective: To measure the inhibition of urea transport in cells expressing a specific urea transporter isoform.

Materials:

  • Cells expressing the target urea transporter (e.g., MDCK cells transfected with UT-A1)

  • Fluorescent dye sensitive to cell volume changes (e.g., calcein)

  • Test compounds (fluorenone derivatives)

  • Urea solution

Procedure:

  • Cell Preparation: Plate the cells in a multi-well plate and load them with the fluorescent dye.

  • Compound Incubation: Incubate the cells with different concentrations of the test compounds.

  • Urea-induced Quenching: Rapidly add a hypertonic urea solution to the wells. The influx of urea will cause water to enter the cells, leading to cell swelling and a change in fluorescence.

  • Fluorescence Measurement: Monitor the fluorescence intensity over time.

  • Data Analysis: The rate of fluorescence change is proportional to the rate of urea transport. The inhibitory effect of the compounds is calculated by comparing the rates in the presence and absence of the inhibitor.

Photoconductive Materials

This compound is utilized in the formulation of photoconductive materials.[8] Its electron-accepting properties, due to the two nitro groups, make it a suitable component in organic electronics.

Performance Comparison with other Electron Transport Materials

The performance of this compound as an electron transport material can be compared with other commonly used organic molecules.

MaterialElectron Mobility (cm²/Vs)LUMO Level (eV)Application
This compound Data not readily availableStrong electron acceptorOrganic Photoconductors
Alq₃ (Tris(8-hydroxyquinolinato)aluminium)~10⁻⁶~-3.0OLEDs
PCBM ([9][9]-Phenyl-C61-butyric acid methyl ester)~10⁻³~-3.7Organic Solar Cells
C60 (Fullerene)> 1~-3.7OFETs, Organic Solar Cells

Note: Direct comparative data for the electron mobility of this compound is scarce in publicly available literature, highlighting a need for further research in this area.

Experimental Protocol: Characterization of Photoconductivity

The photoconductive properties of a material are typically characterized by measuring its photocurrent response to light illumination.

Objective: To determine the photoconductivity of a thin film of this compound.

Materials:

  • This compound

  • Substrate (e.g., ITO-coated glass)

  • Electrodes (e.g., gold)

  • Light source (e.g., solar simulator)

  • Source measure unit

Procedure:

  • Device Fabrication: A thin film of this compound is deposited on a substrate with pre-patterned electrodes.

  • I-V Measurement in the Dark: The current-voltage (I-V) characteristics of the device are measured in the absence of light to determine the dark conductivity.

  • I-V Measurement under Illumination: The I-V characteristics are then measured under illumination with a light source of known intensity and wavelength.

  • Photocurrent Calculation: The photocurrent is calculated by subtracting the dark current from the current measured under illumination.

  • Photoconductivity Calculation: The photoconductivity is determined from the photocurrent, the applied voltage, and the device dimensions.

This guide provides a foundational understanding of the experimental applications of this compound, offering a comparative perspective for researchers in the field. Further investigations are encouraged to fill the existing data gaps and to fully explore the potential of this versatile molecule.

References

A Comparative Review of 2,7-Dinitro-9-fluorenone: Applications and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,7-Dinitro-9-fluorenone (2,7-DNF) is a nitro-substituted derivative of 9-fluorenone with a unique chemical structure that lends itself to a variety of applications. This guide provides a comprehensive comparison of 2,7-DNF's performance in its primary applications, supported by experimental data and detailed protocols.

Overview of this compound

2,7-DNF is a light green to yellow crystalline solid synthesized through the nitration of 9-fluorenone.[1][2] Its key chemical properties are summarized in the table below. The presence of two electron-withdrawing nitro groups makes it a strong π-electron acceptor, a property central to many of its applications.[1]

PropertyValueReference
Molecular FormulaC₁₃H₆N₂O₅[1]
Molecular Weight270.20 g/mol [1]
Melting Point292-295 °C[3]
AppearanceLight yellow to orange powder/crystal[4]
Purity>98.0% (HPLC)[4]

Key Applications and Comparative Performance

The diverse applications of 2,7-DNF stem from its chemical reactivity and electronic properties. Here, we compare its utility in several key areas.

Intermediate in Antiviral Drug Synthesis: The Case of Tilorone

A significant application of 2,7-DNF is its role as a key intermediate in the synthesis of Tilorone, a broad-spectrum antiviral agent.[1] Tilorone has shown efficacy against a range of viruses, including coronaviruses.[1] The synthesis involves the reduction of the nitro groups of 2,7-DNF to amino groups, followed by further modifications.[1]

Comparison with Structural Analogues:

The dinitro substitution pattern in 2,7-DNF is crucial for the subsequent synthesis of Tilorone. While other fluorenone derivatives can be synthesized, the specific positioning of the functional groups in 2,7-DNF is optimized for the desired reaction pathway.

CompoundKey FeaturesRelevance to Tilorone Synthesis
This compound Two nitro groups at the 2 and 7 positions.Direct precursor to the diamine intermediate required for Tilorone.
9-FluorenoneUnsubstituted aromatic rings.Lacks the necessary nitro groups for conversion to the required diamine.[1]
2-Nitro-9-fluorenoneSingle nitro group.Would not yield the correct diamine structure for Tilorone.[1]
2,4,7-Trinitro-9-fluorenoneThree nitro groups.Leads to an undesired triamine intermediate.[1]

Experimental Protocol: Synthesis of this compound

The synthesis of 2,7-DNF is typically achieved through the nitration of 9-fluorenone. A common method involves the following steps:

  • Dissolve 9-fluorenone in glacial acetic acid.

  • Slowly add the fluorenone solution to a cooled mixture of fuming nitric acid and concentrated sulfuric acid.

  • The reaction mixture is then refluxed.

  • The product is precipitated by pouring the mixture onto ice and is then filtered, washed, and dried.[5]

A high yield (around 90-94%) and purity (>98%) can be achieved with this method.[1][5]

Logical Relationship: From Fluorenone to Tilorone

G A 9-Fluorenone B Nitration (HNO₃/H₂SO₄) A->B Reacts with C This compound B->C Yields D Reduction C->D Undergoes E 2,7-Diamino-9-fluorenone D->E To form F Further Reactions E->F Undergoes G Tilorone F->G To synthesize

Caption: Synthetic pathway from 9-fluorenone to Tilorone via 2,7-DNF.

Photoconductive Materials

2,7-DNF is utilized in the development of photoconducting materials due to its ability to absorb light and facilitate charge transport.[1][2][3] Its strong electron-accepting nature allows for the formation of charge-transfer complexes that are essential for photoconductivity.

Electrochemical Sensors

Recent studies have explored the use of 2,7-DNF in the fabrication of electrochemical sensors for the detection of metal ions in environmental samples.[1] The electrochemical properties of 2,7-DNF enable sensitive detection methods.

Experimental Workflow: Electrochemical Sensor Fabrication

G A Electrode Material (e.g., Glassy Carbon) B Modification with This compound A->B C Modified Electrode B->C D Electrochemical Measurement (e.g., Voltammetry) C->D F Detection Signal D->F E Analyte Solution (e.g., Metal Ions) E->D

Caption: General workflow for creating an electrochemical sensor using 2,7-DNF.

Other Applications
  • Dyes and Pigments: 2,7-DNF serves as a precursor in the synthesis of various dyes.[1]

  • Urea Transport Inhibition: Derivatives of 2,7-DNF have been identified as potential inhibitors of urea transporters, which are targets for developing novel diuretics.[1]

  • Explosives Research: The related compound, 2,4,7-trinitro-9-fluorenone, with its higher degree of nitration, is used in explosives research.[1]

Comparative Summary of Fluorenone Derivatives

The properties and applications of 2,7-DNF are best understood in comparison to its structural analogs.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Key CharacteristicsPrimary Applications
9-Fluorenone180.2183Weak electron acceptor.Organic synthesis.[1]
2-Nitro-9-fluorenone225.20N/AIntermediate electron acceptor.Primarily studied for photochemical behavior.[1]
This compound 270.20292-295Strong π-electron acceptor.Tilorone synthesis, photoconductors, sensors.[1]
2,4,7-Trinitro-9-fluorenone315.20175-176Very strong π-electron acceptor.Explosives research, charge-transfer complexes.[1]
2,4,5,7-Tetranitrofluorenone360.19253-254.5Extremely strong π-electron acceptor.Forms stable, high-melting charge-transfer complexes.[6]

Conclusion

This compound is a versatile chemical compound with significant applications, most notably as a crucial intermediate in the synthesis of the antiviral drug Tilorone. Its utility stems from the presence of two nitro groups, which confer strong electron-accepting properties. While it shares a common fluorenone backbone with other derivatives, the specific dinitro substitution pattern of 2,7-DNF provides the optimal chemical reactivity for its primary applications. Further research into its use in photoconductive materials and electrochemical sensors may reveal more quantitative advantages over other materials.

References

Comparative Performance of 2,7-Dinitro-9-fluorenone Derivatives: A Benchmark Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the comparative efficacy of novel compounds is paramount. This guide provides an objective comparison of the biological performance of various derivatives stemming from the synthetic precursor 2,7-Dinitro-9-fluorenone, with a focus on their anticancer and antiviral activities. The information herein is supported by experimental data from peer-reviewed studies.

From Precursor to Active Compounds: The Role of this compound

This compound serves as a crucial intermediate in the synthesis of a class of biologically active molecules, most notably the antiviral and anticancer agent Tilorone and its analogs. The dinitro functional groups at the 2 and 7 positions of the fluorenone core are typically reduced to amino groups, which are then further modified to yield the final active compounds. This guide will focus on the comparative performance of these downstream derivatives.

Anticancer Activity: A Quantitative Comparison

A number of Tilorone analogs have been synthesized and evaluated for their efficacy against various cancer cell lines. The data, presented in terms of IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized below.

CompoundCell LineIC50 (µM)Reference
Tilorone MCF-7 (Breast Cancer)34.08[1]
MDA-MB-231 (Breast Cancer)14.27[1]
Analog 2c Various Cancer Cell Lines< 7[1][2]
Non-Cancer Cell Lines> 35[1][2]
Analog 5d Various Cancer Cell Lines< 10[1][2]
Non-Cancer Cell Lines> 53[1][2]

Key Observations:

  • Newly synthesized Tilorone analogs, such as 2c and 5d, have demonstrated superior anticancer activity compared to the parent compound, with IC50 values in the low micromolar range against a panel of cancer cell lines.[1][2]

  • Importantly, these analogs also exhibit a degree of selectivity, showing significantly lower toxicity towards non-cancerous cell lines.[1][2]

Antiviral Activity: Benchmarking Against Venezuelan Equine Encephalitis Virus

Tilorone and its analogs have been assessed for their in vivo antiviral activity against the Venezuelan equine encephalitis (VEE) virus in a murine model. The following table summarizes the effective dosages.

CompoundAdministration RouteEffective Dose (mg/kg)EfficacyReference
Tilorone Oral250 - 500Significant increase in survival[3][4]
Analog 11002 Oral250 - 1000Effective against 100 MICLD50[3][4]
Intraperitoneal31.25 - 250Effective against 10 MICLD50[3][4]
Analog 11567 Oral250 - 1000Active against 100 MICLD50[3][4]
Intraperitoneal125Protected against 100 MICLD50[3][4]
Intraperitoneal250Protected against 1000 MICLD50[3][4]
Analog 11877 Oral250 - 500Significant increase in survival[3][4]

Key Observations:

  • Tilorone and its analogs demonstrate significant antiviral activity against VEE virus in mice.[3][4]

  • The route of administration plays a crucial role in the efficacy of these compounds, with both oral and intraperitoneal routes showing effectiveness at different dosages.[3][4]

Experimental Protocols

A detailed methodology for a key experiment cited in the evaluation of these compounds is provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Visualizing the Path from Synthesis to Activity

The following diagrams illustrate the synthetic relationship and a typical experimental workflow.

G cluster_synthesis Synthetic Pathway A This compound B 2,7-Diamino-9-fluorenone A->B Reduction C Tilorone & Analogs B->C Derivatization G cluster_workflow Cytotoxicity Assay Workflow A Cell Seeding B Compound Treatment A->B C MTT Addition B->C D Incubation C->D E Solubilization D->E F Absorbance Reading E->F G Data Analysis (IC50) F->G

References

Safety Operating Guide

Proper Disposal Procedures for 2,7-Dinitro-9-fluorenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of 2,7-Dinitro-9-fluorenone, a chemical used in research and development. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. All operations involving this compound should be conducted by trained professionals in a controlled laboratory setting.

This compound is a light green solid utilized as a photo-conducting material.[1] Due to its chemical nature as a nitrated ketone, it presents specific hazards that require careful management, particularly concerning its disposal. Improper disposal can lead to environmental contamination and potential safety incidents.

Key Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular FormulaC₁₃H₆N₂O₅
Molecular Weight270.20 g/mol
Melting Point290 - 295 °C (554 - 563 °F)[1]
Solubility in Water< 0.1 mg/mL at 18 °C (64 °F)[1]
AppearancePale yellow to yellow crystals, powder, or crystalline powder.
Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its associated hazards. The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes.

All work with this compound should be performed in a well-ventilated laboratory fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

For small spills or residual amounts of this compound, the following procedure should be followed:

  • Spill Containment: In the event of a small spill, dampen the solid material with methanol to prevent the generation of dust.

  • Collection: Carefully transfer the dampened material to a suitable, clearly labeled, and sealable container for hazardous waste.

  • Final Cleaning: Use absorbent paper dampened with methanol to wipe the contaminated surface.

  • Containerization of Contaminated Materials: All contaminated materials, including absorbent paper and gloves, must be sealed in a vapor-tight plastic bag.

  • Decontamination of Surfaces: The affected surface should then be washed with a strong soap and water solution.

  • Waste Collection: The sealed bag containing contaminated materials and the container with the collected spill should be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) department.

For larger quantities of this compound waste, chemical neutralization through reduction of the nitro groups to the less hazardous amino groups is a recommended pre-treatment step before collection by a hazardous waste disposal service. The following protocol outlines a general method for this reduction.

Experimental Protocol: Chemical Reduction of this compound Waste

This protocol describes the reduction of this compound to 2,7-Diamino-9-fluorenone using iron powder in an acidic medium. This procedure should be performed by personnel experienced in handling hazardous chemicals in a well-equipped laboratory.

Materials:

  • This compound waste

  • Iron powder (Fe)

  • Hydrochloric acid (HCl), concentrated and 1M solution

  • Methanol (CH₃OH)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • pH paper or pH meter

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask of appropriate size, create a slurry of iron powder in deionized water (approximately 5-10 times the weight of the this compound waste).

  • Acidification: While stirring, slowly add a small amount of concentrated hydrochloric acid to the iron slurry to activate the iron surface.

  • Addition of Waste: Dissolve the this compound waste in a minimal amount of methanol. Slowly add this solution to the stirring iron slurry in the reaction flask.

  • Heating and Reflux: Attach a condenser to the flask and heat the mixture to a gentle reflux (the boiling point of the solvent mixture). The reaction progress can be monitored by the disappearance of the yellow color of the starting material. The reduction of nitroaromatic compounds with iron is a common and effective method.

  • Reaction Completion and Cooldown: Once the reaction is complete (typically after several hours, as indicated by a color change), turn off the heat and allow the mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the acidic reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is between 6 and 8. Be cautious as this will generate carbon dioxide gas.

  • Filtration: Separate the solid iron and iron oxides from the solution by vacuum filtration using a Buchner funnel.

  • Waste Segregation:

    • The solid filtrate (iron residues) should be collected in a labeled hazardous waste container.

    • The liquid filtrate containing the 2,7-Diamino-9-fluorenone solution should be collected in a separate labeled hazardous waste container.

  • Final Disposal: Both waste streams must be disposed of through your institution's EHS-approved hazardous waste disposal procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Waste this compound Generated decision_quantity Small Spill or Residual? start->decision_quantity process_spill Dampen with Methanol Collect with Absorbent Material decision_quantity->process_spill Yes process_large_quantity Chemical Reduction (e.g., with Fe/HCl) decision_quantity->process_large_quantity No (Bulk Waste) containerize_spill Seal in Labeled Vapor-Tight Bag process_spill->containerize_spill containerize_reduced Collect Neutralized Waste Streams in Labeled Containers process_large_quantity->containerize_reduced final_disposal Dispose via Licensed Hazardous Waste Contractor containerize_spill->final_disposal containerize_reduced->final_disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. It is imperative to consult your institution's specific safety and waste disposal guidelines and to contact your EHS department with any questions.

References

Safe Handling and Disposal of 2,7-Dinitro-9-fluorenone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical information for the handling and disposal of 2,7-Dinitro-9-fluorenone. Adherence to these procedural guidelines is critical to ensure the safety of all laboratory personnel and to maintain a secure research environment. This compound is a light green solid that is classified as an irritant, causing skin, eye, and respiratory tract irritation.[1] Proper personal protective equipment and handling protocols are mandatory to mitigate these risks.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is required when handling this compound. The following table summarizes the necessary PPE based on established safety protocols for handling hazardous powdered chemicals and nitrated organic compounds.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or if there is a significant risk of splashing.Protects against dust particles and potential splashes that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves. Butyl rubber gloves are recommended for handling nitro compounds. For extended contact, consider double-gloving.Prevents skin contact, which can cause irritation.[1] Butyl rubber offers good resistance to many organic chemicals.
Body Protection A flame-resistant lab coat, fully buttoned. Full-length pants and closed-toe shoes are mandatory. For procedures with a higher risk of dust generation, a chemical-resistant apron or coveralls should be considered.Provides a barrier against accidental skin contact with the powdered chemical.
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are insufficient, a NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges and particulate filters is necessary.Protects against inhalation of dust particles, which may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and reducing agents.[1]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

2. Preparation and Weighing:

  • All handling of solid this compound must be performed within a certified chemical fume hood to control dust.

  • To minimize dust generation, handle the solid carefully and avoid creating aerosols.

  • When weighing, tare a sealed container on the balance outside the fume hood.

  • Inside the fume hood, add the desired amount of the powder to the container and securely close the lid.

  • Transport the sealed container back to the balance for an accurate weight measurement.

3. Experimental Use:

  • Ensure all necessary PPE is worn correctly before beginning any experimental work.

  • Keep the container of this compound closed when not in use.

  • Use spatulas and other tools that minimize the generation of dust.

Disposal Plan

1. Waste Collection:

  • All solid waste contaminated with this compound, including used weighing paper, gloves, and disposable labware, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

2. Decontamination of Glassware:

  • Rinse contaminated glassware with a suitable solvent (such as methanol or acetone) in a chemical fume hood.

  • Collect the initial rinsate as hazardous waste.

  • After the initial rinse, wash the glassware with a strong soap and water solution.[1]

3. Final Disposal:

  • Store the sealed hazardous waste containers in a designated satellite accumulation area.

  • Crucially, contact your institution's Environmental Health and Safety (EHS) office for final disposal procedures. Nitrated organic compounds may require special handling due to potential reactivity or explosive hazards, and the EHS office will provide guidance on the proper disposal protocol in accordance with local and federal regulations. Do not attempt to dispose of this chemical through standard laboratory waste streams.

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure proper fit Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Verify airflow Perform Experiment Perform Experiment Weigh Solid->Perform Experiment Minimize dust Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Collect Waste Collect Waste Decontaminate Surfaces->Collect Waste Contact EHS Contact EHS Collect Waste->Contact EHS For final disposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.